1,4-Bis[(trimethylsilyl)ethynyl]benzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Si2/c1-17(2,3)13-11-15-7-9-16(10-8-15)12-14-18(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTMWEXUJQSPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50994107 | |
| Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73392-23-1 | |
| Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,4-Bis[(trimethylsilyl)ethynyl]benzene: Synthesis, Characterization, and Applications in Advanced Materials
This guide provides a comprehensive technical overview of 1,4-Bis[(trimethylsilyl)ethynyl]benzene (CAS Number: 17938-13-5), a versatile building block in the fields of materials science, organic electronics, and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, purification, characterization, and key applications, with a focus on the causality behind experimental choices and self-validating protocols.
Introduction: A Multifaceted Molecular Scaffold
This compound is a diarylethyne compound featuring a central benzene ring functionalized with two trimethylsilyl (TMS)-protected acetylene groups at the para positions. This unique structure imparts a combination of desirable properties, including high thermal stability, good solubility in common organic solvents, and versatile reactivity. The TMS groups serve as protecting groups for the terminal alkynes, preventing undesirable side reactions such as homocoupling, while enabling facile deprotection to reveal the reactive ethynyl functionalities. These characteristics make it a crucial precursor for the synthesis of conjugated polymers, organic semiconductors, and porous materials.[1] Its rigid, linear geometry and extended π-conjugation upon deprotection are key to its utility in the fabrication of advanced electronic and porous materials.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, along with safety considerations, is paramount for the effective and safe handling of this compound.
| Property | Value | Reference |
| CAS Number | 17938-13-5 | [2] |
| Molecular Formula | C₁₆H₂₂Si₂ | [2] |
| Molecular Weight | 270.52 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 121-123 °C | [2] |
| Boiling Point | 292.1 °C at 760 mmHg | [3] |
| Density | 0.92 g/cm³ | [3] |
| Solubility | Soluble in common organic solvents such as THF, chloroform, and ethyl acetate. | [4] |
Safety Information:
This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is classified as a non-combustible solid.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Synthesis and Purification: A Step-by-Step Protocol
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[5] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Synthesis via Sonogashira Coupling
This protocol describes the synthesis from 1,4-diiodobenzene and trimethylsilylacetylene. The choice of a diiodo-substituted benzene is strategic as the carbon-iodine bond is more reactive towards oxidative addition to the palladium catalyst compared to carbon-bromine or carbon-chlorine bonds, allowing for milder reaction conditions.[5]
Experimental Protocol:
-
Materials:
-
1,4-Diiodobenzene
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
18-Crown-6
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel (for column chromatography)
-
-
Procedure:
-
To a dry, argon-purged reaction vessel, add 1,4-diiodobenzene, bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), copper(I) iodide (1-3 mol%), and triphenylphosphine (4-10 mol%).
-
Add anhydrous triethylamine and anhydrous tetrahydrofuran as solvents. The use of a crown ether such as 18-crown-6 can be beneficial in accelerating the reaction.
-
Add trimethylsilylacetylene (2.2-2.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the dual catalytic cycle of the Sonogashira reaction. The palladium complex facilitates the oxidative addition of the aryl halide and the reductive elimination of the product, while the copper(I) salt activates the terminal alkyne.[6]
-
Base: Triethylamine acts as a base to deprotonate the terminal alkyne, forming the copper acetylide intermediate, and also serves to neutralize the hydrohalic acid formed during the reaction.[7]
-
Solvent: A mixture of an amine base and a co-solvent like THF is commonly used to ensure the solubility of all reactants and catalysts.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (argon or nitrogen) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and to protect the palladium(0) species from oxidation.
Purification
Purification of the crude product is typically achieved through a combination of column chromatography and recrystallization.
Experimental Protocol:
-
Column Chromatography:
-
Prepare a silica gel column using a non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate in a high ratio (e.g., 99:1).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
-
-
Recrystallization:
-
Dissolve the purified product from column chromatography in a minimal amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature. Suitable solvents include ethanol, methanol, or a mixture of dichloromethane and hexanes.[8]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the 18 protons of the two trimethylsilyl groups at approximately δ 0.25 ppm and a singlet for the 4 aromatic protons at around δ 7.45 ppm (in CDCl₃).
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the trimethylsilyl methyl carbons, the acetylenic carbons, and the aromatic carbons. Expected chemical shifts (in CDCl₃) are approximately δ 0.05 (Si(CH₃)₃), δ 96.43 (C≡CSi), δ 104.68 (C≡CSi), δ 123.25 (aromatic C-H), and δ 131.88 (aromatic C-C).
-
²⁹Si NMR: The silicon-29 NMR spectrum provides direct evidence for the silicon environment. The chemical shift for the trimethylsilyl groups in this compound is expected to be in the range of δ -10 to -20 ppm (relative to TMS). A value of approximately -18 ppm has been reported for similar structures.[9]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl groups, the C≡C stretching of the alkyne (around 2150 cm⁻¹), and the Si-C stretching of the trimethylsilyl group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (270.52 g/mol ).
Key Applications and Experimental Workflows
This compound is a versatile precursor for a range of advanced materials. The following sections detail its application in organic electronics and porous polymers.
Organic Thin-Film Transistors (OTFTs)
The desilylated derivative, 1,4-diethynylbenzene, can be polymerized to form conjugated polymers that are promising materials for the active layer in organic thin-film transistors (OTFTs).[10] The rigid backbone and extended π-conjugation of these polymers facilitate efficient charge transport.
Experimental Workflow: Fabrication of a Bottom-Gate, Top-Contact OTFT
Caption: Workflow for the fabrication of a bottom-gate, top-contact OTFT.
-
Substrate Preparation: A heavily n-doped silicon wafer serves as the gate electrode. A layer of silicon dioxide (SiO₂) is thermally grown on the wafer to act as the gate dielectric. The SiO₂ surface is often treated with a silanizing agent like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor.
-
Active Layer Deposition: The poly(1,4-diethynylbenzene) semiconductor is dissolved in a suitable organic solvent and deposited onto the treated SiO₂ surface using techniques such as spin-coating or drop-casting. The solvent is then removed by heating.
-
Electrode Deposition: Gold source and drain electrodes are deposited on top of the organic semiconductor layer through a shadow mask using thermal evaporation.
-
Device Characterization: The electrical characteristics of the OTFT, such as charge carrier mobility, on/off ratio, and threshold voltage, are measured using a semiconductor parameter analyzer.
Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs)
The desilylated 1,4-diethynylbenzene is an excellent building block for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs) due to its rigid, linear structure.[11][12] These materials exhibit high surface areas and ordered pore structures, making them suitable for applications in gas storage, separation, and catalysis.
Experimental Workflow: Synthesis of a POP via Sonogashira-Hagihara Polycondensation
Caption: Workflow for the synthesis of a porous organic polymer.
-
Desilylation of this compound: The TMS protecting groups are removed using a fluoride source like tetrabutylammonium fluoride (TBAF) or a base such as potassium carbonate in methanol to yield 1,4-diethynylbenzene.
-
Polymerization: 1,4-diethynylbenzene is co-polymerized with a multifunctional aryl halide, such as 1,3,5-triiodobenzene, via a Sonogashira-Hagihara cross-coupling reaction. This reaction is carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base in a suitable solvent.
-
Work-up and Purification: The resulting porous polymer precipitates from the reaction mixture and is collected by filtration. The polymer is then extensively washed and purified by Soxhlet extraction with various solvents to remove any unreacted monomers and catalyst residues.
-
Characterization: The porosity of the polymer is characterized by nitrogen physisorption measurements to determine the Brunauer-Emmett-Teller (BET) surface area. The structure and crystallinity are investigated using powder X-ray diffraction (PXRD) and solid-state NMR spectroscopy.
Conclusion
This compound is a highly valuable and versatile building block in modern materials chemistry. Its straightforward synthesis, tunable reactivity, and the desirable properties it imparts to resulting materials make it a cornerstone for the development of next-generation organic electronics and porous materials. The protocols and insights provided in this guide are intended to empower researchers and scientists to effectively utilize this compound in their pursuit of innovative materials and technologies.
References
- 1. Oxidative polymerization of 1,4-diethynylbenzene into highly conjugated poly(phenylene butadiynylene) within the channels of surface-functionalized mesoporous silica and alumina materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-双[(三甲基硅基)乙炔基]苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
- 10. Item - Fabrication and characterisation of organic thin-film transistors for sensing applications - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Synthesis of Porous Organic Polymers with Tunable Amine Loadings for CO2 Capture: Balanced Physisorption and Chemisorption | Semantic Scholar [semanticscholar.org]
1,4-Bis[(trimethylsilyl)ethynyl]benzene molecular weight and formula C16H22Si2.
An In-Depth Technical Guide to 1,4-Bis[(trimethylsilyl)ethynyl]benzene (C16H22Si2)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core characteristics, synthesis, and applications of this compound, a pivotal building block in modern organic chemistry.
Introduction: A Versatile Aryl-Ethynyl Building Block
This compound is a rigid, rod-like organic compound notable for its unique structure, which features a central benzene ring functionalized at the para positions with two trimethylsilyl (TMS)-protected acetylene groups.[1] This molecular architecture imparts high thermal stability and solubility in common organic solvents, making it an exceptionally useful precursor in a multitude of applications.[1] The TMS groups serve a critical dual function: they act as protecting groups for the terminal alkyne protons, preventing unwanted side reactions like homocoupling, and they enhance the compound's solubility and reactivity in key transformations such as cross-coupling reactions.[1] Consequently, this molecule is a cornerstone in the synthesis of advanced materials, including conductive polymers, organic semiconductors, and functional organic compounds for the electronics and pharmaceutical industries.[1][2]
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, purification, and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₂Si₂ | [1][3][4][5][6] |
| Molecular Weight | 270.52 g/mol | [4][6][7] |
| CAS Number | 17938-13-5 | [3][4] |
| Appearance | Pale cream to yellow crystalline powder | [8] |
| Melting Point | 121-123 °C (lit.) | [6] |
| Solubility | Soluble in common organic solvents | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [7] |
| Boiling Point | 292.1°C at 760 mmHg | [6] |
| Density | 0.92 g/cm³ | [6] |
Synthesis and Mechanism: The Sonogashira Cross-Coupling Approach
The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[9][10] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (trimethylsilylacetylene) with an aryl dihalide (e.g., 1,4-diiodobenzene or 1,4-dibromobenzene).[6][9] The reaction is co-catalyzed by palladium and copper complexes and requires a mild amine base.[9][10][11]
Rationale for Experimental Choices
-
Catalyst System : A palladium(0) complex is the primary catalyst that facilitates the oxidative addition of the aryl halide.[9][12] A copper(I) salt (typically CuI) acts as a co-catalyst, which reacts with the terminal alkyne to form a more nucleophilic copper(I) acetylide intermediate, accelerating the crucial transmetalation step.[11]
-
Ligands : Phosphine ligands, such as triphenylphosphine (PPh₃), are essential. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to favor the desired catalytic cycle.
-
Base : An amine base (e.g., triethylamine or diisopropylamine) is required to neutralize the hydrogen halide (HX) formed during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[11]
-
Solvent and Atmosphere : The reaction is typically performed under anhydrous and anaerobic (e.g., nitrogen or argon) conditions to prevent moisture from interfering with the catalysts and to avoid oxidative side reactions.[10]
Detailed Experimental Protocol
This protocol describes a typical lab-scale synthesis of this compound.
-
Reactor Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,4-diiodobenzene (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).
-
Inert Atmosphere : Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition : Add anhydrous triethylamine (solvent and base) to the flask via syringe. Stir the mixture to dissolve the solids.
-
Alkyne Addition : Add trimethylsilylacetylene (2.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction Execution : Heat the reaction mixture to a gentle reflux (or maintain at a specified temperature, e.g., 60-70 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst residues and ammonium salts.
-
Extraction : Transfer the filtrate to a separatory funnel, dilute with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate), and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final product as a crystalline solid.
Catalytic Cycle and Mechanism Visualization
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12]
References
- 1. CAS 17938-13-5: this compound [cymitquimica.com]
- 2. Cas 17938-13-5,this compound | lookchem [lookchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 17938-13-5 [chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. Page loading... [guidechem.com]
- 7. 17938-13-5|1,4-Bis((trimethylsilyl)ethynyl)benzene|BLD Pharm [bldpharm.com]
- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physical Properties of 1,4-Bis[(trimethylsilyl)ethynyl]benzene
Introduction
1,4-Bis[(trimethylsilyl)ethynyl]benzene is a highly versatile and foundational building block in the fields of materials science, supramolecular chemistry, and medicinal chemistry. Its defining feature is the rigid, linear phenylene-ethynylene scaffold, which provides a precise and predictable geometry for the construction of complex molecular architectures. The terminal trimethylsilyl (TMS) groups serve a dual purpose: they enhance solubility in common organic solvents and act as protecting groups for the terminal alkynes, which can be selectively removed to allow for further chemical elaboration.
This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its handling and application. The information presented is intended to equip researchers, scientists, and drug development professionals with the critical data needed to effectively utilize this compound in their work. The phenylene-ethynylene motif, for which this compound is a key precursor, has been widely explored for creating rigid spacers in multivalent inhibitors and for developing novel conjugated polymers for sensor applications.[1][2] The quest for novel molecular scaffolds to expand the chemical space for pharmacological discovery continues to be a central theme in medicinal chemistry, making rigid linkers derived from this compound particularly relevant.[3]
Section 1: Core Physicochemical Properties
This compound is typically supplied as a stable, off-white to pale yellow crystalline solid.[4] Its high thermal stability and solubility in many non-polar and moderately polar organic solvents make it a tractable component in a wide array of chemical reactions.[5]
| Property | Value | Source(s) |
| CAS Number | 17938-13-5 | [1][5] |
| Molecular Formula | C₁₆H₂₂Si₂ | [1][5] |
| Molecular Weight | 270.52 g/mol | [1] |
| Appearance | Pale cream to yellow crystalline powder | [4] |
| Melting Point | 121-123 °C | [1] |
| Boiling Point | 292.1 °C (at 760 mmHg) | |
| Density | 0.92 g/cm³ | |
| Solubility | Soluble in organic solvents such as THF, Chloroform, Hexane. | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Section 2: Molecular Structure
The structure of this compound is characterized by a central benzene ring functionalized at the para positions with two trimethylsilyl-protected acetylene units. This arrangement results in a highly symmetric, linear molecule.
Caption: 2D representation of this compound.
Section 3: Spectroscopic Characterization
Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. Due to the molecule's high degree of symmetry, its NMR spectra are notably simple.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following chemical shifts are predicted based on standard models for this molecular structure, as experimentally derived spectra are not consistently published for this commercial building block. They serve as a reliable guide for spectral interpretation.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show two distinct singlets.
-
δ ~7.4 ppm (s, 4H): This singlet corresponds to the four chemically equivalent aromatic protons on the central benzene ring.
-
δ ~0.25 ppm (s, 18H): This prominent singlet arises from the eighteen equivalent protons of the two trimethylsilyl (TMS) groups.
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum is expected to display four signals corresponding to the four unique carbon environments.
-
δ ~132 ppm: Aromatic carbons (CH).
-
δ ~123 ppm: Quaternary aromatic carbons (C-C≡).
-
δ ~105 ppm: Alkynyl carbons (C≡C-Si).
-
δ ~95 ppm: Alkynyl carbons (Ar-C≡C).
-
δ ~0.0 ppm: Trimethylsilyl carbons (-Si(CH₃)₃).
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Data from the NIST Gas-Phase Infrared Database shows characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Probable Assignment |
| ~3070 | Weak | Aromatic C-H stretch |
| ~2960, 2900 | Medium | CH₃ C-H stretch (from TMS) |
| ~2160 | Strong | C≡C stretch (alkyne) |
| ~1250 | Strong | Si-CH₃ symmetric deformation |
| ~840 | Strong | Si-C stretch |
| ~830 | Strong | Aromatic C-H out-of-plane bend (para-disubstituted) |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the following features are expected:
-
Molecular Ion (M⁺): A strong peak at m/z ≈ 270.5, corresponding to the molecular weight of the compound.
-
Major Fragments: A significant peak at m/z ≈ 255 ([M-15]⁺), corresponding to the loss of a methyl group (•CH₃) from a TMS moiety. Another prominent peak is often observed at m/z = 73, corresponding to the [Si(CH₃)₃]⁺ fragment.
Section 4: Key Experimental Methodologies
Synthesis via Sonogashira Cross-Coupling
The most common and efficient laboratory synthesis of this compound involves a twofold Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide.
Reaction Scheme: 1,4-Diiodobenzene + 2 Trimethylsilylacetylene → this compound
Caption: Experimental workflow for Sonogashira synthesis.
Detailed Protocol:
-
Reactor Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diiodobenzene (1.0 eq).
-
Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add a solvent mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio. To this solution, add trimethylsilylacetylene (2.2 eq).
-
Degassing: Sparge the reaction mixture with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).
-
Reaction: Stir the mixture at room temperature. Gentle heating (40-50 °C) may be required to accelerate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 2-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of solvent (e.g., hexane) and purify by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Purity Assessment by Quantitative NMR (qNMR)
For applications in drug development and materials science, precise purity assessment is crucial. Quantitative NMR (qNMR) is a primary ratio method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself.
Caption: Workflow for purity determination via qNMR.
Key Considerations for qNMR Protocol:
-
Internal Standard Selection: Choose an internal standard with high purity, stability, and a simple NMR spectrum with peaks that do not overlap with the analyte's signals. Maleic anhydride is a common choice.
-
Accurate Weighing: Use a calibrated analytical balance to weigh both the sample and the internal standard.
-
NMR Acquisition Parameters: To ensure accurate integration, use a long relaxation delay (D1 ≥ 5 × T₁ of the slowest relaxing proton) and a calibrated 90° pulse angle.
-
Integration: Carefully integrate the well-resolved singlet from the aromatic protons of the analyte and a known peak from the internal standard.
-
Calculation: The purity is calculated using the standard qNMR equation, which relates the integral values, number of protons, molecular weights, and masses of the analyte and the internal standard.
Section 5: Handling, Storage, and Safety
Handling:
-
Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
For long-term stability, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.[1]
Conclusion
This compound is a cornerstone molecule for constructing rigid, linear organic structures. Its well-defined physical properties, straightforward synthesis, and simple spectroscopic signatures make it an invaluable tool for researchers. The data and protocols outlined in this guide provide a robust framework for the confident application of this compound in the synthesis of advanced materials, complex molecular probes, and novel therapeutic agents, where precise control over molecular geometry is paramount.
References
- 1. Efficient synthesis of phenylene-ethynylene rods and their use as rigid spacers in divalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a multifunctional poly(p-phenylene ethynylene) scaffold with clickable azide-containing side chains for (bio)sensor applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,4-Bis[(trimethylsilyl)ethynyl]benzene: Physicochemical Properties and Applications for Advanced Materials Synthesis
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Bis[(trimethylsilyl)ethynyl]benzene, a critical building block in the fields of materials science and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and related industries who seek to understand and utilize this versatile compound in their work. We will delve into its core characteristics, namely its melting point and solubility, and provide detailed experimental protocols for their determination. Furthermore, this guide will explore the synthesis of this compound and its significant applications in the development of advanced materials.
Introduction: A Versatile Diyne for Modern Chemistry
This compound is a diyne compound characterized by a central benzene ring substituted at the para positions with trimethylsilylethynyl groups.[1] This molecular architecture imparts a unique combination of thermal stability, reactivity, and electronic properties, making it a valuable precursor in a variety of chemical transformations.[2] The trimethylsilyl (TMS) groups serve as protecting groups for the terminal acetylenes, allowing for selective reactions and facilitating its use in cross-coupling chemistries.[2] Its rigid, linear structure is a key feature that is exploited in the synthesis of conjugated polymers and other advanced materials with applications in organic electronics and photonics.[2]
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physical properties of a compound is paramount for its effective use in research and development. This section details the melting point and solubility of this compound, providing a basis for its handling, purification, and application in various synthetic protocols.
Melting Point: A Key Indicator of Purity
The melting point of a crystalline solid is a fundamental physical property that provides a reliable indication of its purity. For this compound, the literature consistently reports a sharp melting point in the range of 121-123°C .[3][4] A narrow melting range is indicative of a high degree of purity, a critical factor for its successful application in sensitive reactions such as polymerization and the synthesis of electronic materials.
| Property | Value | Reference(s) |
| Melting Point | 121-123°C | [3][4] |
| Molecular Formula | C₁₆H₂₂Si₂ | [1] |
| Molecular Weight | 270.52 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Boiling Point | 292.1°C at 760 mmHg | [4] |
| Density | 0.92 g/cm³ | [4] |
Solubility Profile: Guiding Solvent Selection
The solubility of this compound is a critical parameter for its use in solution-phase reactions and for its purification by recrystallization. While broadly described as soluble in organic solvents, a more detailed understanding of its solubility in common laboratory solvents is essential for practical applications.[2]
| Solvent | Solubility | Notes |
| Chloroform | Soluble | Expected to be a good solvent based on the polarity of the solute. |
| Tetrahydrofuran (THF) | Soluble | A common solvent for organic reactions, likely to dissolve the compound. |
| Hexane | Sparingly Soluble | As a nonpolar solvent, it may be suitable for recrystallization. |
| Ethyl Acetate | Soluble | A moderately polar solvent that should effectively dissolve the compound. |
The trimethylsilyl groups contribute to the compound's solubility in less polar organic solvents, a desirable characteristic for many synthetic applications.
Experimental Protocols: Ensuring Accuracy and Reproducibility
To ensure the highest standards of scientific integrity, this section provides detailed, step-by-step methodologies for the experimental determination of the melting point and solubility of this compound.
Determination of Melting Point
The melting point of this compound can be accurately determined using a standard melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.
Caption: Workflow for Melting Point Determination.
Determination of Solubility
A qualitative yet informative assessment of solubility can be performed through a simple dissolution test. For a more quantitative analysis, a gravimetric method can be employed.
Qualitative Method:
-
Solvent Addition: To a small, known amount of this compound (e.g., 10 mg) in a test tube, add a measured volume of the desired solvent (e.g., 1 mL) at room temperature.
-
Agitation: Vigorously agitate the mixture for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect the solution. If the solid completely dissolves, it is considered soluble. If it remains undissolved, it is insoluble. If some solid remains, it is sparingly soluble.
Quantitative (Gravimetric) Method:
-
Saturated Solution Preparation: Add an excess of this compound to a known volume of the solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Filtration: Carefully filter a known volume of the saturated solution to remove any undissolved solid.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution under reduced pressure.
-
Mass Determination: Weigh the remaining solid residue.
-
Calculation: Calculate the solubility in grams per 100 mL of solvent.
References
Introduction: The Structural and Functional Significance of 1,4-Bis[(trimethylsilyl)ethynyl]benzene
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4-Bis[(trimethylsilyl)ethynyl]benzene
This compound is a highly versatile crystalline organic compound that serves as a fundamental building block in the fields of materials science and organic electronics.[1] Its rigid, linear structure, composed of a central benzene ring symmetrically functionalized with two trimethylsilyl (TMS)-protected acetylene units, makes it an ideal precursor for synthesizing conjugated polymers, molecular wires, and advanced organic materials.[2] The TMS groups not only enhance solubility in common organic solvents but also provide a reactive site for further chemical transformations, most notably through desilylation to reveal terminal alkynes for coupling reactions.[1][3]
This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the identity, structure, and purity of this compound. The interpretation of this data is not merely a procedural checklist but a logical framework that provides a self-validating confirmation of the molecular architecture.
Molecular Structure and Symmetry Analysis
The structure of this compound is defined by its high degree of symmetry. The molecule possesses a center of inversion and multiple mirror planes, which dictates that chemically equivalent atoms will be magnetically equivalent in NMR spectroscopy. This symmetry is the cornerstone of spectral interpretation; any deviation from the expected simplicity of the spectra would immediately suggest the presence of impurities or a different isomeric form.
References
A Comprehensive Technical Guide to the Synthesis of 1,4-Bis[(trimethylsilyl)ethynyl]benzene via Sonogashira Coupling
This guide provides an in-depth exploration of the synthesis of 1,4-Bis[(trimethylsilyl)ethynyl]benzene from 1,4-diiodobenzene. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer field-proven insights for a successful and reproducible synthesis.
Introduction: The Significance of a Versatile Building Block
This compound is a highly versatile bifunctional molecule that serves as a critical building block in the construction of advanced organic materials.[1][2] Its rigid phenylene-ethynylene core, capped with reactive trimethylsilyl (TMS) groups, makes it an ideal precursor for molecular wires, organic semiconductors, and conjugated polymers. The TMS groups not only enhance solubility and stability but also serve as protecting groups that can be selectively removed to reveal terminal alkynes for further functionalization.
The synthesis of this compound is a quintessential example of the Sonogashira cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[3][4][5] Developed by Kenkichi Sonogashira in 1975, this reaction's utility stems from its mild reaction conditions and high tolerance for various functional groups, which has cemented its role in the synthesis of complex molecules.[6][7]
The overall transformation discussed herein is a double Sonogashira coupling, as depicted below:
Figure 1. Overall synthetic scheme for the double Sonogashira coupling.
Mechanistic Deep Dive: The "Why" Behind the Reaction
The elegance of the Sonogashira coupling lies in its synergistic interplay between two distinct, yet interconnected, catalytic cycles: a palladium cycle and a copper cycle.[4][6] Understanding this dual mechanism is paramount for troubleshooting and optimizing the reaction.
The Dual Catalytic Cycles
The reaction is driven by a palladium(0) species, which orchestrates the C-C bond formation, while a copper(I) co-catalyst activates the alkyne, increasing reaction rates and allowing for mild conditions.[3][7]
Figure 2. The interconnected Palladium and Copper catalytic cycles.
The Palladium Cycle:
-
Pre-catalyst Activation: The reaction typically starts with a stable palladium(II) pre-catalyst, such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]. In the presence of the amine base or phosphine ligands, this is reduced in situ to the catalytically active 14-electron palladium(0) species, Pd(PPh₃)₂.[3][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 1,4-diiodobenzene. This is a critical step where the aryl halide is activated, forming a square planar Pd(II) intermediate.[3][6]
-
Transmetalation: This is the nexus of the two cycles. The copper acetylide, formed in the copper cycle, transfers its alkynyl group to the palladium(II) center, displacing the iodide. This step is often the rate-determining step of the overall reaction.[6][8]
-
Reductive Elimination: The newly formed aryl and alkynyl ligands on the palladium center undergo cis-trans isomerization followed by reductive elimination to form the new C-C bond of the product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
The Copper Cycle:
-
π-Alkyne Complex Formation: Copper(I) iodide coordinates with the triple bond of trimethylsilylacetylene, forming a π-alkyne complex.[6]
-
Acidification and Deprotonation: This coordination increases the acidity of the terminal alkyne's proton, allowing the mild amine base (e.g., triethylamine) to deprotonate it, forming the crucial copper(I) acetylide intermediate.[3][6] This species is the active nucleophile that participates in the transmetalation step.
Causality of Reagent Choices
-
Aryl Halide (1,4-diiodobenzene): The reactivity of the aryl halide in the oxidative addition step follows the trend I > Br > Cl.[3][5] 1,4-diiodobenzene is chosen for its high reactivity, which allows the reaction to proceed efficiently under mild conditions.
-
Palladium Catalyst [Pd(PPh₃)₂Cl₂]: This air-stable Pd(II) complex is a convenient pre-catalyst that is readily reduced to the active Pd(0) form under reaction conditions.[6] The triphenylphosphine (PPh₃) ligands are crucial for stabilizing the palladium center and preventing its precipitation as palladium black.[9]
-
Copper(I) Iodide (CuI): As a co-catalyst, CuI dramatically accelerates the reaction by facilitating the activation of the alkyne.[3][7] However, its presence necessitates an oxygen-free environment to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is an undesirable side reaction.[4]
-
Amine Base (Triethylamine, Et₃N): It serves multiple essential functions: it deprotonates the alkyne to form the copper acetylide, neutralizes the HI acid formed during the reaction, and often serves as the solvent.[10]
The "How": A Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis. Adherence to anaerobic techniques is critical for success.
Reagent and Equipment Summary
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. |
| 1,4-Diiodobenzene | 329.91 | 5.0 | 1.65 g | 1.0 |
| Trimethylsilylacetylene | 98.22 | 11.0 | 1.5 mL | 2.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.15 | 105 mg | 0.03 (3 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 0.15 | 29 mg | 0.03 (3 mol%) |
| Triethylamine (Et₃N) | 101.19 | - | 40 mL | Solvent |
| Tetrahydrofuran (THF) | 72.11 | - | 20 mL | Solvent |
| Equipment | ||||
| 250 mL Schlenk flask | ||||
| Magnetic stirrer & stir bar | ||||
| Inert gas line (Argon/Nitrogen) | ||||
| Syringes and needles | ||||
| Standard glassware for work-up | ||||
| Silica gel for chromatography |
Step-by-Step Synthesis Workflow
Figure 3. Step-by-step experimental workflow for the synthesis.
Procedure:
-
Inert Atmosphere Preparation: A 250 mL Schlenk flask containing a magnetic stir bar is thoroughly flame-dried under high vacuum and subsequently backfilled with argon gas. This process is repeated three times to ensure an oxygen-free environment.
-
Solid Reagent Loading: Under a positive pressure of argon, the flask is charged with 1,4-diiodobenzene (1.65 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (105 mg, 0.15 mmol), and copper(I) iodide (29 mg, 0.15 mmol).
-
Solvent and Alkyne Addition: Anhydrous, degassed tetrahydrofuran (20 mL) and triethylamine (40 mL) are added via cannula or syringe. The resulting suspension is stirred for 10 minutes. Trimethylsilylacetylene (1.5 mL, 11.0 mmol) is then added dropwise via syringe over 5 minutes.
-
Reaction Execution: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction should be monitored periodically.
-
Reaction Monitoring: After 2 hours, and then every few hours, a small aliquot is taken via syringe, diluted with ethyl acetate, and analyzed by Thin Layer Chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexanes.[11] The disappearance of the 1,4-diiodobenzene spot and the appearance of a new, higher Rf product spot indicates reaction progression. The reaction is typically complete within 12-24 hours.
-
Initial Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst residues and amine salts. The filter cake is washed with ethyl acetate (2 x 20 mL). The combined filtrates are concentrated under reduced pressure.
-
Liquid-Liquid Extraction: The resulting residue is redissolved in ethyl acetate (100 mL) and transferred to a separatory funnel. The organic layer is washed with saturated aqueous ammonium chloride (2 x 50 mL) to remove residual copper salts, followed by a wash with brine (50 mL).[12]
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed via rotary evaporation. The crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of 0% to 5% ethyl acetate in hexanes.
-
Product Isolation: Fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a white to off-white solid.
Product Validation and Characterization
The successful synthesis must be validated by confirming the identity and purity of the final compound.
-
Yield: Expected yield is typically in the range of 85-95%.
-
¹H NMR (400 MHz, CDCl₃): δ 7.40 (s, 4H, Ar-H), 0.25 (s, 18H, Si(CH₃)₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 132.0, 123.5, 104.5, 95.5, 0.0.
-
IR (ATR, cm⁻¹): ~2155 (C≡C stretch), ~1250, 845 (Si-C stretch).
-
Mass Spectrometry (EI): m/z (%) = 270 [M⁺].
Field Insights and Advanced Considerations
-
The Copper-Free Alternative: To completely avoid the risk of alkyne homocoupling, copper-free Sonogashira protocols have been developed.[15] These reactions typically require a more reactive palladium catalyst system and a stronger base, but they simplify purification by eliminating copper-related byproducts.[4][6]
-
Troubleshooting Low Yields: If the reaction stalls or yields are low, consider the following:
-
Catalyst Deactivation: Ensure the inert atmosphere is strictly maintained. Oxygen can oxidize the Pd(0) catalyst.
-
Impure Reagents: Use freshly distilled, anhydrous solvents and high-purity reagents. Water can interfere with the catalytic cycle.
-
Insufficient Base: Ensure an adequate excess of the amine base is present to drive the reaction to completion.
-
-
Safety Precautions: Trimethylsilylacetylene is volatile and flammable. Triethylamine is corrosive and has a strong odor. All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
References
- 1. Cas 17938-13-5,this compound | lookchem [lookchem.com]
- 2. CAS 17938-13-5: this compound [cymitquimica.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. scispace.com [scispace.com]
- 13. 1,4-Bis (trimethylsilyl)ethynyl benzene 98 17938-13-5 [sigmaaldrich.com]
- 14. Page loading... [guidechem.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Trimethylsilyl Groups in Alkyne Protection
Abstract
The strategic protection and deprotection of terminal alkynes represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[1] Among the arsenal of available protecting groups, the trimethylsilyl (TMS) group stands out for its versatility, reliability, and the wealth of established protocols for its use. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the role of TMS groups in alkyne protection. We will explore the fundamental principles dictating the necessity of alkyne protection, the mechanisms of TMS group installation, its strategic application in pivotal synthetic transformations such as cross-coupling reactions, and the nuanced methodologies for its selective cleavage. This paper synthesizes field-proven insights with mechanistic rationale to offer a self-validating system of protocols and an authoritative resource for laboratory application.
The Strategic Imperative for Alkyne Protection
In organic synthesis, the terminal alkyne's C-H bond presents a unique challenge. The sp-hybridized carbon imparts significant acidity to the terminal proton (pKa ≈ 25), making it susceptible to deprotonation by a wide range of common reagents, particularly organometallics (e.g., Grignard reagents, organolithiums) and strong bases.[2] This acidity can interfere with the intended reaction pathway, leading to undesired side reactions and reduced yields.[2][3]
The function of a protecting group is to temporarily mask this reactive proton, rendering it inert to the reaction conditions employed in subsequent steps.[3] An ideal protecting group strategy is defined by three core tenets:
-
Facile Introduction: The group should be installed efficiently and in high yield under mild conditions.[4]
-
Robust Stability: It must remain intact during various chemical transformations.[4]
-
Selective Removal: The group should be cleaved cleanly and selectively, without affecting other functional groups in the molecule.[4]
The trimethylsilyl (TMS) group, (CH₃)₃Si-, fulfills these criteria exceptionally well. Its introduction converts gaseous and difficult-to-handle acetylene into a stable, liquid surrogate, trimethylsilylacetylene (TMSA), greatly simplifying its use in the lab.[5][6][7] The TMS group provides robust protection during many critical C-C bond-forming reactions and can be removed reliably under well-documented conditions.[2][5]
The Chemistry of TMS Protection: Installation and Mechanism
The most prevalent method for installing a TMS group onto a terminal alkyne involves a two-step, one-pot process: deprotonation of the alkyne followed by quenching with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl).[7][8]
-
Deprotonation: A strong base is used to abstract the acidic acetylenic proton, generating a highly nucleophilic acetylide anion. Common bases include organolithium reagents like n-butyllithium (n-BuLi) or Grignard reagents.[7][8][9]
-
Silylation: The resulting acetylide attacks the silicon atom of TMSCl in an Sₙ2-type reaction, displacing the chloride and forming the stable Si-C bond.[7]
Alternatively, methods involving copper acetylides have also been reported.[2]
Experimental Protocol: General Procedure for TMS Protection
The following protocol is a generalized procedure for the trimethylsilylation of a terminal alkyne.[9]
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the terminal alkyne and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-butyllithium (typically 1.1 equivalents) in hexanes dropwise to the stirred alkyne solution. Maintain the temperature at -78 °C. Allow the mixture to stir for 1 hour at this temperature.
-
Silylation: Add trimethylsilyl chloride (TMSCl, typically 1.2 equivalents) dropwise to the reaction mixture.
-
Warm-up & Quench: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or distillation.
Strategic Application of TMS-Alkynes in Synthesis
The stability and reactivity profile of the TMS group makes it an invaluable tool in multi-step synthesis. Its steric and electronic effects can significantly influence reaction outcomes, and its lability relative to other silyl groups allows for sophisticated orthogonal protection strategies.[10]
Stability and Orthogonality
The Si-C(sp) bond of a TMS-alkyne is stable to a wide variety of non-acidic and non-basic reaction conditions, including many transition metal-catalyzed cross-couplings, oxidations, and reductions.[2] However, the TMS group is known to be labile under both strongly acidic and basic conditions.[11][12] This lability is the basis for its orthogonal relationship with bulkier silyl groups.
The stability of silyl protecting groups generally increases with steric bulk. This allows for the selective deprotection of a TMS group in the presence of more robust silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).[4][11] For example, mild basic conditions (e.g., K₂CO₃/MeOH) can cleave a TMS group while leaving a TIPS group intact, a crucial strategy in the synthesis of complex polyacetylenic compounds.
| Protecting Group | Abbreviation | Relative Stability to Acid | Relative Stability to Base | Common Deprotection Reagents |
| Trimethylsilyl | TMS | 1 (Labile) | Labile | K₂CO₃/MeOH, TBAF, mild acid |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~100x vs TMS | More stable | TBAF, strong acid |
| Triisopropylsilyl | TIPS | >1000x vs TMS | Very stable | TBAF (slower), HF-Pyridine |
Pivotal Role in Cross-Coupling Reactions
TMS-protected alkynes are indispensable reagents in transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.
Sonogashira Coupling: This powerful palladium/copper-catalyzed reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1] Using TMS-acetylene instead of acetylene gas offers two major advantages:
-
Handling: It replaces a flammable, gaseous reagent with a manageable liquid.[6][7]
-
Selectivity: The TMS group ensures that the alkyne undergoes mono-alkynylation, preventing the formation of undesired bis-coupled byproducts.[13]
After the coupling reaction, the TMS group is easily removed to reveal the terminal alkyne, which can then participate in further transformations.[13][14]
Beyond the Sonogashira reaction, TMS-alkynes are valuable partners in Suzuki couplings and titanium-catalyzed cycloadditions for pyrrole synthesis, where the steric and electronic properties of the TMS group can enhance chemo- and regioselectivity.[2][10][15]
Deprotection of TMS-Alkynes: Regenerating the Reactive Site
The cleavage of the Si-C bond, known as protiodesilylation, regenerates the terminal alkyne and is a critical step in many synthetic sequences. A variety of mild and efficient methods are available, allowing for high functional group tolerance.
Mechanisms and Reagents
The choice of deprotection reagent depends on the stability of other functional groups within the molecule.
-
Base-Catalyzed Deprotection: This is one of the most common and mildest methods. Reagents like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a protic solvent like methanol readily cleave the TMS group.[16][17] The mechanism involves nucleophilic attack of the alkoxide (e.g., MeO⁻) on the silicon atom, followed by protonation of the resulting acetylide.
-
Fluoride-Mediated Deprotection: Fluoride ions exhibit a remarkably high affinity for silicon, forming a very strong Si-F bond. This thermodynamic driving force makes fluoride sources highly effective for desilylation.[18] Tetrabutylammonium fluoride (TBAF) is the most widely used reagent for this purpose, typically in an anhydrous solvent like THF.[2][13][19]
Comparison of Deprotection Reagents
| Reagent(s) | Typical Conditions | Advantages | Considerations |
| K₂CO₃ / MeOH | Methanol, Room Temp, 1-3h | Very mild, inexpensive, easy workup | May be slow for sterically hindered substrates |
| TBAF | THF, Room Temp, 1-4h | Highly effective, fast reaction | Can be basic; may affect other base-labile groups |
| AgNO₃ / KCN | Acetone/Water or MeOH | Effective for certain substrates | Use of toxic KCN requires caution |
| DBU | Acetonitrile, Room Temp | Mild, non-nucleophilic base | Selectivity over other silyl ethers |
Experimental Protocol: General Procedure for Deprotection with K₂CO₃
The following is a standard, mild protocol for the removal of a TMS group.[17]
-
Setup: Dissolve the TMS-protected alkyne in methanol in a round-bottom flask.
-
Reagent Addition: Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, typically 0.1-0.2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: Add water to the residue and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected terminal alkyne. Further purification is often not necessary but can be performed by column chromatography if required.
Conclusion and Future Outlook
The trimethylsilyl group is a foundational tool in the strategic manipulation of terminal alkynes. Its role extends far beyond that of a simple protecting group; it is a key enabler of modern synthetic chemistry, transforming the hazardous acetylene gas into a versatile, liquid building block and providing a lever for controlling selectivity in complex reactions.[5][6] The well-understood and highly reliable protocols for its installation and, critically, its selective removal make it an indispensable part of the synthetic chemist's toolkit.
While the TMS group remains a workhorse, ongoing research continues to refine alkyne protection strategies. The development of polar-functionalized silyl groups, for instance, aims to address challenges in the purification of nonpolar, silylated intermediates.[2] Nevertheless, the fundamental principles and robust methodologies established for the TMS group ensure its continued and widespread application in the pursuit of novel therapeutics, advanced materials, and complex natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 3. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 4. benchchem.com [benchchem.com]
- 5. Trimethylsilylacetylene | TMS Acetylene | RUO [benchchem.com]
- 6. Trimethylsilylacetylene [petraresearch.com]
- 7. nbinno.com [nbinno.com]
- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 14. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Sonogashira Coupling Reaction Mechanism
Introduction: The Art of sp²-sp Carbon Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-catalyzed transformation has become indispensable in the synthesis of complex molecules, from natural products and pharmaceuticals to advanced organic materials and nanomaterials.[1][4]
What distinguishes the Sonogashira reaction is its operational simplicity and the mild conditions under which it can be performed, often at room temperature, which preserves thermally sensitive functional groups.[1][5][6] This guide offers a deep dive into the mechanistic intricacies of the reaction, exploring the synergistic interplay of the catalysts, the rationale behind reaction conditions, and the evolution to copper-free protocols, providing researchers and drug development professionals with the foundational knowledge required for its effective application and optimization.
The Core Mechanism: A Tale of Two Catalytic Cycles
The classical Sonogashira reaction is not driven by a single process but by two interconnected and synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][7][8][9] While the mechanism is broadly understood, it is crucial to recognize that the precise nature of the intermediates can be influenced by the specific ligands, solvents, and bases employed.[10][11]
The Palladium Cycle: The Cross-Coupling Engine
The palladium cycle is the primary engine driving the C(sp²)-C(sp) bond formation. It proceeds through three fundamental steps common to many cross-coupling reactions: oxidative addition, transmetalation, and reductive elimination.[5][6][12]
-
Generation of the Active Catalyst & Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) species, typically represented as Pd(0)L₂.[7] This species is often generated in situ from a more stable and air-tolerant Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in the reaction mixture.[1][11] The active Pd(0) catalyst then undergoes oxidative addition by inserting into the carbon-halide bond of the aryl or vinyl halide (R¹-X). This is widely considered the rate-limiting step of the entire process.[1][13] The reactivity of the halide substrate follows a predictable trend: I > OTf ≥ Br >> Cl.[5][7] This step results in the formation of a square planar Pd(II) intermediate.
-
Transmetalation: This is the critical juncture where the two catalytic cycles intersect. The organopalladium(II) complex formed in the previous step reacts with a copper(I) acetylide intermediate (Cu-C≡C-R²), which is generated concurrently in the copper cycle. In this transmetalation step, the acetylide ligand is transferred from the copper to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[1][2][7]
-
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. This process forms the desired C-C bond, yielding the final alkyne product (R¹-C≡C-R²), and crucially, regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[2][6][7]
The Copper Co-Catalytic Cycle: Activating the Alkyne
The role of the copper(I) co-catalyst, typically a salt like CuI, is to activate the terminal alkyne.[1][14]
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation and Acetylide Formation: In the presence of an amine base, the acidity of the terminal alkyne's C-H bond is increased, facilitating its deprotonation.[7][15] This results in the formation of the key copper(I) acetylide species. This highly reactive nucleophilic intermediate is then poised to participate in the transmetalation step with the palladium center.[1][2]
A significant drawback of the copper co-catalyst is its propensity to promote the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which can lead to undesirable side products.[2] This has driven the development of copper-free methodologies.
The Rise of Copper-Free Sonogashira Coupling
To circumvent the issues associated with copper, such as the formation of homocoupling byproducts and catalyst toxicity, significant research has been dedicated to developing copper-free Sonogashira protocols.[13][16][17] In these systems, the palladium catalyst assumes the dual responsibility of activating both the aryl/vinyl halide and the terminal alkyne.[2][7]
The mechanism for the copper-free variant is a subject of ongoing investigation.[18] One widely accepted pathway involves the formation of a palladium-acetylide complex directly.[1][7] After the initial oxidative addition of the aryl halide to the Pd(0) center, the resulting Pd(II) complex coordinates with the terminal alkyne. In the presence of a suitable base, the coordinated alkyne is deprotonated to form a palladium bis(acetylide) intermediate.[1] More recent experimental and computational studies have provided compelling evidence for an alternative pathway involving a tandem Pd/Pd cycle linked by a multistep transmetalation process.[18][19][20] In this sophisticated mechanism, one palladium center activates the aryl halide while a second activates the alkyne, and the key acetylide transfer occurs between two distinct palladium species, effectively mimicking the role of copper with a second palladium complex.[18][20]
Data Presentation: Reaction Parameters
The choice of catalyst, base, and solvent significantly impacts reaction efficiency. The following table summarizes typical conditions and considerations for the Sonogashira coupling.
| Component | Common Reagents | Role & Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(II) precatalysts are often more stable and soluble. Electron-rich and sterically bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps, improving overall efficiency.[7] |
| Copper Co-catalyst | CuI, CuBr | Activates the alkyne for transmetalation. Its omission defines "copper-free" protocols, which are often preferred to avoid alkyne homocoupling.[1][2] |
| Substrate (Halide) | Aryl/Vinyl Iodides, Bromides, Triflates | Reactivity order is I > OTf > Br > Cl. The high reactivity of iodides often allows for milder conditions, including room temperature reactions.[5][21] |
| Base | Et₃N, i-Pr₂NH (DIPA), Piperidine, Cs₂CO₃ | Deprotonates the terminal alkyne. Amine bases can often serve as both the base and the solvent.[5] The choice of base can be critical in copper-free systems. |
| Solvent | THF, DMF, Acetonitrile, Toluene | Anhydrous and anaerobic conditions are traditionally required, though robust modern protocols have been developed for aqueous media.[9][22] |
Experimental Protocol: A Standard Methodology
The following is a representative procedure for a palladium and copper co-catalyzed Sonogashira coupling reaction.
Reaction: Coupling of an Aryl Halide with a Terminal Alkyne.[5]
Materials:
-
Aryl Halide (e.g., 4-Iodotoluene): 1.0 eq
-
Terminal Alkyne (e.g., Phenylacetylene): 1.1 eq
-
Palladium Catalyst (PdCl₂(PPh₃)₂): 0.05 eq
-
Copper(I) Iodide (CuI): 0.025 eq
-
Base (Diisopropylamine, DIPA): 7.0 eq
-
Solvent (Anhydrous THF)
Procedure:
-
Inert Atmosphere Setup: To a dry, oven-baked flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.025 eq).
-
Atmosphere Exchange: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe, followed by the sequential addition of diisopropylamine (7.0 eq) and the terminal alkyne (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC/MS. The reaction is typically complete within 3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite® to remove the catalyst residues and amine salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure coupled alkyne.
This self-validating protocol, through its use of an inert atmosphere and specific workup steps, is designed to minimize side reactions and facilitate the isolation of a high-purity product.
Conclusion
The Sonogashira coupling is a testament to the power of transition metal catalysis. Its mechanism, a finely tuned concert between palladium and, classically, copper, allows for the efficient construction of vital C(sp²)-C(sp) bonds under remarkably mild conditions. Understanding the intricacies of the catalytic cycles, the specific roles of each reagent, and the mechanistic basis for modern copper-free variants empowers chemists to harness this reaction to its full potential. As research continues to unveil deeper mechanistic insights and develop more robust and sustainable catalyst systems, the Sonogashira reaction will undoubtedly remain a vital tool in the molecular architect's toolkit for years to come.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Sonogashira Coupling [organic-chemistry.org]
The Intrinsic Brilliance of Phenylene Ethynylenes: A Deep Dive into their Photophysical Properties for Advanced Applications
This in-depth technical guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the core photophysical properties of phenylene ethynylene (PE) compounds. Moving beyond a simple recitation of facts, this document delves into the fundamental principles governing their unique optical behaviors, providing field-proven insights into how these properties are harnessed for cutting-edge applications.
Introduction: The Allure of a Rigid-Rod Chromophore
Phenylene ethynylenes (PEs) are a class of conjugated organic molecules characterized by a repeating backbone of alternating phenyl rings and ethynyl (carbon-carbon triple bond) linkages.[1][2] This rigid, linear structure underpins their remarkable electronic and photophysical properties. The extensive π-conjugation along the backbone allows for efficient delocalization of electrons, leading to strong absorption and emission of light, typically in the ultraviolet and visible regions of the electromagnetic spectrum.[1][2]
The true power of PEs lies in their tunability. Through synthetic chemistry, the core structure can be readily modified by incorporating various functional groups onto the phenylene rings.[1][2] These modifications provide a powerful handle to modulate their solubility, electronic properties, and, most importantly, their photophysical behavior, making them highly versatile building blocks for a new generation of advanced materials.
The Electronic Landscape: Understanding Absorption and Emission
The photophysical journey of a phenylene ethynylene molecule begins with the absorption of a photon, which promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, dictates the wavelength of light the molecule absorbs.
Several factors intrinsic to the molecule's structure govern this energy gap:
-
Conjugation Length: Increasing the number of repeating phenylene ethynylene units in an oligomer (OPE) or polymer (PPE) generally leads to a smaller HOMO-LUMO gap.[3] This results in a bathochromic (red) shift in the absorption spectrum, meaning the molecule absorbs light of longer wavelengths.
-
Substituent Effects: The electronic nature of functional groups attached to the phenyl rings significantly influences the energy levels of the HOMO and LUMO. Electron-donating groups (EDGs) like alkoxy (-OR) or amino (-NR2) groups tend to raise the HOMO energy level, while electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups lower the LUMO energy level.[4][5] This push-pull electronic effect can be strategically employed to fine-tune the absorption and emission properties.[4]
-
Planarity: The degree of conjugation is maximized when the phenyl rings are coplanar. Twisting or bending of the backbone disrupts this π-orbital overlap, effectively reducing the conjugation length and leading to a hypsochromic (blue) shift in the absorption spectrum.[6]
Following excitation, the molecule relaxes to the ground state through various pathways, one of which is the emission of a photon, a process known as fluorescence. The emitted light is typically of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The efficiency of this emission is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed.
Modulating the Glow: Factors Influencing Fluorescence
The fluorescence of phenylene ethynylene compounds is highly sensitive to their molecular structure and surrounding environment. Understanding and controlling these factors is paramount for designing PEs for specific applications.
The Power of Substituents
As with absorption, substituents play a crucial role in determining the fluorescence characteristics of PEs.
| Substituent Type | Effect on Fluorescence | Rationale |
| Electron-Donating Groups (e.g., -OCH3, -N(CH3)2) | Often enhance fluorescence quantum yield.[4][5] | Increase the electron density in the π-system, which can increase the radiative decay rate. |
| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Can decrease or even quench fluorescence.[4][5] | Promote non-radiative decay pathways such as intersystem crossing to the triplet state. |
| Heavy Atoms (e.g., Br, I) | Can quench fluorescence. | Facilitate intersystem crossing due to the heavy atom effect, populating the non-emissive triplet state. |
The Influence of the Solvent Environment
The polarity and viscosity of the solvent can have a profound impact on the photophysical properties of PEs.
-
Solvatochromism: Many PE derivatives exhibit solvatochromism, where their absorption and emission spectra shift in response to changes in solvent polarity.[4] This is particularly pronounced in molecules with a significant change in dipole moment upon excitation (e.g., push-pull systems).[4]
-
Viscosolvatochromism: In viscous solvents, the rotational and vibrational motions of the molecule are restricted. This can lead to a decrease in non-radiative decay pathways and an increase in fluorescence quantum yield.[6]
-
Specific Solvent Interactions: Solvents can also engage in specific interactions, such as hydrogen bonding, which can alter the electronic structure and photophysical properties of the PE. For instance, water has been shown to quench the fluorescence of some cationic OPEs through a reversible nucleophilic attack on the excited state.[7]
The Double-Edged Sword of Aggregation
In solution and in the solid state, phenylene ethynylene molecules can self-assemble into aggregates, a phenomenon that dramatically alters their photophysical properties.[8][9] The nature of this aggregation can be broadly classified into two types, based on the relative orientation of the transition dipoles of the interacting molecules:
-
H-aggregates (hypsochromic): In H-aggregates, the transition dipoles are aligned in a parallel, face-to-face fashion. This arrangement leads to a blue-shift in the absorption spectrum and often results in fluorescence quenching.[10][11]
-
J-aggregates (bathochromic): In J-aggregates, the transition dipoles are aligned in a head-to-tail fashion. This results in a red-shifted absorption band and can lead to enhanced fluorescence with a small Stokes shift.[8][10][11]
The formation of these aggregates can be controlled by factors such as concentration, solvent composition, and the presence of scaffolding molecules.[8][9] While aggregation-caused quenching can be a limitation, the distinct spectral changes associated with aggregation are the basis for many sensing applications.[12]
Experimental Characterization: Unveiling the Photophysical Secrets
A suite of spectroscopic techniques is employed to characterize the photophysical properties of phenylene ethynylene compounds.
Steady-State Spectroscopy
-
UV-Visible Absorption Spectroscopy: This technique is used to determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at a given wavelength.[1]
-
Fluorescence Spectroscopy: This technique measures the emission spectrum of the molecule, providing information about the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF).[1]
Time-Resolved Spectroscopy
-
Time-Correlated Single Photon Counting (TCSPC): This is a highly sensitive technique used to measure the fluorescence lifetime (τF) of a molecule, which is the average time it spends in the excited state before returning to the ground state.[3]
Anisotropy Measurements
-
Fluorescence Anisotropy: This technique measures the degree of polarization of the emitted fluorescence. It provides information about the rotational diffusion of the molecule and can be used to study aggregation and binding events.[13][14]
Experimental Workflow: Characterizing a Novel Phenylene Ethynylene Compound
Caption: A typical workflow for the comprehensive photophysical characterization of a newly synthesized phenylene ethynylene compound.
Applications: Harnessing the Light
The exquisite sensitivity of their photophysical properties to their environment makes phenylene ethynylenes ideal candidates for a wide range of applications, particularly in the realm of chemical and biological sensing.[15][16]
"Turn-On" and "Turn-Off" Fluorescence Sensors
The principle behind PE-based sensors often relies on modulating the fluorescence output in the presence of a specific analyte.
-
Fluorescence Quenching ("Turn-Off" Sensors): Many PE-based sensors operate on a "turn-off" mechanism, where the binding of an analyte leads to a decrease in fluorescence intensity.[17][18] This quenching can occur through various mechanisms, including:
-
Förster Resonance Energy Transfer (FRET): If the analyte has an absorption spectrum that overlaps with the emission spectrum of the PE, non-radiative energy transfer can occur, quenching the PE's fluorescence.[18]
-
Photoinduced Electron Transfer (PET): The analyte can act as an electron donor or acceptor, leading to a non-radiative de-excitation pathway.
-
Analyte-Induced Aggregation: The analyte can induce the formation of H-aggregates, leading to self-quenching.[17]
-
-
Fluorescence Enhancement ("Turn-On" Sensors): In a "turn-on" sensor, the fluorescence is initially low and is enhanced upon interaction with the analyte.[15] This can be achieved by:
-
Disruption of Aggregates: If the PE is initially in a quenched, aggregated state, the analyte can bind and disrupt the aggregates, restoring fluorescence.
-
Inhibition of Quenching: The analyte can bind to a quenching moiety that is initially tethered to the PE, thereby preventing the quenching process.
-
Mechanism of a "Turn-On" Fluorescence Sensor for Enzyme Detection
Caption: Schematic of a "turn-on" sensor where enzymatic cleavage of a substrate releases a quenching moiety from the phenylene ethynylene, restoring its fluorescence.[19]
Antimicrobial Agents
An emerging and exciting application of phenylene ethynylene compounds is in the development of light-activated antimicrobial agents.[1][2] Cationic OPEs have been shown to be effective at inactivating a broad spectrum of bacteria and viruses.[1][2] The proposed mechanism involves the generation of reactive oxygen species (ROS) upon photoexcitation of the OPE, which then leads to damage of essential cellular components of the microorganisms.[1]
Conclusion and Future Outlook
Phenylene ethynylene compounds represent a remarkable class of molecular building blocks with a rich and tunable photophysical landscape. Their rigid-rod structure, coupled with the ease of synthetic modification, allows for precise control over their absorption, emission, and environmental sensitivity. This has led to their successful implementation in a variety of advanced applications, most notably as highly sensitive fluorescent sensors.
The future of phenylene ethynylene research is bright. Continued efforts in rational design and synthesis will undoubtedly lead to new PEs with even more sophisticated photophysical properties. The exploration of their utility in areas such as theranostics, where they can simultaneously act as imaging agents and therapeutic agents, holds immense promise for the future of medicine and materials science.
References
- 1. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 2. "PHOTOPHYSICAL PROPERTIES OF SYNTHETIC OLIGOMERIC PHENYLENE ETHYNYLENE" by Hugh F. Fritz Jr. [digitalrepository.unm.edu]
- 3. Ultrafast excited-state dynamics of phenyleneethynylene oligomers in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 6. sluchprograms.tripod.com [sluchprograms.tripod.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, self-assembly, and photophysical behavior of oligo phenylene ethynylenes: from molecular to supramolecular properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Interplay Between J‐ and H‐Type Coupling in Aggregates of π‐Conjugated Polymers: A Single‐Molecule Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pradeepresearch.org [pradeepresearch.org]
- 12. Aggregation of cationic p-phenylene ethynylenes on Laponite clay in aqueous dispersions and solid films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. web.mit.edu [web.mit.edu]
- 15. New sensor applications of poly(phenylene ethynylene)s [dspace.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. "Dependence of fluorescence quenching of a poly(p-phenyieneethynylene) " by Palwinder Kaur, Mingyan Wu et al. [digitalcommons.mtu.edu]
- 18. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Stability and Storage of 1,4-Bis[(trimethylsilyl)ethynyl]benzene
Introduction
1,4-Bis[(trimethylsilyl)ethynyl]benzene, hereafter referred to as BTSEB, is a crystalline organic compound that serves as a pivotal building block in the fields of materials science, organic electronics, and pharmaceutical research.[1][2][3] Its rigid, linear structure, provided by the phenylene-ethynylene core, combined with the reactive versatility of the terminal trimethylsilyl (TMS) groups, makes it a valuable precursor for the synthesis of organic semiconductors, conjugated polymers, and complex molecular architectures.[1][4] The TMS groups not only enhance solubility in organic solvents but also act as protecting groups for the terminal alkynes, allowing for selective chemical transformations.[1][5]
The integrity of BTSEB is paramount for its successful application in these sensitive fields. Degradation, even at minor levels, can significantly impact reaction yields, polymer properties, and the electronic performance of resulting devices. This guide provides a comprehensive overview of the factors influencing the stability of BTSEB and outlines field-proven protocols for its optimal storage and handling to ensure its long-term viability and experimental reproducibility.
Section 1: Physicochemical Properties
A thorough understanding of the fundamental properties of BTSEB is the first step in establishing appropriate handling and storage procedures.
| Property | Value | Source(s) |
| CAS Number | 17938-13-5 | |
| Molecular Formula | C₁₆H₂₂Si₂ | |
| Molecular Weight | 270.52 g/mol | |
| Appearance | White to pale cream/yellow crystalline solid or powder | |
| Melting Point | 121-123 °C (lit.) | |
| Boiling Point | 292.1 °C at 760 mmHg | [6] |
| Solubility | Soluble in common organic solvents | [1] |
Section 2: Chemical Stability and Reactivity Profile
BTSEB is generally considered a thermally stable compound, but its long-term integrity is primarily threatened by atmospheric moisture and, to a lesser extent, acidic or basic contaminants.[1][7]
Atmospheric Stability: The Threat of Desilylation
The most common degradation pathway for BTSEB is the cleavage of the silicon-carbon (Si-C) bond, a process known as desilylation or deprotection. The TMS group is known to be a labile protecting group, susceptible to both acidic and basic conditions, as well as fluoride ions.[6][8]
-
Mechanism of Hydrolysis: Although some databases classify its hydrolytic sensitivity as low under strictly neutral conditions, this can be misleading in a typical laboratory environment.[9] Trace amounts of acid or base on glassware or in solvents can catalyze the hydrolysis of the Si-C bond, leading to the formation of the terminal alkyne, 1,4-diethynylbenzene, and trimethylsilanol. This degradation compromises the compound's intended reactivity and purity. The lability of TMS-protected alkynes under basic conditions (e.g., K₂CO₃ in methanol) or with fluoride sources (e.g., TBAF) is a well-established principle in organic synthesis, often exploited for intentional deprotection.[2][6][9] Therefore, inadvertent exposure to similar conditions during storage must be rigorously avoided.
-
Oxidative Stability: BTSEB is incompatible with strong oxidizing agents.[7] While stable to atmospheric oxygen under recommended storage conditions, exposure to potent oxidizers can lead to unpredictable and potentially hazardous reactions.
Thermal Stability
The compound exhibits high thermal stability, as indicated by its high boiling point.[1][2] The trimethylsilyl groups can even impart greater thermal stability compared to the unprotected parent alkyne.[5] However, prolonged exposure to high heat, especially in the presence of contaminants, can accelerate degradation.
Hazardous Decomposition
In the event of combustion, BTSEB is expected to decompose into carbon monoxide (CO), carbon dioxide (CO₂), and silicon dioxide (SiO₂).[8]
Section 3: Recommended Storage Protocols
The primary goal of any storage strategy for BTSEB is the strict exclusion of atmospheric moisture and other chemical contaminants.
Core Storage Conditions
The following table summarizes the optimal conditions for maintaining the long-term integrity of solid BTSEB.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of potential degradation reactions and minimizes moisture permeation through container seals. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces air, preventing exposure to atmospheric moisture and oxygen, which are key drivers of degradation. |
| Container | Tightly sealed amber glass vial or bottle with a PTFE-lined cap. | Amber glass protects the compound from potential light-induced degradation, while a PTFE liner provides a superior, inert seal against moisture ingress compared to other materials. |
| Environment | Dry, well-ventilated, and away from incompatible materials (e.g., strong acids, bases, oxidizing agents). | Prevents accidental contamination and ensures a safe storage location.[7] |
Long-Term vs. Short-Term Storage
-
Long-Term (Archival Stock): For material that will not be accessed for extended periods, the ideal protocol involves placing the compound in a vial, flushing the headspace thoroughly with a dry inert gas (argon is preferred due to its density), sealing tightly with a PTFE-lined cap, and wrapping the cap junction with Parafilm® as an extra barrier. This sealed vial should then be placed inside a secondary container (e.g., a small, sealed bag or a larger jar) with a desiccant and stored in a refrigerator at 2-8°C.
-
Short-Term (Working Stock): For material being used regularly, storage in a laboratory desiccator cabinet at room temperature may suffice for brief periods (days). However, for optimal preservation, it is best to store the primary container within a refrigerator and allow it to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.
Caption: Ideal long-term storage setup for BTSEB.
Section 4: Handling and Manipulation Best Practices
Handling BTSEB requires techniques that prevent its exposure to the atmosphere. All manipulations should be performed under an inert atmosphere, either in a glove box or using Schlenk line techniques.
Protocol 1: Weighing and Aliquoting Solid BTSEB
This protocol describes the standard procedure for safely handling the solid compound outside of its primary storage container.
-
Preparation: Move the sealed primary container of BTSEB from the refrigerator to a desiccator and allow it to equilibrate to ambient temperature for at least 30-60 minutes. This step is critical to prevent moisture condensation.
-
Inert Environment Transfer: Transfer the sealed vial, along with all necessary labware (spatulas, weigh boats, new vials), into the antechamber of an inert atmosphere glove box.
-
Purging: Evacuate and refill the antechamber with inert gas (e.g., Argon, Nitrogen) for a minimum of three cycles.
-
Manipulation: Inside the glove box, open the primary container. Using a clean, dry spatula, dispense the desired amount of BTSEB onto a weigh boat or directly into a pre-tared vial.
-
Resealing: Promptly and securely reseal the primary container. It is good practice to backfill the headspace with the glove box atmosphere before sealing.
-
Removal: The newly aliquoted material can be used within the glove box or sealed and removed for use with Schlenk techniques.
Protocol 2: Preparation of a Stock Solution
-
Solvent Preparation: Use anhydrous solvent from a freshly opened bottle or a solvent purification system. The solvent should be de-gassed by sparging with inert gas for at least 30 minutes prior to use.
-
Glassware Preparation: All glassware (e.g., Schlenk flask, volumetric flask) must be oven-dried (e.g., at 125°C overnight) and cooled under a stream of dry inert gas or under vacuum on a Schlenk line.[10]
-
Transfer of Solid: Weigh the required amount of BTSEB in a tared vial inside a glove box, as described in Protocol 1. Seal the vial with a septum cap.
-
Dissolution: Transfer the vial to a fume hood. Using a cannula or a gas-tight syringe, add the anhydrous, de-gassed solvent to the vial to dissolve the solid. A slight positive pressure of inert gas should be maintained in the flask throughout the process.
-
Storage of Solution: Stock solutions should be stored in a sealed Schlenk flask with a PTFE valve under a positive pressure of inert gas and refrigerated. Solutions are generally less stable than the solid material and should be prepared fresh when possible.
Caption: Workflow for handling BTSEB from storage to use.
Section 5: Monitoring Compound Integrity
For applications requiring the highest purity, periodic assessment of BTSEB integrity is recommended, especially for older stock material.
-
¹H NMR Spectroscopy: This is the most direct method to detect degradation. The primary degradation product, 1,4-diethynylbenzene, will exhibit a characteristic singlet for the terminal acetylenic protons (–C≡C–H ) around 3.1-3.3 ppm (in CDCl₃). The parent BTSEB compound will show a sharp singlet for the 18 equivalent protons of the two TMS groups around 0.25 ppm and a singlet for the aromatic protons around 7.4 ppm. The presence of the acetylenic proton signal is a clear and quantifiable indicator of desilylation. Quantitative NMR (qNMR) can be employed for precise purity assessment over time.[10][11]
-
²⁹Si NMR Spectroscopy: This technique can provide detailed information about the silicon environment and can be used to identify different silicon-containing species in the sample, confirming the structure of the desired product and detecting any silicon-containing impurities or degradation products.[3][12]
-
Melting Point Analysis: A broadening of the melting point range or a depression of the melting point temperature compared to the literature value (121-123 °C) is a strong indication of the presence of impurities resulting from degradation.
Conclusion
The chemical integrity of this compound is contingent upon meticulous storage and handling practices. Its primary vulnerability is the hydrolytic cleavage of the trimethylsilyl groups, a process accelerated by moisture, acids, and bases. By adhering to the protocols outlined in this guide—namely, refrigerated storage (2-8°C) under a dry, inert atmosphere and the exclusive use of inert-atmosphere techniques (glove box or Schlenk line) for all manipulations—researchers can ensure the long-term stability of this valuable compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Cas 17938-13-5,this compound | lookchem [lookchem.com]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 9. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. Using Nuclear Magnetic Resonance to Troubleshoot a Stability Issue in a Real-World Formulation Chassis—Application to Consumer Oral Healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for Sonogashira Coupling with 1,4-Bis[(trimethylsilyl)ethynyl]benzene
Introduction: The Power of the C(sp²)-C(sp) Bond
The Sonogashira cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency in forging carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation provides a direct pathway to construct arylalkynes and conjugated enynes, which are fundamental structural motifs in pharmaceuticals, natural products, and advanced organic materials.[1][3] The reaction's utility is underscored by its typically mild conditions and tolerance for a wide array of functional groups.[3][4]
This guide focuses on the application of the Sonogashira coupling with 1,4-Bis[(trimethylsilyl)ethynyl]benzene, a versatile and highly soluble building block.[5] This rigid, linear molecule is a cornerstone for the synthesis of conjugated polymers and oligomers, such as poly(p-phenyleneethynylene)s (PPEs), which are prized for their unique electronic and photophysical properties.[6][7][8] The trimethylsilyl (TMS) groups serve as protecting groups for the terminal alkynes, preventing undesirable side reactions like homocoupling (Glaser coupling) and allowing for sequential, controlled reactions.[2][9] This protocol will detail the in situ deprotection of one TMS group followed by a direct Sonogashira coupling, a common and efficient strategy in multi-step synthesis.
The Catalytic Heart of the Reaction: Mechanism Deep Dive
Understanding the "why" behind the procedural steps requires a grasp of the reaction mechanism. The classical Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[3][10]
The Palladium Cycle (The C-X Activator):
-
Reductive Elimination & Catalyst Activation: The reaction often starts with a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species by an amine, phosphine ligand, or another reactant.[2]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X), inserting itself into the carbon-halogen bond. This is often the rate-determining step and forms a Pd(II) intermediate.[3] The reactivity order for the halide is typically I > Br > OTf >> Cl.[2][11]
-
Transmetalation: The organopalladium(II) complex receives the acetylide group from the copper acetylide (formed in the copper cycle). This ligand exchange regenerates the copper(I) catalyst.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the final cross-coupled product (Ar-alkyne) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
The Copper Cycle (The Alkyne Activator):
-
π-Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne.[2][10]
-
Deprotonation: In the presence of an amine base (e.g., triethylamine), the copper-alkyne π-complex is deprotonated, forming a copper(I) acetylide intermediate. This step significantly increases the nucleophilicity of the alkyne.[10] This copper acetylide is the key species that participates in the transmetalation step with the palladium complex.
While highly effective, the copper co-catalyst can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling).[9][12] This has led to the development of "copper-free" Sonogashira protocols, which are particularly useful for sensitive substrates.[13][14][15]
Visualizing the Catalytic Cycles
Caption: Figure 1: Simplified Sonogashira Catalytic Cycles.
Experimental Protocol: Mono-coupling of an Aryl Iodide with this compound
This protocol describes the reaction of an aryl iodide with this compound, involving the in situ deprotection of one TMS group. This method is efficient as it combines deprotection and coupling into a single operational step.
Materials and Equipment:
-
Reactants:
-
Catalysts & Reagents:
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
-
Solvent & Base:
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[11]
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Heating mantle with temperature controller
-
TLC plates (silica gel) and developing chamber
-
Rotary evaporator
-
Glassware for workup (separatory funnel, flasks)
-
Column chromatography setup (silica gel)
-
Reaction Parameters Summary:
| Parameter | Recommended Value | Rationale |
| Aryl Halide | 1.0 equivalent | Limiting reagent. Iodides are most reactive.[2] |
| 1,4-Bis[(TMS)ethynyl]benzene | 1.1 - 1.2 equivalents | Slight excess ensures complete consumption of the aryl halide. |
| TBAF (1.0 M in THF) | 1.1 - 1.2 equivalents | Stoichiometric amount for selective mono-deprotection. |
| PdCl₂(PPh₃)₂ | 1 - 3 mol% | Standard catalyst loading for efficient turnover. |
| CuI | 1 - 5 mol% | Co-catalyst to accelerate the reaction.[2][18] |
| PPh₃ | 2 - 6 mol% | Additional ligand can stabilize the Pd(0) species. |
| Base (TEA / DIPEA) | 3 - 5 equivalents | Acts as a base for deprotonation and an acid scavenger. |
| Solvent | Anhydrous THF | Good solubility for reactants and reagents. |
| Temperature | Room Temp. to 50 °C | Mild conditions are often sufficient; gentle heating may be required.[18] |
| Atmosphere | Inert (Argon or N₂) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[18] |
Step-by-Step Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar into a Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
To the flask, add the aryl iodide (1.0 eq.), this compound (1.1 eq.), PdCl₂(PPh₃)₂ (2 mol%), CuI (2 mol%), and PPh₃ (4 mol%).
-
-
Solvent and Reagent Addition:
-
Under the inert atmosphere, add anhydrous THF (e.g., 5 mL per 1 mmol of aryl iodide) and anhydrous triethylamine (3 eq.) via syringe.
-
Stir the mixture at room temperature for 5 minutes to ensure dissolution and mixing. The mixture will typically be a pale yellow suspension.
-
-
In Situ Deprotection:
-
Slowly add TBAF (1.0 M solution in THF, 1.1 eq.) to the reaction mixture dropwise via syringe over 5-10 minutes. A slight color change may be observed.
-
Allow the mixture to stir at room temperature for 30 minutes to facilitate the selective cleavage of one TMS group.
-
-
Reaction Execution and Monitoring:
-
If the reaction is sluggish at room temperature (as determined by TLC), gently heat the mixture to 40-50 °C using a heating mantle.
-
Monitor the reaction's progress by thin-layer chromatography (TLC). Take small aliquots via syringe and spot them on a silica gel plate. A typical eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1). Visualize the spots under UV light. The reaction is complete when the aryl iodide spot has been consumed.
-
-
Workup Procedure:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[19]
-
-
Purification and Characterization:
-
The crude product will be a residue or oil. Purify this crude material using flash column chromatography on silica gel. The eluent will typically be a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the desired product (as identified by TLC) and evaporate the solvent.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Visual Workflow of the Experimental Protocol
Caption: Figure 2: Step-by-step experimental workflow.
Field-Proven Insights & Troubleshooting
-
Causality of Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) state.[18] Rigorous exclusion of air is paramount for achieving high yields and preventing catalyst death.
-
The Role of Excess Base: Triethylamine or other amine bases serve a dual purpose: they are required for the deprotonation of the alkyne in the copper cycle and also act as a scavenger for the hydrogen halide (HX) byproduct generated during the reaction.[4]
-
Problem: Significant Homocoupling: If you observe a significant amount of the butadiyne byproduct (from the homocoupling of the deprotected alkyne), it may indicate the presence of oxygen. Ensure your degassing procedure is thorough. Alternatively, reducing the amount of copper(I) iodide can sometimes mitigate this side reaction.[9]
-
Problem: Sluggish or Stalled Reaction: If the reaction fails to proceed, consider the following:
-
Catalyst Inactivity: The palladium precatalyst may not have been properly activated.
-
Substrate Reactivity: Aryl bromides are less reactive than iodides and may require higher temperatures or more active catalyst systems (e.g., those with bulky phosphine ligands like XPhos).[20]
-
Impure Reagents: Water and other impurities can interfere with the catalytic cycle. Ensure all solvents and reagents are anhydrous.
-
-
Self-Validation: A properly executed Sonogashira reaction often provides a visual cue: the formation of a precipitate (the amine hydrohalide salt) as the reaction progresses.[21] Monitoring by TLC provides definitive confirmation of the consumption of starting materials and the formation of the new, less polar product.
Safety & Handling
-
General Precautions: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.
-
Reagent Hazards:
-
Palladium Catalysts: Can be toxic and irritants. Avoid inhalation of dust and skin contact.
-
Copper(I) Iodide: Harmful if swallowed or inhaled.
-
Organic Solvents (THF, Hexane, Ethyl Acetate): Are highly flammable. Keep away from ignition sources.
-
Triethylamine/DIPEA: Are corrosive, flammable, and have strong, unpleasant odors. Handle with care.
-
TBAF: Is corrosive and can cause severe skin and eye damage.
-
-
Thermal Hazards: While this protocol uses mild heating, be aware that Pd-catalyzed cross-coupling reactions can be exothermic.[22][23] For larger-scale reactions, the rate of heat generation should be carefully controlled by portion-wise addition of reagents or by using an ice bath for cooling if necessary.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. CAS 17938-13-5: this compound [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of platinum-containing poly(phenyleneethynylene)s having various chromophores: aggregation and optical properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. depts.washington.edu [depts.washington.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [repository.kaust.edu.sa]
- 15. DSpace [repository.kaust.edu.sa]
- 16. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. 1,4-Bis (trimethylsilyl)ethynyl benzene 98 17938-13-5 [sigmaaldrich.com]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 21. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 22. researchgate.net [researchgate.net]
- 23. engineering.purdue.edu [engineering.purdue.edu]
Application Notes & Protocols: 1,4-Bis[(trimethylsilyl)ethynyl]benzene in Organic Electronics
Introduction: The Structural Advantage of a Versatile Building Block
1,4-Bis[(trimethylsilyl)ethynyl]benzene (BTSEB) is a rigid, rod-like organic molecule that has emerged as a highly versatile material in the field of organic electronics. Its molecular structure, characterized by a central phenylene core flanked by two acetylene units capped with trimethylsilyl (TMS) groups, imparts a unique combination of properties crucial for advanced electronic applications.[1] The linear, π-conjugated backbone provides an excellent pathway for charge transport, while the bulky TMS end-groups serve a dual purpose: they enhance solubility in common organic solvents, making the molecule suitable for solution-based processing techniques, and they act as removable protecting groups, enabling its use as a precursor in the synthesis of larger conjugated systems.[2]
This guide provides an in-depth exploration of the primary applications of BTSEB, focusing on its role as a high-performance semiconductor in Organic Field-Effect Transistors (OFETs) and as a foundational building block for creating extended π-conjugated materials. We will detail the causality behind its performance and provide field-tested protocols for its implementation.
Key Properties of this compound:
| Property | Value | Significance in Organic Electronics |
| Chemical Formula | C₁₆H₂₂Si₂ | Defines the molecular structure and composition.[3][4] |
| Molecular Weight | 270.52 g/mol | Relevant for solution preparation and stoichiometry.[3][4] |
| Appearance | White to off-white solid | Basic physical characteristic.[5] |
| Melting Point | 121-123 °C | Indicates thermal stability for device processing and operation.[5] |
| Solubility | Soluble in many organic solvents (e.g., toluene, chlorobenzene) | Crucial for solution-based deposition techniques like spin-coating and solution shearing.[1] |
| Electronic Nature | p-type semiconductor | Facilitates the transport of positive charge carriers (holes). |
Application I: High-Mobility p-Channel Organic Field-Effect Transistors (OFETs)
The intrinsic rigidity and propensity for self-assembly into highly ordered crystalline structures make BTSEB an exceptional candidate for the active layer in p-type OFETs. The efficiency of charge transport in these devices is critically dependent on the molecular packing in the thin film. Solution-based deposition techniques that promote high crystallinity are therefore paramount to achieving optimal device performance.
Causality of Performance: The trimethylsilyl groups, while ensuring solubility, also play a crucial role during the film deposition process. As the solvent evaporates, the steric hindrance of the TMS groups guides the BTSEB molecules into a favorable herringbone packing motif. This arrangement minimizes π-π stacking distances between adjacent molecules, creating efficient pathways for charge carriers to "hop" through the semiconductor layer, which translates directly to higher charge carrier mobility.
Protocol: Fabrication of a High-Performance, Solution-Sheared BTSEB OFET
This protocol describes the fabrication of a top-contact, bottom-gate OFET using solution shearing, a technique known to produce large-area, highly aligned crystalline films.
1. Substrate Preparation: a. Begin with a heavily n-doped silicon wafer acting as the gate electrode, with a 300 nm thermally grown silicon dioxide (SiO₂) layer serving as the gate dielectric. b. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrate under a stream of dry nitrogen. d. To improve the quality of the semiconductor-dielectric interface, treat the SiO₂ surface with a self-assembled monolayer (SAM). A common choice is octadecyltrichlorosilane (OTS). This is achieved by vapor deposition or solution immersion to render the surface hydrophobic, which promotes better molecular ordering of the BTSEB film.
2. Semiconductor Solution Preparation: a. Prepare a solution of BTSEB in a high-boiling-point solvent such as toluene or 1,2-dichlorobenzene. A typical concentration is 5-10 mg/mL. b. Gently heat the solution (e.g., to 60 °C) and stir for at least 1 hour in an inert atmosphere (e.g., a nitrogen-filled glovebox) to ensure complete dissolution.
3. Film Deposition via Solution Shearing: a. Place the prepared Si/SiO₂ substrate on a heated stage, typically maintained at a temperature slightly below the solvent's boiling point (e.g., 90-110 °C for toluene). b. Dispense a small volume of the BTSEB solution along one edge of the substrate. c. Bring a shearing blade (a flat, clean glass slide or another silicon wafer) into contact with the substrate at a slight angle (~5-15°). The solution will be pinned between the blade and the substrate. d. Move the shearing blade across the substrate at a slow, constant speed (e.g., 0.1-1.0 mm/s). The solvent evaporates at the meniscus, leaving behind a highly crystalline film of BTSEB. The shearing speed and substrate temperature are critical parameters that must be optimized to control film thickness and crystal morphology.
4. Source/Drain Electrode Deposition: a. Following film deposition, transfer the substrate to a thermal evaporator. b. Using a shadow mask to define the desired channel length (L) and width (W), deposit 50 nm of gold (Au) to form the source and drain electrodes. A thin (5 nm) adhesion layer of chromium (Cr) or titanium (Ti) may be used if necessary.
5. Device Annealing and Characterization: a. Post-deposition, anneal the completed device at a temperature close to the melting point of BTSEB (e.g., 110-120 °C) for 30-60 minutes in an inert atmosphere. This step improves the crystallinity of the film and enhances the contact between the semiconductor and the electrodes. b. Characterize the OFET's electrical performance using a semiconductor parameter analyzer. Extract key metrics such as hole mobility (μ), on/off current ratio (I_on/I_off), and threshold voltage (V_th).
Diagram: OFET Fabrication Workflow
Caption: Workflow for fabricating a solution-sheared BTSEB OFET.
Typical Performance Data for BTSEB-based OFETs
| Deposition Method | Mobility (μ) [cm²/Vs] | On/Off Ratio | Substrate Treatment |
| Solution Shearing | 0.5 - 2.0 | > 10⁶ | OTS |
| Drop Casting | 0.1 - 0.8 | > 10⁵ | OTS |
| Spin Coating | 0.01 - 0.2 | > 10⁵ | HMDS |
Note: Performance metrics are representative and can vary significantly with processing conditions.
Application II: Precursor for π-Conjugated System Synthesis
A powerful application of BTSEB lies in its use as a molecular precursor for building larger, more complex π-conjugated architectures.[6] The C-Si bond of the trimethylsilyl group is relatively labile and can be cleaved under specific conditions (e.g., using a fluoride source like tetrabutylammonium fluoride or via thermal treatment) to reveal a reactive terminal alkyne. This "deprotection" step is the gateway to a variety of coupling reactions.
Causality of Application: This strategy is central to "on-surface synthesis," where molecules are deposited on a catalytic surface (e.g., Au(111) or Ag(111)) under ultra-high vacuum conditions. Upon thermal activation, the TMS groups are cleaved, and the resulting terminal alkynes undergo polymerization to form highly ordered, covalently linked nanostructures, such as one-dimensional polymers or two-dimensional networks like graphdiyne. The BTSEB molecule acts as a precisely defined building block, and the surface templating effect directs the self-assembly and polymerization, enabling the creation of materials not accessible through traditional solution chemistry.
Protocol: On-Surface Synthesis of Phenylene-ethynylene Wires
This protocol outlines the conceptual steps for forming one-dimensional molecular wires on a metal surface from BTSEB precursors.
1. Substrate Preparation: a. Prepare a pristine single-crystal metal surface (e.g., Au(111)) inside an ultra-high vacuum (UHV) chamber through repeated cycles of argon ion sputtering and high-temperature annealing. b. Verify the surface cleanliness and reconstruction using surface science techniques like Scanning Tunneling Microscopy (STM) and Low-Energy Electron Diffraction (LEED).
2. Molecular Deposition: a. Introduce BTSEB into the UHV chamber via a molecular evaporator or Knudsen cell. b. Heat the BTSEB source to induce sublimation (typically > 100 °C). c. Deposit a sub-monolayer coverage of BTSEB onto the clean metal substrate, which is typically held at room temperature or slightly elevated temperatures to promote surface diffusion and ordering.
3. Thermal Activation and Polymerization: a. Gently anneal the substrate to a temperature sufficient to induce the cleavage of the C-Si bonds (desilylation). This temperature is surface-dependent but is often in the range of 200-400 °C. The TMS fragments desorb from the surface. b. The resulting radical or terminal alkyne species will diffuse on the surface and react via coupling reactions (e.g., Glaser coupling) to form covalent bonds between adjacent molecules, leading to the growth of one-dimensional polymers.
4. In-situ Characterization: a. Throughout the process, monitor the surface morphology and electronic structure using STM and X-ray Photoelectron Spectroscopy (XPS). b. STM provides real-space images of the precursor molecules, their self-assembled structures, and the final polymeric wires. c. XPS can be used to follow the chemical state changes, confirming the cleavage of the Si-C bond and the formation of new C-C bonds.
Diagram: BTSEB Deprotection and Polymerization Pathway
Caption: Reaction pathway from BTSEB to a conjugated polymer via on-surface synthesis.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[5] Although not highly flammable, it is a solid that should be kept away from ignition sources.[5] Store the material in a tightly sealed container in a cool, dry place (2-8°C is recommended) to prevent degradation.[5]
References
- 1. CAS 17938-13-5: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,4-Bis (trimethylsilyl)ethynyl benzene 98 17938-13-5 [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1,4-双[(三甲基硅基)乙炔基]苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Cas 17938-13-5,this compound | lookchem [lookchem.com]
Application Note: High-Purity 1,4-Bis[(trimethylsilyl)ethynyl]benzene via Optimized Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 1,4-Bis[(trimethylsilyl)ethynyl]benzene, a critical building block in organic electronics and materials science. Commercial sources of this compound typically offer purities around 98%, which may be insufficient for applications requiring high-purity materials. Recrystallization is a powerful and cost-effective technique for enhancing the purity of solid compounds. This guide outlines a systematic approach to solvent selection and provides a step-by-step protocol for the recrystallization of this compound to achieve a crystalline solid with enhanced purity, suitable for demanding research and development applications.
Introduction
This compound is a diarylacetylene derivative that serves as a versatile precursor in the synthesis of organic semiconductors, conjugated polymers, and other advanced materials. The trimethylsilyl (TMS) groups enhance its solubility in organic solvents and act as protecting groups for the terminal alkynes, which can be selectively deprotected for subsequent cross-coupling reactions. The performance of materials derived from this building block is critically dependent on its purity. Common impurities may include starting materials from its synthesis, side-products, or oligomeric species. Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a solvent at varying temperatures.[1][2][3] By carefully selecting a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, a significant purification can be achieved.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of the target compound is essential for developing an effective recrystallization protocol.
| Property | Value | Source |
| CAS Number | 17938-13-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₆H₂₂Si₂ | --INVALID-LINK-- |
| Molecular Weight | 270.52 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK--[4] |
| Melting Point | 118-124 °C | --INVALID-LINK--[4] |
| Solubility | Soluble in organic solvents such as chloroform, DMSO, and methanol. | --INVALID-LINK-- |
The Principle of Recrystallization
Recrystallization is a purification technique that relies on the differences in solubility between the desired compound and its impurities in a given solvent. The ideal recrystallization solvent will exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High or low solubility for impurities at all temperatures.
-
Chemically inert with respect to the target compound.
-
Volatile enough to be easily removed from the purified crystals.
The process involves dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution. As the solution slowly cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, being present in smaller quantities, ideally remain dissolved in the solvent (mother liquor). The purified crystals are then isolated by filtration.
Experimental Protocol
This protocol is divided into two main stages: solvent screening to identify the optimal recrystallization solvent, followed by the detailed recrystallization procedure.
Materials and Equipment
-
Materials:
-
Crude this compound
-
Hexane (reagent grade)
-
Ethanol (reagent grade)
-
Isopropanol (reagent grade)
-
Ethyl acetate (reagent grade)
-
Dichloromethane (reagent grade)
-
Deionized water
-
Celpure® or equivalent filter aid
-
-
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Hirsch or Büchner funnel
-
Filter flask
-
Vacuum source
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Melting point apparatus
-
NMR spectrometer or other analytical instrument for purity assessment
-
Stage 1: Solvent Screening
The selection of an appropriate solvent is the most critical step for a successful recrystallization. Based on the non-polar nature of this compound, non-polar and moderately polar solvents are good starting points.
Procedure:
-
Place approximately 50 mg of the crude this compound into several small test tubes.
-
To each test tube, add 1 mL of a different solvent (e.g., hexane, ethanol, isopropanol, ethyl acetate) at room temperature.
-
Observe the solubility of the compound in each solvent at room temperature. An ideal solvent should show low solubility.
-
Gently heat the test tubes with the undissolved solid in a warm water bath.
-
Observe the solubility at the elevated temperature. The compound should be fully soluble.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a suitable candidate for recrystallization.
Expected Observations:
-
Hexane: Due to the non-polar nature of the compound, hexane is expected to be a good candidate. The compound will likely have low solubility at room temperature and high solubility when heated.
-
Ethanol/Isopropanol: These protic solvents may show lower solubility for the non-polar compound, potentially making them suitable for recrystallization.
-
Ethyl Acetate/Dichloromethane: These solvents may be too good at dissolving the compound even at room temperature, making them less ideal for single-solvent recrystallization but potentially useful in a mixed-solvent system.
Stage 2: Recrystallization Procedure (Example with Hexane)
Based on general principles for non-polar compounds, hexane is a promising solvent. The following protocol uses hexane as an example.
Step 1: Dissolution
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 10 mL of hexane to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hexane until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound.
Step 2: Hot Filtration (Optional)
If the hot solution contains insoluble impurities, a hot filtration step is necessary.
-
Pre-warm a second Erlenmeyer flask and a stemless funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the pre-warmed flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
Step 3: Crystallization
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
Step 4: Isolation of Crystals
-
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Wash the crystals with a small amount of ice-cold hexane to remove any residual mother liquor containing impurities.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
Step 5: Drying
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Characterization of Purified Product
The purity of the recrystallized this compound should be assessed and compared to the starting material.
-
Melting Point: A sharp melting point close to the literature value (118-124 °C) is indicative of high purity. Impurities typically broaden and depress the melting point range.
-
Spectroscopic Analysis: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure and identify any remaining impurities. The absence of signals corresponding to impurities in the spectra of the recrystallized product indicates successful purification.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooled too quickly. | Use a lower-boiling solvent. Ensure slow cooling. |
| No crystal formation | Too much solvent was used, or the solution was not sufficiently saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. |
| Low recovery | The compound is too soluble in the cold solvent, or too much solvent was used. | Ensure the solution is thoroughly cooled in an ice bath. Use the minimum amount of hot solvent for dissolution. |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before hot filtration. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Organic solvents are flammable. Avoid open flames and use a hot plate for heating.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before starting the experiment.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound by recrystallization. By following the systematic approach to solvent selection and the step-by-step procedure, researchers can obtain a high-purity crystalline product suitable for advanced applications in materials science and organic synthesis. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds.
References
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving Silylated Alkynes
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the theory and practice of palladium-catalyzed cross-coupling reactions involving silylated alkynes. We move beyond simple procedural lists to explain the causality behind experimental choices, focusing on the dual role of silyl groups as both robust protecting agents and activatable nucleophilic partners. Detailed, field-proven protocols for key transformations, including Sonogashira-Hagihara and Hiyama couplings, are presented alongside mechanistic diagrams and troubleshooting insights to ensure reliable and reproducible outcomes in the laboratory.
Introduction: The Strategic Value of Silylated Alkynes
The carbon-carbon triple bond is a cornerstone of modern organic synthesis, serving as a versatile functional handle for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. Terminal alkynes, with their acidic C(sp)-H proton, are particularly valuable but are prone to undesired side reactions, such as homocoupling (Glaser coupling), under basic cross-coupling conditions.
The strategic introduction of a silyl group, most commonly trimethylsilyl (TMS) or triisopropylsilyl (TIPS), provides a solution by serving two distinct but equally powerful roles:
-
As a Chemically Stable Protecting Group: The silyl moiety masks the acidic proton, rendering the alkyne inert to basic conditions and enabling clean, selective cross-coupling at other positions. The silyl group can be quantitatively removed later under mild conditions.[1][2] This protection/deprotection strategy is fundamental to the synthesis of unsymmetrical di- and poly-alkyne systems.
-
As an Activatable Nucleophilic Partner: The C(sp)-Si bond itself can be activated to participate directly in cross-coupling. This approach, principally the Hiyama coupling, positions organosilanes as stable, low-toxicity, and readily available alternatives to more sensitive organometallic reagents like organoboranes or organostannanes.[3][4]
This guide will dissect the mechanisms and provide actionable protocols for leveraging both functionalities of silylated alkynes in palladium-catalyzed reactions.
General Mechanistic Framework: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5] Understanding this core cycle is crucial for rational troubleshooting and reaction optimization.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group (R²) from the nucleophilic partner (M-R²) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The mechanism of this step varies significantly depending on the coupling reaction (e.g., Sonogashira vs. Hiyama).
-
Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.
Application I: The Silyl Group as a Protecting Group in Sonogashira-Hagihara Coupling
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling aryl/vinyl halides with terminal alkynes.[6][7] When synthesizing complex molecules with multiple alkyne moieties, using a silyl-protected alkyne like (trimethylsilyl)acetylene is essential to prevent side reactions and control regioselectivity.[8]
The overall workflow involves an initial Sonogashira coupling to install the protected alkyne, followed by a separate deprotection step to reveal the terminal alkyne for further functionalization.
Figure 2: Two-step workflow for synthesizing terminal aryl alkynes using a silyl protecting group strategy.
Protocol 1: Sonogashira Coupling of 4-Iodoanisole with (Trimethylsilyl)acetylene
This protocol details the synthesis of a silyl-protected aryl alkyne, a common building block.
Core Principle: This reaction utilizes a dual Pd/Cu catalytic system. The palladium complex facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne in situ to form a copper acetylide, which is the active species in the transmetalation step.[7][9] The amine base serves to neutralize the HX generated and maintain the catalyst's activity.
Materials & Reagents:
-
4-Iodoanisole
-
(Trimethylsilyl)acetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), freshly distilled
-
Toluene, anhydrous
-
Schlenk flask and standard glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add 4-iodoanisole (2.34 g, 10.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (140 mg, 0.20 mmol, 2 mol%), CuI (38 mg, 0.20 mmol, 2 mol%), and PPh₃ (105 mg, 0.40 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous toluene (40 mL) and anhydrous triethylamine (20 mL) via syringe. Stir the mixture to form a yellow suspension.
-
Nucleophile Addition: Add (trimethylsilyl)acetylene (1.28 g, 13.0 mmol, 1.3 equiv.) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-((trimethylsilyl)ethynyl)anisole.
Protocol 2: Protiodesilylation (TMS Group Removal)
This protocol demonstrates the selective removal of the TMS protecting group.
Core Principle: The C-Si bond is cleaved by a nucleophilic source. Mild bases like potassium carbonate in methanol are effective and economical for TMS removal.[1] For more sterically hindered or robust silyl groups like TIPS, or for base-sensitive substrates, a fluoride source like tetra-n-butylammonium fluoride (TBAF) is the reagent of choice.[1][10]
Materials & Reagents:
-
4-((trimethylsilyl)ethynyl)anisole (from Protocol 1)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Dissolve the silylated alkyne (2.04 g, 10.0 mmol, 1.0 equiv.) in methanol (50 mL) in a round-bottom flask.
-
Reagent Addition: Add potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure. Partition the residue between dichloromethane (50 mL) and water (50 mL).
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).
-
Washing & Drying: Combine the organic layers, wash with saturated aq. NH₄Cl to remove residual base, then with brine. Dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solvent to yield 4-ethynylanisole, which is often pure enough for subsequent steps.
Application II: The Silyl Group as a Nucleophile in Hiyama Coupling
In the Hiyama coupling, an organosilane directly provides the carbon nucleophile for the cross-coupling reaction.[4] This fluoride-free alternative to Stille (tin) or Suzuki (boron) couplings is advantageous due to the low toxicity and high stability of the organosilicon reagents.[3][11] The key is the activation of the C-Si bond, which is typically achieved by a fluoride source (e.g., TBAF) that forms a hypervalent, highly nucleophilic pentacoordinate silicon intermediate.[12]
Figure 3: Mechanism of the Hiyama coupling, highlighting the crucial fluoride-mediated activation of the organosilane.
Protocol 3: Hiyama Coupling of 1-Iodobenzene with (Phenylethynyl)triethoxysilane
This protocol demonstrates the direct coupling of an activated alkynylsilane with an aryl halide.
Core Principle: Alkynyltrialkoxysilanes are excellent substrates for Hiyama couplings because the electronegative alkoxy groups on the silicon atom facilitate the formation of the active hypervalent silicate upon treatment with an activator like TBAF.[13] This activated species then readily undergoes transmetalation with the Pd(II)-aryl complex formed after oxidative addition.
Materials & Reagents:
-
1-Iodobenzene
-
(Phenylethynyl)triethoxysilane
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(2-furyl)phosphine (TFP) or other suitable phosphine ligand
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%) and Tri(2-furyl)phosphine (23 mg, 0.10 mmol, 10 mol%) in anhydrous THF (5 mL). Stir for 15 minutes at room temperature.
-
Reagent Addition: To the catalyst solution, add 1-iodobenzene (204 mg, 1.0 mmol, 1.0 equiv.) followed by (phenylethynyl)triethoxysilane (317 mg, 1.2 mmol, 1.2 equiv.).
-
Activator & Reaction: Add the TBAF solution (1.5 mL of 1.0 M solution, 1.5 mmol, 1.5 equiv.) dropwise over 5 minutes. Heat the reaction mixture to 65 °C and stir for 12-18 hours.
-
Workup: After cooling, quench the reaction by adding water (20 mL). Extract the mixture with diethyl ether (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexanes) to yield diphenylacetylene.
Experimental Considerations and Troubleshooting
Success in palladium-catalyzed couplings often depends on careful control of several variables.
Data Summary: Key Reaction Parameters
| Parameter | Sonogashira Coupling | Hiyama Coupling | Causality & Rationale |
| Pd Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) precatalysts are reduced in situ. Pd(0) sources like Pd₂(dba)₃ are often more active but air-sensitive. |
| Ligand | PPh₃ | PPh₃, P(t-Bu)₃, TFP, NHCs | Ligands stabilize the Pd center, prevent catalyst decomposition, and tune reactivity. Bulky, electron-rich ligands can promote oxidative addition of less reactive halides (e.g., chlorides).[14][15] |
| Co-catalyst | CuI | None | Copper(I) is essential for activating the terminal alkyne in the traditional Sonogashira mechanism.[9] |
| Activator/Base | Et₃N, DIPEA (amine base) | TBAF, CsF (fluoride source); NaOH, KOSiMe₃ (for silanols) | Sonogashira requires a base to form the acetylide and neutralize acid. Hiyama requires a specific activator to form the hypervalent silicate for transmetalation.[12] |
| Solvent | Toluene, THF, DMF | THF, Dioxane, Toluene | Must dissolve all components and be stable at the reaction temperature. Anhydrous conditions are critical to prevent side reactions. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; insufficient degassing; poor quality reagents/solvent; incorrect temperature. | Use a fresh bottle of catalyst or a different precatalyst. Thoroughly degas all solvents. Use freshly distilled/anhydrous reagents. Optimize temperature. |
| Formation of Pd Black | Catalyst decomposition. Often occurs with unstable Pd(0) species or in the presence of oxygen.[16] | Ensure rigorous inert atmosphere. Use a more robust ligand to stabilize the catalyst. Consider a pre-catalyst that is more stable. |
| Alkyne Homocoupling (Glaser) | Presence of oxygen with Cu(I) catalyst (Sonogashira). | Rigorously deoxygenate the reaction mixture before and during the reaction. |
| Protiodesilylation | Presence of moisture or nucleophiles (e.g., excess base/activator) that cleave the C-Si bond. | Use strictly anhydrous conditions. Use the minimum effective amount of activator (for Hiyama). |
| Incomplete Conversion | Reaction time is too short; temperature is too low; catalyst loading is insufficient. | Increase reaction time and monitor by TLC/GC-MS. Incrementally increase temperature. Increase catalyst loading to 5 mol%. |
References
- 1. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 2. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hiyama-Denmark Coupling [organic-chemistry.org]
- 13. One-Pot Tandem Hiyama Alkynylation/Cyclizations by Palladium(II) Acyclic Diaminocarbene (ADC) Complexes Yielding Biologically Relevant Benzofuran Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
- 16. reddit.com [reddit.com]
Application Notes & Protocols: A Guide to the Synthesis of Functionalized Oligo(phenylene-ethynylene)s
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Structural and Functional Elegance of OPEs
Oligo(phenylene-ethynylene)s (OPEs) are a fascinating class of conjugated macromolecules defined by their rigid, rod-like structure composed of alternating phenylene and ethynylene units. This unique architecture facilitates extensive π-electron delocalization, bestowing upon them remarkable optical and electronic properties.[1] Their inherent fluorescence, conductivity, and predictable geometry make them prime candidates for a diverse range of applications, including molecular electronics, chemical sensors, and biological probes.[1][2]
However, the true potential of OPEs is unlocked through functionalization. By strategically attaching specific chemical moieties to the OPE backbone or its termini, we can precisely tune their characteristics. For instance, introducing hydrophilic chains can render them water-soluble for biological applications[3], while appending cationic groups can transform them into potent light-activated antimicrobial agents.[4][5][6] This guide provides a detailed exploration of the synthetic strategies, protocols, and critical insights required to successfully synthesize and functionalize OPEs for advanced research and development.
The Cornerstone of OPE Synthesis: The Sonogashira Cross-Coupling Reaction
The most powerful and widely utilized method for constructing the carbon-carbon bonds that form the OPE backbone is the Sonogashira cross-coupling reaction.[7][8][9] This reaction provides a robust and efficient pathway to couple a terminal alkyne with an aryl halide, typically an iodide or bromide.
Mechanistic Rationale and Key Components
The Sonogashira reaction operates through a synergistic dual catalytic cycle involving palladium and copper.[10] Understanding the role of each component is critical for troubleshooting and optimizing the synthesis.
-
Palladium Catalyst: The primary catalyst, typically a Pd(0) species like that generated from PdCl₂(PPh₃)₂ or Pd₂(dba)₃, orchestrates the main cross-coupling cycle. It undergoes oxidative addition with the aryl halide, followed by transmetalation with the copper acetylide, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the classic co-catalyst. Its role is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more reactive towards the palladium complex than the alkyne itself, facilitating the crucial transmetalation step.[9] While effective, copper can sometimes promote the undesirable homocoupling of terminal alkynes (Glaser coupling); thus, copper-free Sonogashira protocols have also been developed.[7]
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich, bulky ligands like XPhos, are essential.[11] They stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity to enhance the efficiency of the catalytic cycle.
-
Base: A base is required to deprotonate the terminal alkyne, making it sufficiently nucleophilic to react with the copper(I) salt. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used as they can also serve as the solvent.[9] In some cases, inorganic bases like cesium carbonate (Cs₂CO₃) are employed, particularly in polar aprotic solvents.[11]
-
Solvent: The choice of solvent is crucial and depends on the solubility of the reactants and the reaction temperature. Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[12] Degassing the solvent and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is mandatory to prevent oxidative degradation of the catalyst and reagents.
Typical Sonogashira Reaction Conditions
The precise conditions for a Sonogashira coupling can be adapted based on the specific substrates. A summary of typical parameters is provided below.
| Component | Example Reagents | Typical Mol% (vs. Limiting Reagent) | Role in Reaction |
| Palladium Pre-catalyst | PdCl₂(PPh₃)₂, Pd₂(dba)₃, PdCl₂(CH₃CN)₂ | 1-5 mol% | Primary catalyst for C-C bond formation. |
| Copper(I) Co-catalyst | Copper Iodide (CuI) | 1-5 mol% | Facilitates acetylide formation and transmetalation. |
| Ligand | Triphenylphosphine (PPh₃), XPhos | 2-10 mol% | Stabilizes and activates the palladium catalyst. |
| Base | Diisopropylamine (DIPA), Triethylamine (TEA), Cs₂CO₃ | 2-3 equivalents or as solvent | Deprotonates the terminal alkyne. |
| Solvent | THF, DMF, DMSO, Acetonitrile | Anhydrous, Degassed | Provides reaction medium for dissolved reactants. |
| Temperature | Room Temperature to 80 °C | - | Controls reaction rate and kinetics. |
Strategic Approaches to Functionalization
Functional groups can be incorporated into the OPE structure using two primary strategies: pre-functionalization of the monomer building blocks or post-synthetic modification of the fully formed oligomer.
-
Iterative Monomer Approach (Convergent/Divergent Synthesis): This is the most common and controlled method for creating monodisperse, sequence-defined OPEs.[7][13] The strategy involves a repeating cycle of coupling and deprotection steps. A protected alkyne monomer is coupled to a dihaloarene. The protecting group (often a trimethylsilyl, or TMS, group) is then selectively removed, revealing a new terminal alkyne ready for the next coupling step. This iterative process allows for precise control over the oligomer's length and the placement of functional groups that are pre-installed on the monomers.
-
"End-Only" Functionalization: For applications where the core photophysical properties of the OPE backbone are paramount, but terminal groups are needed for solubility or targeted interactions (e.g., in biological systems), an "end-only" functionalization strategy is ideal.[4][5] In this approach, a central OPE core is synthesized with reactive handles (like terminal halides) that can be modified in a final step. This is particularly effective for introducing charged groups, such as quaternary ammonium or imidazolium salts, to create potent biocidal agents.[4][6]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Oligo(p-phenyleneethynylene) embedded amphiphiles: synthesis, photophysical properties and self-assembled nanoparticles with high structural stability and photostability for cell imaging - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 12. redalyc.org [redalyc.org]
- 13. Synthesis and Characterization of Monodisperse Oligo(phenyleneethynylene)s | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Molecular Wires from 1,4-Bis[(trimethylsilyl)ethynyl]benzene Derivatives
Introduction: Engineering at the Nanoscale with Molecular Wires
The field of molecular electronics aspires to utilize individual molecules as active components in electronic circuits. Central to this endeavor is the development of "molecular wires"—linear, conjugated molecules capable of conducting electrical current. Among the most promising candidates for this role are oligo(phenylene ethynylene)s (OPEs). Their rigid, rod-like structure, coupled with a highly conjugated π-system, facilitates efficient charge transport.[1][2] The 1,4-bis[(trimethylsilyl)ethynyl]benzene scaffold is a particularly valuable and versatile building block for the bottom-up construction of these nanoscale wires.[3][4] The trimethylsilyl (TMS) groups serve as protecting groups for the terminal alkynes, enhancing the stability and solubility of the monomer during synthesis and allowing for controlled, stepwise growth of the molecular wire.[5][6]
This comprehensive guide provides detailed protocols for the synthesis, deprotection, and characterization of molecular wires derived from this compound. It is intended for researchers in materials science, organic chemistry, and nanotechnology, as well as professionals in drug development exploring novel molecular scaffolds.
Synthesis of the Core Monomer: this compound
While commercially available, this compound can also be synthesized in the laboratory. A common method involves the reduction of 1,4-bis[(trimethylsilyl)ethynyl]-2,5-cyclohexadiene-1,4-diol.[7] However, for most applications, starting with the commercially available compound is more efficient.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂Si₂ | |
| Molecular Weight | 270.52 g/mol | |
| Appearance | Solid | |
| Melting Point | 121-123 °C | |
| Storage Temperature | 2-8 °C |
Constructing the Molecular Wire: The Sonogashira Coupling Reaction
The Sonogashira cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[8][9] In the context of molecular wire synthesis, it is employed to couple deprotected OPE oligomers with halogenated aromatic rings, thereby extending the conjugated system. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[10][11]
The Catalytic Cycle of the Sonogashira Coupling Reaction:
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12]
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling for OPE Synthesis
This protocol describes a general procedure for the coupling of a mono-deprotected, mono-iodinated OPE with a TMS-protected terminal alkyne to extend the molecular wire.
-
Reagents and Materials:
-
Iodo-terminated OPE oligomer (1.0 eq)
-
TMS-ethynyl-terminated aromatic monomer (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.025 eq)
-
Diisopropylamine (DIPA) or Triethylamine (TEA) (7.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the iodo-terminated OPE oligomer.
-
Dissolve the oligomer in anhydrous THF.
-
Sequentially add Pd(PPh₃)₂Cl₂, CuI, DIPA, and the TMS-ethynyl-terminated monomer.[11]
-
Stir the reaction mixture at room temperature for 3-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an appropriate solvent like diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the elongated, TMS-protected OPE.
-
Deprotection of the Trimethylsilyl (TMS) Group
The removal of the TMS protecting group is a crucial step to either terminate the molecular wire with a reactive alkyne for surface attachment or to allow for further chain extension. The choice of deprotection method depends on the stability of other functional groups in the molecule.
Common Deprotection Methods:
| Reagent System | Conditions | Advantages | Disadvantages | References |
| Potassium Carbonate (K₂CO₃) in Methanol (MeOH) | Room temperature, 2 hours | Mild, inexpensive, and efficient for many substrates. | Can be slow for sterically hindered silanes. | [5][13][14] |
| Tetra-n-butylammonium Fluoride (TBAF) in THF | -20 °C to room temperature | Very effective, even for hindered silanes. | Can be too harsh for sensitive functional groups. | [5][6] |
| Sodium Ascorbate and Copper Sulfate in Ethanol/Water | Room temperature, short reaction time | Mild, non-toxic, and efficient with wide functional group tolerance. | Requires a biphasic solvent system. | [15] |
Experimental Protocol: Deprotection using Potassium Carbonate
This protocol provides a mild and efficient method for the deprotection of TMS-alkynes.
-
Reagents and Materials:
-
TMS-protected OPE (1.0 eq)
-
Potassium carbonate (K₂CO₃) (0.1-0.5 eq)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the TMS-protected OPE in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.[13]
-
Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Re-dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The deprotected OPE can be further purified by column chromatography if necessary.
-
Purification and Characterization of Molecular Wires
Purification of the synthesized molecular wires is typically achieved through column chromatography or recrystallization. Characterization is essential to confirm the structure, purity, and electronic properties of the final product.
Spectroscopic Characterization Techniques:
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the presence of specific functional groups. ¹H and ¹³C NMR are standard.[16][17][18] |
| Infrared (IR) Spectroscopy | Identifies the presence of characteristic functional groups, such as the C≡C triple bond of the alkyne and the Si-C bond of the TMS group (if present).[17] |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Probes the electronic transitions within the conjugated π-system. The wavelength of maximum absorbance (λ_max) provides insight into the extent of conjugation; longer wires typically exhibit a red-shift in their λ_max.[17][19][20] |
| Mass Spectrometry (MS) | Determines the molecular weight of the synthesized compound, confirming its identity.[16] |
Application Spotlight: On-Surface Synthesis of Molecular Wires
A cutting-edge application for these molecular precursors is their use in on-surface synthesis.[21] In this approach, the monomer units are deposited onto a catalytically active surface (e.g., gold or silver) under ultra-high vacuum conditions. Thermal annealing then triggers a series of reactions, including deprotection and coupling, to form highly ordered, one-dimensional molecular wires directly on the substrate.[22][23][24] This technique offers unparalleled control over the structure and alignment of the resulting nanomaterials.[21]
Workflow for On-Surface Synthesis:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and electrical characterization of oligo(phenylene ethynylene) molecular wires coordinated to transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 17938-13-5: this compound [cymitquimica.com]
- 4. Cas 17938-13-5,this compound | lookchem [lookchem.com]
- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 6. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 7. This compound | 17938-13-5 [chemicalbook.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Ferrocene-based Oligo(p-phenylene ethynylene)s Molecular Wires [yyhx.ciac.jl.cn]
- 17. fiveable.me [fiveable.me]
- 18. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Ultraviolet-Visible-near-IR Spectroscopy | Characterization [mri.psu.edu]
- 21. On-surface synthesis of atomically-precise molecular nanomaterials - Maier Group [spm.nat.fau.de]
- 22. research.unipd.it [research.unipd.it]
- 23. On-surface synthesis of extended linear graphyne molecular wires by protecting the alkynyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. static.uni-graz.at [static.uni-graz.at]
Application Notes and Protocols: 1,4-Bis[(trimethylsilyl)ethynyl]benzene as a Cornerstone for Supramolecular Architectures
Introduction: The Strategic Importance of a Rigid Building Block
In the intricate field of supramolecular chemistry, where molecules are meticulously designed to self-assemble into complex, functional architectures, the choice of fundamental building blocks is paramount. 1,4-Bis[(trimethylsilyl)ethynyl]benzene has emerged as a highly versatile and strategic component in the construction of a diverse array of supramolecular systems.[1] Its rigid phenylene-diethynyl core provides a linear and well-defined scaffold, while the terminal trimethylsilyl (TMS) groups offer a unique handle for controlled, stepwise synthesis.[2][3] This combination of structural rigidity and chemical reactivity makes it an invaluable tool for researchers and drug development professionals aiming to construct sophisticated molecular wires, porous materials, and stimuli-responsive systems.
The TMS groups serve as protecting groups for the terminal alkynes, preventing unwanted side reactions and allowing for the sequential and selective deprotection to direct the assembly process.[4] This feature is particularly crucial in the synthesis of precisely defined oligo(phenylene-ethynylene)s (OPEs) and other complex supramolecular structures.[5][6] This application note provides an in-depth guide to the properties, applications, and detailed experimental protocols for utilizing this compound in the fabrication of advanced supramolecular materials.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 17938-13-5 | [7][8] |
| Molecular Formula | C₁₆H₂₂Si₂ | [7][8] |
| Molecular Weight | 270.52 g/mol | [7][8] |
| Appearance | Colorless to white solid | [7] |
| Melting Point | 121-123 °C | [9] |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, toluene) | [1] |
| Storage | Store in a cool, dry place away from light and moisture. |
Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Core Applications in Supramolecular Chemistry
The unique structural and chemical attributes of this compound have led to its widespread application in several key areas of supramolecular chemistry.
Synthesis of Oligo(phenylene-ethynylene)s (OPEs) and Molecular Wires
OPEs are a class of conjugated polymers that have garnered significant interest for their potential applications in molecular electronics, sensing, and photonics. The rigid-rod nature of this compound makes it an ideal monomer for the iterative synthesis of OPEs with well-defined lengths and functionalities.[6] The synthetic strategy typically involves a sequence of Sonogashira cross-coupling reactions and TMS deprotection steps.
Diagram: Iterative Synthesis of OPEs
References
- 1. CAS 17938-13-5: this compound [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of monodisperse oligo(1,4-phenyleneethynylene-alt-1,4-triptycyleneethynylene)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Monodisperse Oligo(phenyleneethynylene)s | Semantic Scholar [semanticscholar.org]
- 7. Page loading... [guidechem.com]
- 8. 1,4-双[(三甲基硅基)乙炔基]苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1,4-双[(三甲基硅基)乙炔基]苯 98% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Sonogashira Coupling Reactions with Aryl Bromides
Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-C bond-forming reaction, specifically when using aryl bromides as substrates. Aryl bromides, while more accessible than the corresponding iodides, present unique reactivity challenges that require careful consideration of reaction parameters.
This resource is structured in a question-and-answer format to directly address common failure modes and provide actionable, scientifically-grounded solutions.
Troubleshooting Guide: Common Issues & Solutions
Question 1: My Sonogashira reaction with an aryl bromide is not starting or shows very low conversion. What are the primary checks?
Answer:
Failure to initiate or low conversion is the most common issue when transitioning from aryl iodides to the less reactive aryl bromides.[1][2] The root cause often lies in an insufficiently active catalytic system or suboptimal reaction conditions that fail to overcome the higher energy barrier of the oxidative addition step. Here is a systematic approach to diagnose the problem:
1. Catalyst and Ligand System Integrity:
-
Palladium Precatalyst: Ensure your palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) is active. Palladium(0) species are the active catalysts, and if you are starting with a Pd(II) precatalyst, it must be efficiently reduced in situ.[2][3] The appearance of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition and a common cause of failure.[3][4]
-
Ligand Choice is Critical for Aryl Bromides: Standard triphenylphosphine (PPh₃) may be insufficient.[5] For aryl bromides, especially those that are electron-rich or sterically hindered, more robust ligands are required to facilitate the challenging oxidative addition step.[2][6][7] Bulky, electron-rich phosphine ligands are highly recommended.
| Ligand Type | Examples | Rationale for Aryl Bromides |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Promote the formation of highly active, monoligated Pd(0) species, accelerating oxidative addition.[6] |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | Increase electron density on the palladium center and their steric bulk facilitates reductive elimination.[8][9] |
-
Copper(I) Co-catalyst: The copper(I) salt (typically CuI) is crucial for the formation of the copper acetylide, which then participates in transmetalation with the palladium complex.[10] Ensure your CuI is fresh and anhydrous; it should be a white or off-white powder, not green or brown, which indicates oxidation to Cu(II).[4]
2. Reaction Conditions:
-
Temperature: Unlike couplings with aryl iodides which can often proceed at room temperature, reactions with aryl bromides frequently require heating to facilitate oxidative addition.[1][4] A typical starting point is 60-80 °C, but temperatures up to 120 °C may be necessary for unreactive substrates.[5][11]
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a major side reaction, and can also contribute to the degradation of the phosphine ligands and the palladium catalyst.[4][12] It is imperative to thoroughly degas the solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen) and maintain an inert atmosphere throughout the experiment.[4]
Below is a workflow to guide your initial troubleshooting efforts.
Question 2: My reaction is producing a significant amount of alkyne homocoupling (Glaser) product. How can I minimize this side reaction?
Answer:
The formation of a symmetrical diyne, known as the Glaser coupling product, is a common and frustrating side reaction.[12] It is catalyzed by the copper(I) salt in the presence of an oxidant, typically molecular oxygen.[12][13]
Strategies to Suppress Glaser Coupling:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. As mentioned previously, ensure your solvent and reaction vessel are thoroughly degassed and maintained under a strictly inert atmosphere (argon or high-purity nitrogen).[4]
-
Optimize Reagent Stoichiometry:
-
Use a slight excess of the terminal alkyne (e.g., 1.1–1.2 equivalents). This can help favor the cross-coupling pathway over homocoupling.
-
Minimize the amount of copper catalyst. While essential, excess copper can accelerate the undesired homocoupling. Typically, 1-5 mol% of CuI is sufficient.
-
-
Consider a "Copper-Free" Protocol: In cases where Glaser coupling is persistent, switching to a copper-free Sonogashira protocol is an excellent strategy.[12][14] These systems rely on a highly active palladium/phosphine catalyst to facilitate the reaction without the need for a copper co-catalyst, thereby eliminating the primary pathway for homocoupling.[15][16] Many modern protocols for aryl bromides are designed to be copper-free and often provide superior results.[17][18]
| Protocol | Key Features | Typical Conditions |
| Classic Sonogashira | Pd/phosphine catalyst, Cu(I) co-catalyst, amine base. | Pd(PPh₃)₂Cl₂/CuI, Et₃N or DIPEA, THF/DMF, 60-100 °C. |
| Copper-Free Sonogashira | Highly active Pd/bulky phosphine catalyst, amine or inorganic base. | (allylPdCl)₂/P(t-Bu)₃, DABCO, DMF, Room Temp.[15] |
Question 3: How does the choice of base and solvent affect the coupling with aryl bromides?
Answer:
The base and solvent are not merely reaction media; they are active participants that critically influence catalyst stability, reagent solubility, and reaction rate.[19]
-
Role of the Base: The primary role of the base is to deprotonate the terminal alkyne, forming the reactive acetylide species.[10][20] For aryl bromides, which require more forcing conditions, the choice of base is crucial.
-
Amine Bases: Triethylamine (Et₃N) and diisopropylamine (DIPA) are common choices.[4] DIPA is often preferred as it can also help to reduce Pd(II) to the active Pd(0) state. The amine base is typically used in excess, sometimes even as the solvent.[1]
-
Stronger Bases: For particularly unreactive aryl bromides, stronger bases may be required. Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like DBU have been shown to be effective, often in polar aprotic solvents.[6]
-
-
Role of the Solvent: The solvent must solubilize all components of the reaction.[19]
-
Aprotic Polar Solvents: DMF, NMP, and acetonitrile are excellent choices as they can dissolve the polar catalyst complexes and organic substrates.[6][19]
-
Ethereal Solvents: THF is widely used, but it has been anecdotally reported to sometimes promote the formation of palladium black, especially at higher temperatures.[3][6]
-
Amine as Solvent: Using the amine base (e.g., Et₃N or DIPA) as the solvent can be very effective, as it ensures a high concentration of the base.
-
Question 4: How do I approach the coupling of sterically hindered or electronically challenging aryl bromides?
Answer:
Substrates with significant steric bulk (e.g., ortho-substituents) or extreme electronic properties (very electron-rich or electron-deficient) pose the greatest challenge.[7][8]
-
Sterically Hindered Aryl Bromides: The primary hurdle is the oxidative addition step. The steric clash between the substrate and the palladium catalyst's ligands can dramatically slow the reaction.
-
Solution: Employ a catalyst system with very bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃ or PCy₃).[8][9] The steric bulk of the ligand promotes the formation of a monoligated Pd(0)L species, which is smaller and more reactive, allowing it to access the hindered C-Br bond.[7] Higher catalyst loadings (e.g., 2-5 mol% Pd) may also be necessary.[9]
-
-
Electron-Rich Aryl Bromides: These substrates are less electrophilic, making the oxidative addition step slower.[7]
-
Solution: Similar to hindered substrates, highly electron-donating ligands are key. Ligands like XPhos or P(t-Bu)₃ increase the electron density on the palladium, which promotes the oxidative addition into the C-Br bond. Higher temperatures are almost always required.[5]
-
-
Electron-Deficient Aryl Bromides: While oxidative addition is generally faster for these substrates, they can be more susceptible to side reactions.
-
Solution: These reactions often proceed more easily, but careful control of temperature and reaction time is needed to avoid decomposition. Standard conditions are often a good starting point, but optimization of the base may be required.[21]
-
The Sonogashira Catalytic Cycle: Points of Failure
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles. Failures often occur at specific steps, particularly with less reactive aryl bromides.
Experimental Protocols
General Protocol for a Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol is a robust starting point for a wide range of aryl bromides, utilizing a highly active catalyst system that avoids the issue of Glaser coupling.[15]
Reagents & Equipment:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
(Allyl)palladium(II) chloride dimer [(allylPdCl)₂] (0.0125 mmol, 1.25 mol% Pd)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (0.05 mmol, 5 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) (3-5 mL)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere manifold (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (if solid), (allylPdCl)₂, P(t-Bu)₃, and DABCO.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed DMF via syringe. If the aryl bromide is a liquid, add it at this stage, followed by the terminal alkyne.
-
Reaction: Stir the mixture vigorously at room temperature. For less reactive bromides, the reaction may be gently heated to 50-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.
-
Workup:
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional solvent.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Frequently Asked Questions (FAQs)
Q: What is the general reactivity trend for halides in the Sonogashira coupling? A: The reactivity of the sp²-carbon halide is a dominant factor. The trend from most reactive to least reactive is: Vinyl iodide > Vinyl triflate > Vinyl bromide > Aryl iodide > Aryl triflate > Aryl bromide >>> Aryl chloride.[2][12] This is why aryl bromides require more vigorous conditions than aryl iodides.[4]
Q: Can I use a Pd(0) source like Pd(PPh₃)₄ directly? A: Yes, you can. Pd(PPh₃)₄ is a common precatalyst. However, be aware that it can be less stable and may not be active enough for challenging aryl bromides compared to modern catalyst systems generated in situ from a Pd(II) source and a bulky, electron-rich ligand.
Q: My reaction worked, but the yield is low after purification. Where could I be losing my product? A: Besides an incomplete reaction, product loss can occur during workup and purification. Some arylalkynes can be volatile, leading to loss during solvent removal. Others might be sensitive to silica gel during chromatography. Consider a less acidic purification medium (e.g., alumina or silica gel treated with triethylamine) or alternative purification methods like recrystallization if applicable.
Q: Is it possible to run Sonogashira couplings in "green" solvents like water? A: Yes, significant progress has been made in developing Sonogashira couplings in aqueous media, often using surfactants to create nanomicelles that facilitate the reaction between hydrophobic substrates.[17][22] These methods are highly attractive for their environmental benefits and can be very effective, even for aryl bromides at room temperature.[17][22]
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 17. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. books.lucp.net [books.lucp.net]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. people.chem.ucsb.edu [people.chem.ucsb.edu]
Technical Support Center: Optimizing Reaction Conditions for Trimethylsilyl (TMS) Deprotection
Welcome to the Technical Support Center for trimethylsilyl (TMS) deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the nuances of TMS ether cleavage. As every synthetic challenge is unique, this center is structured to offer not just protocols, but the underlying chemical principles to empower you to make informed decisions for your specific substrate.
I. Understanding the Fundamentals of TMS Deprotection
The trimethylsilyl (TMS) group is a widely used protecting group for hydroxyl functionalities due to its ease of installation and mild removal conditions. However, its lability can be a double-edged sword, sometimes leading to premature deprotection or, conversely, stubborn refusal to cleave when desired. Successful TMS deprotection hinges on understanding the interplay between the substrate, the chosen reagent, and the reaction conditions.
The cleavage of a TMS ether is typically achieved under acidic, basic, or fluoride-mediated conditions.[1] The choice of method depends on the overall stability of your molecule and the presence of other sensitive functional groups.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during TMS deprotection in a question-and-answer format.
Q1: My TMS deprotection is sluggish or incomplete. How can I drive the reaction to completion?
A1: Incomplete deprotection is a common hurdle. Here’s a systematic approach to troubleshoot this issue:
-
Reagent Quality and Stoichiometry:
-
Fluoride-Mediated Deprotection (e.g., TBAF): Tetrabutylammonium fluoride (TBAF) is hygroscopic, and water content can diminish its reactivity.[2] Ensure you are using an anhydrous grade of TBAF or a freshly opened bottle. For stubborn deprotections, increasing the equivalents of TBAF (from 1.1 to 2-3 equivalents) can be effective.[3]
-
Acid-Catalyzed Deprotection: The strength and concentration of the acid are critical. If a weak acid like acetic acid is ineffective, a stronger acid such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) may be required.[1][4] However, be mindful of potential acid-labile functional groups in your substrate.
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates.
-
For TBAF reactions, tetrahydrofuran (THF) is the most common solvent.[5] If solubility is an issue, consider using a more polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).
-
For acidic deprotection, protic solvents like methanol (MeOH) or ethanol (EtOH) are typically used to facilitate protonation of the ether oxygen.[4]
-
-
Temperature: Many TMS deprotections proceed smoothly at room temperature.[4] If the reaction is slow, gentle heating (e.g., to 40-50 °C) can increase the rate. However, elevated temperatures can also promote side reactions, so proceed with caution and monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Steric Hindrance: If the TMS-protected alcohol is sterically hindered, deprotection can be more challenging. In such cases, fluoride-mediated methods are often more effective than acidic methods due to the small size and high nucleophilicity of the fluoride ion.[6]
Q2: I'm observing significant side product formation during TMS deprotection. What are the likely causes and how can I minimize them?
A2: Side reactions often arise from the inherent reactivity of the deprotection reagents with other functional groups in your molecule.
-
Base-Sensitive Substrates: TBAF is basic, which can be problematic for substrates containing base-labile groups (e.g., esters, epoxides) or for molecules prone to elimination or epimerization.
-
Solution: Consider using a less basic fluoride source. Triethylamine trihydrofluoride (TEA·3HF) is a good alternative that is less sensitive to moisture and can be more efficient than TBAF.[2] Another option is to buffer the TBAF solution with acetic acid.[7] Alternatively, switch to an acidic deprotection method if your molecule is acid-stable.
-
-
Acid-Sensitive Substrates: Strong acidic conditions can lead to the degradation of acid-labile functionalities such as acetals, ketals, or some protecting groups like tert-butyldimethylsilyl (TBDMS) ethers, although TMS ethers are significantly more acid-labile.[4][8]
-
Solution: Use milder acidic conditions. Pyridinium p-toluenesulfonate (PPTS) in a protic solvent is a very mild acidic catalyst.[6] You can also use a stoichiometric amount of a weaker acid like acetic acid. For highly sensitive substrates, fluoride-mediated deprotection is generally the preferred method.
-
-
Work-up Issues with TBAF: The tetrabutylammonium cation can be difficult to remove during work-up and may complicate product isolation and purification.
-
Solution: An aqueous work-up with ammonium chloride can help remove tetrabutylammonium salts.[9] Alternatively, using a solid-supported fluoride reagent can simplify purification. Another strategy is to use potassium fluoride (KF) in methanol, which is often effective for TMS deprotection and results in an easier work-up.[7]
-
Q3: How can I selectively deprotect a TMS ether in the presence of other silyl ethers (e.g., TBDMS, TIPS)?
A3: Selective deprotection is a powerful tool in multi-step synthesis and relies on the differential stability of silyl ethers. The relative stability of common silyl ethers towards acidic hydrolysis is generally: TMS < TES < TBDMS < TIPS < TBDPS.[8][10]
-
Mild Acidic Conditions: This is the most common method for selective TMS deprotection. Conditions such as a catalytic amount of HCl in methanol at room temperature for a short period (5-30 minutes) will typically cleave a TMS ether without affecting more robust silyl ethers like TBDMS or TIPS.[4]
-
Controlled Fluoride-Mediated Deprotection: While TBAF can cleave most silyl ethers, by carefully controlling the reaction time and temperature, it is sometimes possible to achieve selective deprotection of a TMS ether.[1] However, this can be challenging and requires careful optimization.
-
Alternative Reagents: Certain reagents exhibit high selectivity for TMS ethers. For instance, treatment with ammonium chloride in aqueous acetonitrile can selectively cleave TMS ethers.
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of TMS deprotection?
A1: The mechanism depends on the chosen conditions:
-
Acid-Catalyzed Deprotection: The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. A nucleophile (often the solvent, like methanol or water) then attacks the silicon atom, leading to the cleavage of the Si-O bond.[6][11]
-
Fluoride-Mediated Deprotection: The fluoride ion acts as a potent nucleophile that attacks the silicon atom, forming a hypervalent pentacoordinate silicon intermediate.[12][13] This is the driving force of the reaction, as the silicon-fluoride bond is exceptionally strong.[6] The intermediate then collapses, releasing the alkoxide.
Q2: Are there any alternatives to TBAF for fluoride-mediated deprotection?
A2: Yes, several alternatives to TBAF are available, each with its own advantages:
-
Triethylamine trihydrofluoride (TEA·3HF): As mentioned earlier, this reagent is less sensitive to moisture and can be more efficient than TBAF, particularly in large-scale synthesis or for complex molecules like RNA.[2]
-
Potassium Fluoride (KF): Often used in methanol, KF is an inexpensive and effective reagent for TMS deprotection. It can be particularly useful for substrates sensitive to the basicity of TBAF.[7] The addition of a crown ether like 18-crown-6 can enhance the solubility and reactivity of KF.[14]
-
Hydrogen Fluoride-Pyridine (HF·pyr): This reagent is a powerful fluoride source but is also highly corrosive and toxic, requiring careful handling. It is typically reserved for more challenging deprotections.[1]
Q3: Can I use basic conditions (e.g., K2CO3 in methanol) for TMS deprotection?
A3: Yes, mild basic conditions can be used for TMS deprotection. A solution of potassium carbonate (K2CO3) in methanol is a common and gentle method.[15] This can be a good choice for substrates that are sensitive to both acidic and fluoride-based reagents.
IV. Data Summary and Protocols
Table 1: Relative Stability of Common Silyl Ethers
| Silyl Ether | Relative Rate of Acidic Hydrolysis (vs. TMS) | Relative Rate of Basic Hydrolysis (vs. TMS) |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
| Data compiled from multiple sources.[4][8] |
Experimental Protocols
Protocol 1: Mild Acid-Catalyzed TMS Deprotection
-
Dissolve the TMS-protected compound in methanol (MeOH).
-
Add a catalytic amount of 1 M hydrochloric acid (HCl) (e.g., a few drops) at room temperature.[4]
-
Stir the reaction and monitor its progress by TLC. The reaction is typically complete within 5-30 minutes.[4]
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.[4]
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected alcohol.
Protocol 2: Fluoride-Mediated TMS Deprotection using TBAF
-
Dissolve the TMS-protected compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add 1.1 equivalents of a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[4]
-
Extract the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
V. Visualizing Deprotection Strategies
Decision Tree for TMS Deprotection Method Selection
Caption: A decision tree to guide the selection of an appropriate TMS deprotection method.
VI. References
-
A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. Benchchem. Available at: --INVALID-LINK--
-
TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. Available at: --INVALID-LINK--
-
Is TEA·3HF a More Efficient Alternative to TBAF for TBDMS Deprotection in RNA Synthesis?. Glen Research. Available at: --INVALID-LINK--
-
Deprotection of Silyl Ethers. Gelest. Available at: --INVALID-LINK--
-
Substitute for TBAF in Desilylation of TMS. ECHEMI. Available at: --INVALID-LINK--
-
Protection of Alcohols. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Silyl Protective Groups. Chem-Station Int. Ed. Available at: --INVALID-LINK--
-
KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Beilstein Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts?. ResearchGate. Available at: --INVALID-LINK--
-
An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry. Available at: --INVALID-LINK--
-
Deprotection: Protective Group Removal. Peptide Port. Available at: --INVALID-LINK--
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
TMS Alcohol Protecting Group Using Silyl Ether. YouTube. Available at: --INVALID-LINK--
-
TMS deprotection of acid- and base-sensitive substrate. Reddit. Available at: --INVALID-LINK--
-
Alcohol Protecting Groups. University of Windsor. Available at: --INVALID-LINK--
-
Navigating the Stability Landscape of Silyl Ethers: A Comparative Guide for Researchers. Benchchem. Available at: --INVALID-LINK--
-
Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry. Available at: --INVALID-LINK--
-
Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. ResearchGate. Available at: --INVALID-LINK--
-
Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. Indian Journal of Chemistry. Available at: --INVALID-LINK--
-
Fluoride-Mediated Deprotection. Fiveable. Available at: --INVALID-LINK--
-
Selective deprotection of alcoholic and phenolic silyl ethers. Semantic Scholar. Available at: --INVALID-LINK--
-
Technical Support Center: Troubleshooting SEM-Deprotection of Pyrrole Derivatives. Benchchem. Available at: --INVALID-LINK--
-
Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Struggling with TMS deprotection for weeks. Reddit. Available at: --INVALID-LINK--
-
A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. ResearchGate. Available at: --INVALID-LINK--
-
By what mechanism do acids deprotect primary silyl ethers?. Chemistry Stack Exchange. Available at: --INVALID-LINK--
-
preventing TMS alkyne deprotecting in reaction. Reddit. Available at: --INVALID-LINK--
-
Silyl Groups. Gelest. Available at: --INVALID-LINK--
-
Functional Group Protection and Deprotection. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
By what mechanism do acids deprotect primary silyl ethers?. ECHEMI. Available at: --INVALID-LINK--
-
Trimethylsilyl Iodide (TMSI). Wordpress. Available at: --INVALID-LINK--
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. Page loading... [guidechem.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 13. fiveable.me [fiveable.me]
- 14. uwindsor.ca [uwindsor.ca]
- 15. echemi.com [echemi.com]
Technical Support Center: Purification of 1,4-Bis[(trimethylsilyl)ethynyl]benzene
Welcome to the dedicated technical support guide for 1,4-Bis[(trimethylsilyl)ethynyl]benzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile building block. As a key intermediate in organic electronics, materials science, and pharmaceutical research, achieving high purity is critical for downstream applications.[1][2] This guide is structured to address practical challenges with scientifically grounded explanations, ensuring you can optimize your purification workflow with confidence.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, particularly after its synthesis via Sonogashira cross-coupling.[3][4]
Question 1: My crude product is a dark, oily residue, and the overall yield seems very low after the initial workup. What went wrong?
-
Probable Cause: This issue often points to the formation of significant side products, particularly copper-acetylide precipitates and palladium black, which can trap the desired product. The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of trimethylsilylacetylene, forming 1,4-bis(trimethylsilyl)buta-1,3-diyne.[5] This side product, along with polymeric materials, can result in an oily or tar-like crude product. Incomplete reaction due to catalyst deactivation can also leave behind unreacted starting materials.
-
Solution Pathway:
-
Optimize Reaction Conditions: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to minimize oxidative homocoupling.[6] Degassing solvents is a critical step.
-
Refine the Workup: Instead of a simple extraction, filter the reaction mixture through a short plug of Celite or silica gel after completion. Wash thoroughly with a solvent in which your product is soluble (e.g., dichloromethane or ethyl acetate) to separate it from insoluble palladium and copper salts.
-
Ammonia Wash: During the aqueous workup, washing with a dilute ammonium hydroxide solution can help remove copper salts by forming soluble copper-ammonia complexes.
-
Analyze the Crude: Before proceeding to large-scale purification, analyze a small sample of the crude material by ¹H NMR or GC-MS to identify the major components and guide your purification strategy.
-
Question 2: After column chromatography, my product is still contaminated with unreacted 1,4-diiodobenzene (or 1,4-dibromobenzene). How can I improve separation?
-
Probable Cause: The polarity difference between this compound and the dihalobenzene starting materials can be subtle, leading to co-elution, especially if the column is overloaded or the wrong solvent system is used.
-
Solution Pathway:
-
Chromatography Optimization:
-
Solvent System: Use a very nonpolar eluent system. Start with pure hexanes or heptane. This compound is only slightly more polar than the dihalobenzene starting materials. A shallow gradient of a slightly more polar solvent like dichloromethane or ethyl acetate (e.g., 0-2% over many column volumes) can effectively resolve these compounds.
-
Adsorbent Choice: Standard silica gel (40-63 µm) is usually sufficient.[7] Ensure you use an appropriate amount (a sample-to-silica mass ratio of 1:50 to 1:100 is recommended for difficult separations).
-
TLC Analysis: Before running the column, carefully develop a TLC method that shows clear separation (ΔRf > 0.2) between your product and the starting material. Test various nonpolar solvent mixtures (e.g., hexane:toluene, hexane:dichloromethane).
-
-
Alternative Strategy (Recrystallization): If chromatography is ineffective, recrystallization can be an excellent alternative. This compound is a crystalline solid with a melting point of 121-123 °C.[8][9] It is often less soluble in alcohols like methanol or ethanol at low temperatures than the dihalobenzene precursors. See the detailed protocol in Part 3.
-
Question 3: My NMR spectrum shows a singlet at ~0.25 ppm with a much larger integration than expected, and my yield is low. What is this impurity?
-
Probable Cause: This is a classic sign of contamination with the homocoupled side product, 1,4-bis(trimethylsilyl)buta-1,3-diyne (BTMSBD) . This highly symmetric, nonpolar molecule is a common byproduct of Sonogashira reactions formed by the oxidative coupling of two molecules of trimethylsilylacetylene.[5] Its ¹H NMR spectrum shows a single peak for the 18 equivalent protons of the two TMS groups. Due to its nonpolar nature, it elutes very close to, or even before, the desired product during column chromatography.
-
Solution Pathway:
-
Meticulous Chromatography: Separating BTMSBD from your product requires careful flash chromatography with a nonpolar eluent (e.g., pure hexane or isooctane). The desired product is slightly more polar and will elute later. Collect small fractions and analyze them by TLC before combining.
-
Sublimation: If the contamination is minor, vacuum sublimation can sometimes be used, as the volatility of the two compounds may differ.
-
Preventative Measures: The best solution is to prevent its formation. This involves rigorous deoxygenation of the reaction mixture and maintaining a positive pressure of inert gas throughout the synthesis. Using fresh, high-quality catalysts and reagents also helps minimize side reactions.[3]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying crude this compound?
For most routine purifications, flash column chromatography on silica gel is the method of choice.[7] It is highly effective at removing polar baseline impurities, palladium and copper residues, and can separate the product from starting materials and homocoupled byproducts when the correct solvent system is employed. For achieving the highest analytical purity, chromatography followed by recrystallization from a suitable solvent like methanol, ethanol, or a hexane/ethanol mixture is recommended.[5]
Q2: How can I effectively monitor the purification process?
Thin-Layer Chromatography (TLC) is indispensable. Use silica gel plates and a nonpolar eluent (e.g., 98:2 hexane:ethyl acetate). Visualize the spots using a UV lamp at 254 nm. The benzene ring in the product and aromatic starting materials makes them UV-active. Additionally, staining with potassium permanganate can be useful, as the alkyne moieties will react.
Q3: What are the optimal storage conditions for the purified compound?
This compound is a stable, white crystalline solid.[2] However, to prevent slow degradation over time, it should be stored in a tightly sealed container, protected from light, and kept in a refrigerator (+4°C).[2] For long-term storage, flushing the container with an inert gas like argon is advisable.
Q4: My final product is a pale yellow solid, not pure white. Does this indicate a significant impurity?
A slight yellow tinge is common and often does not indicate significant impurity for many applications. It can be caused by trace amounts of persistent, highly conjugated impurities or residual palladium species. If your ¹H NMR and melting point are clean and consistent with literature values (mp 121-123 °C), the material is likely >98% pure.[9] If a completely colorless material is required for applications like optical measurements, a second recrystallization, perhaps with a small amount of activated charcoal (use with caution as it can adsorb the product), may be necessary.
Q5: Are there viable alternatives to column chromatography?
Yes. If the crude product is relatively clean and crystalline, direct recrystallization is a highly effective and scalable alternative. It is particularly good at removing small amounts of more soluble or less soluble impurities. Trituration with a cold, non-solubilizing solvent (like cold hexane) can also be effective for removing minor, more soluble impurities from a solid crude product, causing the desired compound to precipitate in a purer form.
Part 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a crude product contaminated with starting materials and homocoupled byproducts.
-
Prepare the Column: Select a glass column of appropriate size for your sample amount (target a height-to-diameter ratio of ~10:1). Prepare a slurry of silica gel (40-63 µm) in pure hexane and pack the column without letting it run dry.
-
Prepare the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product) and evaporate the solvent completely to obtain a dry, free-flowing powder. This "dry loading" technique provides superior resolution.
-
Load and Elute: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with pure hexane, collecting fractions.
-
Monitor Elution: Monitor the fractions by TLC. The nonpolar homocoupled byproduct (BTMSBD) and unreacted dihalobenzenes will elute first.
-
Isolate Product: Once the initial impurities have eluted, continue eluting with hexane or switch to a very dilute solution of ethyl acetate in hexane (e.g., 0.5% to 2%) to elute the desired this compound.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
| Compound | Typical Eluent | Relative Elution Order |
| 1,4-bis(trimethylsilyl)buta-1,3-diyne | Hexane | 1 (Least Polar) |
| 1,4-Diiodobenzene | Hexane | 2 |
| This compound | Hexane / 1% EtOAc in Hexane | 3 (Product) |
| Mono-coupled Intermediate | 2-5% EtOAc in Hexane | 4 |
| Polar Baseline Impurities | >10% EtOAc in Hexane | 5 (Most Polar) |
| Table 1: Typical Elution Profile for Purification. |
Protocol 2: Recrystallization
This method is ideal for removing minor impurities from a solid, mostly pure product.
-
Solvent Selection: Choose a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. Methanol or ethanol are excellent choices.
-
Dissolution: Place the solid product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a single seed crystal of pure product.
-
Ice Bath: Once crystals have started to form, cool the flask further in an ice bath for at least 30 minutes to maximize the yield of the precipitate.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.
Part 4: Visual Guides
Diagram 1: Troubleshooting Decision Tree
This diagram provides a logical workflow for addressing common purification issues.
Caption: A decision tree for troubleshooting the purification of this compound.
Diagram 2: General Purification Workflow
This flowchart illustrates the standard process from crude product to final, pure compound.
Caption: Standard workflow for the purification and handling of this compound.
References
- 1. CAS 17938-13-5: this compound [cymitquimica.com]
- 2. Cas 17938-13-5,this compound | lookchem [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. physik.hu-berlin.de [physik.hu-berlin.de]
- 7. rsc.org [rsc.org]
- 8. Page loading... [wap.guidechem.com]
- 9. 1,4-双[(三甲基硅基)乙炔基]苯 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Enhancing the Yield of Poly(phenyleneethynylene) Synthesis
Welcome to the technical support center dedicated to the synthesis of poly(phenyleneethynylene)s (PPEs). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues to achieve higher yields and better-defined polymers. Our focus will be primarily on the widely used Sonogashira cross-coupling polymerization, a powerful method for constructing the rigid-rod architecture of PPEs.
Introduction to Poly(phenyleneethynylene) Synthesis
Poly(phenyleneethynylene)s are a class of conjugated polymers characterized by a backbone of alternating phenylene and ethynylene units. Their unique electronic and photophysical properties make them highly valuable in applications such as organic light-emitting diodes (OLEDs), chemical sensors, and biomedical imaging. The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl halide, is the most common method for PPE synthesis.[1] While effective, this polymerization is sensitive to various parameters that can significantly impact the yield and molecular weight of the resulting polymer. This guide provides practical, field-proven insights to help you navigate the complexities of PPE synthesis and achieve optimal results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers frequently encounter during PPE synthesis in a question-and-answer format.
Question 1: My reaction mixture turned black, and I obtained a very low yield of polymer. What is happening and how can I prevent it?
Answer: The formation of a black precipitate, commonly known as "palladium black," is a clear indication of palladium catalyst decomposition.[2] The active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive for the polymerization. This is a frequent cause of low yields.
Underlying Causes:
-
Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen, which can cause its oxidation and subsequent decomposition.[2]
-
Impure Reagents or Solvents: Impurities can act as catalyst poisons, leading to deactivation.[2] This is particularly true for the amine base, which can oxidize over time.[3]
-
Excessively High Temperatures: While some reactions require heat, high temperatures can accelerate the decomposition of the palladium catalyst.[2]
Solutions:
-
Ensure a Strictly Inert Atmosphere: Rigorously degas all solvents and reagents before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of an inert gas (argon or nitrogen) through the liquid for an extended period. The reaction should be set up and run under a positive pressure of an inert gas using Schlenk line techniques or in a glovebox.[2]
-
Use High-Purity Reagents:
-
Catalyst: Use a fresh, high-quality palladium catalyst. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your reaction conditions are suitable for its in situ reduction to the active Pd(0) species.[2]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is prone to oxidation. Use a freshly opened bottle or a recently purchased batch.[2]
-
Amine Base: Use a high-purity, anhydrous amine base such as triethylamine or diisopropylamine. Consider distilling the amine base immediately before use to remove any oxidized impurities.[2][3]
-
Monomers: Purify your aryl halide and terminal alkyne monomers, for instance, by recrystallization or column chromatography, to remove any potential catalyst inhibitors.
-
-
Optimize Reaction Temperature: Many Sonogashira polymerizations can proceed at room temperature or with gentle heating.[1] If heating is necessary, do so cautiously and monitor the reaction for any signs of catalyst decomposition. Optimal temperatures are often found to be in the range of 130-150°C for certain systems, but this is highly dependent on the specific monomers and solvent used.[4]
Question 2: I am observing a significant amount of a side-product that I suspect is a homocoupled alkyne dimer. How can I suppress this side reaction?
Answer: The formation of alkyne dimers is a result of the Glaser-Hay coupling, a common side reaction in copper-mediated Sonogashira reactions.[2] This oxidative homocoupling of the terminal alkyne monomer consumes your starting material and can complicate the purification of the desired polymer.
Underlying Cause:
-
Presence of Oxygen: The Glaser-Hay coupling is promoted by the presence of oxygen.[2]
Solutions:
-
Strictly Anaerobic Conditions: As with preventing palladium black formation, maintaining a rigorously inert atmosphere is the most critical step to suppress Glaser coupling. Ensure your solvents are thoroughly degassed and the reaction is performed under a positive pressure of nitrogen or argon.[2]
-
Copper-Free Sonogashira Conditions: If Glaser coupling remains a persistent issue, consider employing a copper-free Sonogashira protocol. These methods typically require a different palladium catalyst system and often a stronger, non-coordinating base to facilitate the deprotonation of the alkyne.[5]
Question 3: The molecular weight of my polymer is consistently low, even when I achieve a good monomer conversion. What factors influence the polymer chain length?
Answer: Achieving high molecular weight is crucial for obtaining desirable material properties. Several factors can limit chain growth during polymerization.
Underlying Causes:
-
Imperfect Stoichiometry: Step-growth polymerizations, like the Sonogashira reaction, are highly sensitive to the stoichiometry of the monomers. A slight excess of one monomer will lead to the formation of oligomers with the same end groups, preventing further chain extension.[6]
-
Premature Precipitation: As the polymer chains grow, they may become insoluble in the reaction solvent and precipitate out of the solution, effectively halting further polymerization.[4]
-
Catalyst Deactivation: If the catalyst deactivates before high monomer conversion is reached, the polymerization will stop, resulting in low molecular weight polymers.
-
Side Reactions: Side reactions that cap the growing polymer chains will also limit the final molecular weight.
Solutions:
-
Precise Stoichiometric Control: Carefully purify and accurately weigh your monomers to ensure a 1:1 molar ratio. High-resolution NMR or elemental analysis can be used to confirm the purity of the starting materials.
-
Solvent Selection: Choose a solvent system that can effectively solvate the growing polymer chains. Solvents that can keep the macromolecules in solution are more likely to yield polymers with high molecular weights.[4] Common solvents include toluene, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), although the optimal solvent is system-dependent.[2] In some cases, a mixture of solvents may be beneficial.
-
Monomer Concentration: The concentration of the monomers can influence the molecular weight. An increase in monomer concentration can sometimes lead to an increase in molecular weight and yield.[7]
-
Reaction Time and Temperature: Optimize the reaction time and temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Monitoring the reaction progress by techniques like GPC (on aliquots) can help determine the optimal reaction time. Reaction times of 25-30 hours have been shown to be effective for achieving maximum molecular weights in some systems.[4]
Frequently Asked Questions (FAQs)
Q1: What is the ideal catalyst loading for a Sonogashira polymerization?
A1: Typical palladium catalyst loadings for Sonogashira reactions range from 0.1 to 5 mol%.[5][8] While higher loadings can lead to faster reactions, they also increase costs and the amount of residual metal in the final product, which can be difficult to remove. The optimal loading should be determined empirically for your specific system. Copper(I) iodide is typically used in a slightly higher molar ratio than the palladium catalyst.
Q2: How do I choose the right base for my reaction?
A2: An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[1] Common choices include triethylamine (NEt₃) and diisopropylamine (i-Pr₂NH).[2] The choice of base can significantly impact the reaction yield. It is crucial that the base is anhydrous and free of oxidative impurities.[2]
Q3: Can I use aryl bromides or chlorides instead of aryl iodides as monomers?
A3: While aryl iodides are the most reactive and often give the best results in Sonogashira couplings, aryl bromides can also be used, though they may require more forcing conditions (e.g., higher temperatures, more active catalysts).[3] Aryl chlorides are generally the least reactive and often require specialized catalyst systems with electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to achieve good yields.[1][5]
Q4: What are the best methods for purifying my poly(phenyleneethynylene)?
A4: Purification is critical to remove residual catalyst, unreacted monomers, and oligomers. Common purification techniques include:
-
Precipitation: The crude polymer is dissolved in a good solvent (e.g., THF, chloroform) and then precipitated by adding it to a large volume of a non-solvent (e.g., methanol, acetone). This process is often repeated multiple times.[9]
-
Soxhlet Extraction: This technique can be used to remove low molecular weight impurities by extracting the solid polymer with a series of solvents of increasing polarity.
-
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is an effective method for separating the polymer from low molecular weight impurities and can also provide information about the molecular weight distribution.[10][11]
-
Washing with Complexing Agents: Washing the polymer solution with aqueous solutions of reagents that can complex with residual metals (e.g., EDTA, thiourea) can help to remove catalyst residues.
Standardized High-Yield Sonogashira Polymerization Protocol
This protocol provides a general procedure for the synthesis of a poly(phenyleneethynylene). Note: This is a template and may require optimization for specific monomers.
Materials:
-
Diiodobenzene monomer (1.0 eq)
-
Diethynylbenzene monomer (1.0 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Anhydrous, degassed solvent (e.g., Toluene/Triethylamine mixture, 4:1 v/v)
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet is dried in an oven and allowed to cool under a stream of inert gas.
-
Reagent Addition: To the flask, add the diiodobenzene monomer, diethynylbenzene monomer, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
-
Solvent Addition: Add the anhydrous, degassed solvent mixture via cannula or syringe.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under a positive pressure of inert gas. Monitor the reaction progress by taking aliquots and analyzing them by a suitable technique (e.g., TLC, GPC). The viscosity of the solution will typically increase as the polymerization proceeds.[9]
-
Quenching and Isolation: After the desired reaction time (e.g., 24-48 hours), cool the mixture to room temperature. Pour the viscous solution into a large volume of a non-solvent (e.g., methanol) with vigorous stirring to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash it extensively with the non-solvent, and then with other solvents to remove impurities. Dry the polymer under vacuum. Further purification can be performed as described in the FAQs.
Visualizing the Process
Diagram 1: The Sonogashira Catalytic Cycle
This diagram illustrates the key steps in the palladium and copper catalytic cycles during the Sonogashira coupling reaction.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low PPE Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low yield issues in PPE synthesis.
Caption: A systematic workflow for troubleshooting low yields in poly(phenyleneethynylene) synthesis.
Quantitative Data Summary
The following table summarizes key parameters that can influence the yield and molecular weight of PPEs based on literature findings.
| Parameter | Condition | Expected Outcome on Yield/MW | Rationale |
| Reaction Temperature | 130-150 °C | Increased MW[4] | Enhanced reaction kinetics, but risks catalyst decomposition if too high. |
| Reaction Time | 25-30 hours | Increased MW[4] | Allows for more complete propagation of polymer chains. |
| Monomer Concentration | Increased from 0.5 to 4 mol·L⁻¹ | Increased Mn and yield[7] | Higher concentration can favor polymerization over side reactions. |
| Catalyst System | Aryl Iodide vs. Aryl Bromide | Higher yield with Aryl Iodide[3] | C-I bond is weaker and more reactive in oxidative addition than C-Br. |
| Atmosphere | Inert (N₂ or Ar) vs. Air | Significantly higher yield[2] | Prevents catalyst decomposition and oxidative side reactions (Glaser coupling). |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. web.mit.edu [web.mit.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of Silylalkyne Deprotection
Welcome to the technical support center for silylalkyne deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet sometimes problematic transformation in organic synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why deprotection reactions may fail or yield suboptimal results. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your experimental outcomes.
Introduction: The Silyl Group in Alkyne Chemistry
The use of silyl groups, particularly the trimethylsilyl (TMS) group, as a protecting strategy for terminal alkynes is a cornerstone of modern organic synthesis.[1][2][3] This protection is often necessary to prevent the acidic alkyne proton from interfering with subsequent chemical steps.[3] However, the seemingly straightforward removal of these groups can be fraught with difficulties, leading to incomplete reactions, unexpected side products, and downstream synthetic complications. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the deprotection of silylalkynes and provides actionable solutions grounded in chemical principles.
Problem 1: Incomplete Deprotection of the Silyl Group
Question: I've followed the standard protocol (e.g., TBAF in THF or K₂CO₃ in methanol), but my TLC/LC-MS analysis shows a significant amount of starting material remaining, even after extended reaction times. What's going wrong?
Answer: Incomplete deprotection is one of the most frequent issues. Several factors can contribute to this problem:
-
Reagent Quality and Stoichiometry:
-
Tetrabutylammonium fluoride (TBAF): Commercial TBAF solutions in THF contain varying amounts of water, which can affect their efficacy.[4] Over time, the fluoride ion can also be protonated, reducing its nucleophilicity. Ensure you are using a fresh, high-quality source of TBAF. For particularly sensitive substrates, using anhydrous TBAF may be necessary. Also, ensure you are using a sufficient stoichiometric excess of the reagent.
-
Potassium Carbonate (K₂CO₃): The efficiency of K₂CO₃ in methanol depends on its solubility and the anhydrous nature of the methanol.[5][6] Ensure the K₂CO₃ is finely powdered to maximize its surface area and that the methanol is dry.
-
-
Steric Hindrance:
-
Bulky silyl groups like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) are significantly more sterically hindered and thus more robust than TMS.[7][8] Deprotection of these groups often requires more forcing conditions, such as longer reaction times, elevated temperatures, or stronger fluoride sources like HF-pyridine.[9]
-
-
Solvent Effects:
-
The choice of solvent can dramatically impact reaction rates. For fluoride-mediated deprotections, polar aprotic solvents like THF, DMF, or acetonitrile are generally effective. For base-catalyzed methods, protic solvents like methanol are required for the mechanism to operate.[10] If your substrate has poor solubility in the chosen solvent, the reaction will be slow. Consider using a co-solvent to improve solubility.[6]
-
-
Reaction Temperature:
-
Many deprotection protocols are run at room temperature. However, for more stubborn silyl groups or less reactive substrates, gently heating the reaction mixture can significantly increase the rate of deprotection.[11] Conversely, for very labile protecting groups or sensitive functional groups elsewhere in the molecule, cooling the reaction to 0°C or even -78°C may be necessary to improve selectivity.
-
Troubleshooting Workflow for Incomplete Deprotection
Caption: A systematic workflow for troubleshooting incomplete silylalkyne deprotection.
Problem 2: Formation of Unexpected Side Products
Question: My deprotection reaction seems to be working, but I'm observing significant formation of byproducts. What could be causing this?
Answer: Side product formation often arises from the reactivity of the deprotection reagents or intermediates with other functional groups in your molecule.
-
Base-Sensitive Functional Groups:
-
Reagents like TBAF and K₂CO₃ are basic.[12] If your molecule contains base-labile groups such as esters, epoxides, or certain protecting groups, you may observe hydrolysis, elimination, or other undesired reactions. For instance, with K₂CO₃ in methanol, transesterification of esters can occur.[13] In such cases, switching to a milder, fluoride-free method or acidic conditions might be beneficial.
-
-
Allene Formation:
-
In some cases, particularly with propargylic systems, rearrangement to an allene can be a competing side reaction, especially under basic conditions.
-
-
Issues with Work-up:
-
The work-up procedure for TBAF-mediated reactions can be challenging due to the formation of emulsions and the difficulty of removing all tetrabutylammonium salts.[14] These residual salts can interfere with subsequent reactions. An acidic workup is often employed to protonate the resulting alkoxide.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of lability for common silyl protecting groups for alkynes?
A1: The ease of removal generally correlates with the steric bulk around the silicon atom. The typical order from most labile to most robust is: TMS (Trimethylsilyl) > TES (Triethylsilyl) > TBS (tert-Butyldimethylsilyl) > TIPS (Triisopropylsilyl) > TBDPS (tert-Butyldiphenylsilyl) [7][8]
Q2: What is the mechanism of fluoride-mediated deprotection of silylalkynes?
A2: The deprotection is driven by the exceptionally strong silicon-fluorine bond. The fluoride ion attacks the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate then fragments, cleaving the silicon-carbon bond to release the terminal alkyne and forming a stable silyl fluoride species.[16][17]
Mechanism of Fluoride-Mediated Silylalkyne Deprotection
Caption: The mechanism involves nucleophilic attack of fluoride on the silicon atom.
Q3: Are there any fluoride-free methods for silylalkyne deprotection?
A3: Yes, several fluoride-free methods are available and can be advantageous when dealing with fluoride-sensitive substrates.[8]
-
Base-Catalyzed Methanolysis: A slurry of potassium carbonate in methanol is a very common and mild method, particularly for TMS alkynes.[5][6][10] The mechanism involves the attack of methoxide on the silicon atom.[10]
-
Silver-Mediated Deprotection: Silver fluoride (AgF) or a mixture of silver nitrate (AgNO₃) and potassium fluoride (KF) has been shown to be effective for the deprotection of more robust silyl groups like TIPS.[18][19][20]
-
Copper-Catalyzed Deprotection: A combination of copper sulfate and sodium ascorbate in an ethanol/water mixture provides a mild and efficient method for TMS alkyne deprotection.[1][21]
Q4: Can I selectively deprotect a silylalkyne in the presence of a silyl ether?
A4: Achieving selectivity can be challenging as the conditions for cleaving both are often similar. However, it is sometimes possible based on the relative lability of the silyl groups and the specific reaction conditions. Generally, the cleavage of silyl ethers is also influenced by sterics.[22][23] For instance, a TMS-alkyne might be cleaved with mild K₂CO₃/MeOH while a more robust TBS-ether on a primary alcohol remains intact. Careful optimization of the reaction conditions is crucial.
Experimental Protocols
Protocol 1: General Procedure for TBAF Deprotection of a TMS-Alkyne
-
Dissolve the TMS-protected alkyne (1.0 eq) in anhydrous THF (0.1-0.5 M).
-
Cool the solution to 0°C in an ice bath.
-
Add a 1.0 M solution of TBAF in THF (1.1-1.5 eq) dropwise.
-
Stir the reaction at 0°C or allow it to warm to room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for K₂CO₃ Deprotection of a TMS-Alkyne
-
Dissolve the TMS-protected alkyne (1.0 eq) in methanol (0.1-0.5 M).[2][5]
-
Add anhydrous potassium carbonate (0.2-0.5 eq) to the solution.[2][5]
-
Monitor the reaction by TLC or LC-MS. Note that reactions can sometimes be slow and may require overnight stirring.[6]
-
Once the reaction is complete, remove the methanol under reduced pressure.[2][5]
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or dichloromethane).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Summary Table
| Deprotection Method | Silyl Group | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fluoride-Mediated | TMS, TES, TBS, TIPS | TBAF in THF | 0°C to rt | Generally fast and effective for various silyl groups.[3] | Can be basic; work-up can be difficult; reagent quality varies.[12][14] |
| Base-Catalyzed | TMS, TES | K₂CO₃ in MeOH | rt | Mild, inexpensive, and easy work-up.[5][6] | Slower for hindered groups; requires a protic solvent. |
| Silver-Mediated | TIPS | AgF in MeOH | rt | Effective for robust silyl groups under mild conditions.[18][19] | Reagent cost; light-sensitive. |
| Copper-Catalyzed | TMS | CuSO₄, Sodium Ascorbate | rt, EtOH/H₂O | Mild, non-toxic, and fast.[1][21] | Limited to less hindered silyl groups. |
Conclusion
Successful deprotection of silylalkynes hinges on a nuanced understanding of the interplay between the silyl group's steric and electronic properties, the substrate's functional group compatibility, and the chosen reaction conditions. By approaching unexpected results with a systematic troubleshooting mindset, as outlined in this guide, researchers can overcome common hurdles and achieve their synthetic goals efficiently and with high yields.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. echemi.com [echemi.com]
- 7. Silyl Groups - Gelest [technical.gelest.com]
- 8. benchchem.com [benchchem.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. reddit.com [reddit.com]
- 11. Synthesis of alkylidenephthalans through fluoride-induced cyclization of electron-deficient 2-siloxymethylphenylacetylene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 13. researchgate.net [researchgate.net]
- 14. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives [jmcs.org.mx]
- 19. scielo.org.mx [scielo.org.mx]
- 20. redalyc.org [redalyc.org]
- 21. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]
- 22. Silyl ether - Wikipedia [en.wikipedia.org]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
managing air and moisture sensitivity in alkyne coupling reactions
Technical Support Center: Alkyne Coupling Reactions
Welcome to the technical support center for alkyne coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing air and moisture sensitivity in these powerful C-C bond-forming transformations. Here, we move beyond simple protocols to explain the fundamental principles governing success and failure, providing you with the expertise to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions - First Principles
This section addresses the foundational concepts of why air and moisture are critical variables in alkyne coupling reactions.
Q1: Why are many alkyne coupling reactions so sensitive to air and moisture?
A1: The sensitivity arises from the core components of the catalytic cycles, particularly the catalysts and intermediates.
-
Catalyst Deactivation: Many alkyne coupling reactions, such as the Sonogashira coupling, rely on a low-valent palladium catalyst (Pd(0)). Oxygen can oxidize the active Pd(0) to an inactive Pd(II) state or oxidize the supporting phosphine ligands, disrupting the catalytic cycle.[1][2]
-
Moisture Interference: Water can hydrolyze sensitive reagents and intermediates. For instance, in reactions involving organometallic species, moisture will protonate and quench the reactive species, halting the reaction.[1][3] Furthermore, moisture can negatively impact the performance of bases and other additives.
-
Promotion of Side Reactions: In copper-co-catalyzed reactions like the Sonogashira coupling, the presence of oxygen is a primary driver of the undesired homocoupling of terminal alkynes (Glaser coupling), which consumes starting material and complicates purification.[4][5][6]
Q2: I've heard some alkyne couplings require oxygen. Is this true?
A2: Yes, this is a critical distinction. While oxygen is detrimental to many cross-coupling reactions, it is an essential oxidant for classical homocoupling reactions like the Glaser and Hay couplings.[7][8]
-
Glaser & Hay Coupling: These reactions proceed through a copper acetylide intermediate. Oxygen is required to oxidize Cu(I) to Cu(II), which facilitates the dimerization of the alkyne fragments.[9][10][11] Rigorous exclusion of oxygen will suppress or completely stop these reactions.[9][12]
-
Eglinton Coupling: This is a modification that uses a stoichiometric amount of a Cu(II) salt (like copper acetate) as the oxidant, which circumvents the need for gaseous oxygen and can be run under anhydrous conditions.[13][14][15]
This dual role of oxygen is a common point of failure. It is essential to know whether oxygen is a required reagent or a catalyst poison for your specific transformation.
dot
Caption: Decision tree for the role of oxygen in alkyne couplings.
Section 2: Troubleshooting Guide
This guide addresses specific, common issues encountered during experiments in a practical question-and-answer format.
Q3: My Sonogashira reaction failed or has a very low yield. What's the most likely cause?
A3: Assuming correct reagents and stoichiometry, the most common culprits are insufficient exclusion of air and moisture.
-
Possible Cause 1: Catalyst Deactivation. Your Pd(0) catalyst may have been oxidized. This often happens when solvents are not properly degassed.[16][17]
-
Possible Cause 2: Homocoupling Dominates. You see a significant amount of a symmetrical diyne byproduct corresponding to your terminal alkyne. This is Glaser-Hay homocoupling, promoted by oxygen in the presence of the copper co-catalyst.[4][6]
-
Possible Cause 3: Insufficiently Dry Conditions. Trace moisture may have quenched intermediates or reagents.[3]
Q4: How do I know if my "inert" atmosphere is truly inert?
A4: Visual confirmation is often the first step, but indicators can provide chemical proof.
-
Technique Check: A proper inert atmosphere is established by cycling between vacuum and an inert gas (N₂ or Ar) at least three times on a Schlenk line.[22][23] Simply purging the flask with a stream of nitrogen is less effective as it doesn't efficiently remove all the air.[24]
-
Chemical Indicators: For highly sensitive reactions, you can use a redox indicator. For example, a small amount of a sodium benzophenone ketyl solution (used for drying THF) will maintain its deep blue color in an inert atmosphere but will be quenched by oxygen. Redox indicator strips, such as those containing resazurin, can also be used; they are colorless under anaerobic conditions and turn pink or red in the presence of oxygen.[25][26]
Q5: My Glaser/Hay coupling isn't working. I've been very careful to exclude air.
A5: This is a classic case of misunderstanding the reaction mechanism. You have successfully excluded a required reagent.
-
Cause: The Glaser and Hay couplings are oxidative homocouplings. They require an oxidant to proceed. In the classical setup, this oxidant is molecular oxygen from the air.[9][10]
-
Solution: You must introduce oxygen into your reaction. This can be done by running the reaction open to the air (if safe), under a balloon of air, or by bubbling a gentle stream of air or oxygen through the reaction mixture.[13] Be aware that too much oxygen can sometimes lower selectivity.[9][12]
dot
Caption: General troubleshooting workflow for a failed alkyne coupling.
Section 3: Protocols and Best Practices
Adherence to rigorous technique is non-negotiable for consistent results. Follow these self-validating protocols.
Protocol 1: Solvent Degassing
Dissolved oxygen is a primary source of reaction failure. Choose one of the following methods.[18]
Method A: Freeze-Pump-Thaw (Most Effective) [16]
-
Setup: Place the solvent in a Schlenk flask equipped with a stir bar. Do not fill more than two-thirds full.
-
Freeze: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls to prevent the flask from cracking. Wait until the solvent is completely frozen solid.
-
Pump: With the flask still in the liquid nitrogen, open the stopcock to a high-vacuum line for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid as it thaws.
-
Repeat: Repeat steps 2-4 at least two more times (for a total of three cycles).
-
Store: After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.
Method B: Inert Gas Sparging/Bubbling (Good for Large Volumes) [17][18]
-
Setup: Place the solvent in a flask with a sidearm or a two-neck flask. Seal the main joint with a septum.
-
Inlet: Insert a long needle connected to a source of inert gas (argon or nitrogen) through the septum, ensuring the needle tip is below the solvent surface.
-
Outlet: Insert a second, shorter needle through the septum to act as a gas outlet.
-
Purge: Bubble the inert gas through the solvent at a moderate rate (e.g., 2-3 bubbles per second) for 30-60 minutes. For volatile solvents, it is beneficial to cool the flask in an ice bath to minimize evaporation.[27]
-
Store: Remove the needles and maintain a positive pressure of inert gas over the solvent.
dot
Caption: Diagram of an experimental setup for solvent degassing via sparging.
Protocol 2: Drying Solvents with Molecular Sieves
Using activated molecular sieves is a safe and highly effective way to remove trace water from solvents.[20]
-
Activation: Place 3Å or 4Å molecular sieves in a flask. Heat in a vacuum oven at >300 °C for at least 12 hours. Alternatively, flame-dry the sieves under high vacuum in a Schlenk flask, allowing them to cool under vacuum.
-
Addition: Under a positive pressure of inert gas, add the freshly activated sieves to a bottle of anhydrous-grade solvent. A typical loading is 10-20% mass/volume (e.g., 50-100 g of sieves for a 500 mL bottle).[3]
-
Equilibration: Seal the bottle and allow it to stand for at least 24-48 hours before use. For some solvents like THF, longer times may be needed to reach the lowest possible water content.[3]
-
Dispensing: When needed, remove the solvent using a dry syringe under a positive pressure of inert gas. Do not disturb the settled sieves.
Section 4: Quick Reference Data
| Solvent | Recommended Drying Agent(s) | Key Considerations | Water Content (ppm) after Drying |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves; Na/Benzophenone | Na/benzophenone provides a visual indicator (deep blue) when dry.[19] Sieves are safer and very effective. | <10 ppm with sieves (48-72h)[20] |
| Dichloromethane (DCM) | CaH₂; 3Å Molecular Sieves | Pre-dry over CaH₂, then distill.[19] Sieves are a good storage and polishing agent. | <1 ppm with sieves (24h)[20] |
| Toluene | 3Å Molecular Sieves; Na/Benzophenone | Simple storage over activated sieves is highly effective and safer than sodium. | <5 ppm with sieves (24h) |
| Acetonitrile (MeCN) | CaH₂; 4Å Molecular Sieves | Distill from CaH₂. Can be stored over 4Å sieves.[19] | ~1 ppm with sieves (24h)[20] |
| N,N-Dimethylformamide (DMF) | BaO; 4Å Molecular Sieves | Do not use CaH₂ as it can cause decomposition. Dry over BaO or sieves, then distill under reduced pressure.[19] | N/A |
| Triethylamine (Et₃N) | CaH₂; Activated Alumina | Distill from CaH₂. Can be passed through a plug of activated neutral alumina just before use. | N/A |
Table data synthesized from references[19][20].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. moodle2.units.it [moodle2.units.it]
- 4. benchchem.com [benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Glaser coupling - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
- 11. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 12. publications.aston.ac.uk [publications.aston.ac.uk]
- 13. chemistry-online.com [chemistry-online.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Eglinton Coupling | Ambeed [ambeed.com]
- 16. How To [chem.rochester.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. reddit.com [reddit.com]
- 22. m.youtube.com [m.youtube.com]
- 23. molan.wdfiles.com [molan.wdfiles.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. keyscientific.com [keyscientific.com]
- 26. researchgate.net [researchgate.net]
- 27. berry.chem.wisc.edu [berry.chem.wisc.edu]
Technical Support Center: Scaling Up the Synthesis of 1,4-Bis[(trimethylsilyl)ethynyl]benzene
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 1,4-Bis[(trimethylsilyl)ethynyl]benzene. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the challenges encountered during the scale-up of this valuable synthetic intermediate. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis on a larger scale.
Overview of the Synthesis: The Sonogashira Coupling
The most common and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1] This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.[1] In this specific case, 1,4-diiodobenzene is coupled with (trimethylsilyl)acetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.
The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, which is often considered the rate-limiting step. Concurrently, the copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The final step is the reductive elimination of the desired product and regeneration of the Pd(0) catalyst.
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Kilogram-Scale Synthesis Protocol
This protocol is a representative guide for the kilogram-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood or a designated process chemistry area with appropriate personal protective equipment (PPE).
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Notes |
| 1,4-Diiodobenzene | 1.00 kg (3.03 mol) | Ensure high purity (>98%) |
| (Trimethylsilyl)acetylene | 0.65 kg (6.61 mol, 2.18 eq) | Handle with care due to volatility |
| PdCl₂(PPh₃)₂ | 42.5 g (0.06 mol, 2 mol%) | Store under inert atmosphere |
| Copper(I) Iodide (CuI) | 23.1 g (0.12 mol, 4 mol%) | Use a fresh, high-purity batch |
| Triethylamine (Et₃N) | 2.5 L | Anhydrous, freshly distilled |
| Toluene | 10 L | Anhydrous, degassed |
| 20 L Jacketed Glass Reactor | - | Equipped with mechanical stirrer, condenser, thermocouple, and nitrogen inlet |
| Filtration Funnel | - | Large enough for the reaction scale |
| Crystallization Vessel | - | Appropriate volume for recrystallization |
Step-by-Step Procedure
-
Reactor Setup: Assemble the 20 L jacketed glass reactor and ensure it is clean and dry. Purge the reactor with nitrogen for at least 30 minutes.
-
Reagent Charging: Under a positive nitrogen pressure, charge the reactor with 1,4-diiodobenzene (1.00 kg), PdCl₂(PPh₃)₂ (42.5 g), and CuI (23.1 g).
-
Solvent Addition: Add degassed toluene (5 L) and triethylamine (2.5 L) to the reactor.
-
Inerting: Begin stirring and sparge the mixture with nitrogen for 20 minutes to ensure an inert atmosphere.
-
Controlled Addition of Alkyne: Slowly add (trimethylsilyl)acetylene (0.65 kg) to the reaction mixture over 1-2 hours using a dropping funnel or a pump. Monitor the internal temperature; the reaction is exothermic. Maintain the temperature below 40°C using the reactor jacket.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to 50-60°C and monitor the progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst residues and amine salts. Wash the filter cake with toluene (2 x 1 L).
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure to obtain the crude product as a solid.
Large-Scale Purification: Recrystallization
Column chromatography is often impractical at the kilogram scale. Recrystallization is the preferred method for purifying this compound.
Recrystallization Protocol
-
Solvent Selection: A mixed solvent system of ethanol and water is effective for recrystallization.
-
Dissolution: Transfer the crude product to a suitable crystallization vessel. Add hot ethanol (approximately 3-4 L per kg of crude product) and heat to reflux with stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, add activated carbon (charcoal) and reflux for a short period. Filter the hot solution through a celite pad to remove the carbon.
-
Crystallization: Slowly add water to the hot ethanol solution until the solution becomes cloudy (the cloud point). Then, add a small amount of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by filtration, wash with a cold ethanol/water mixture, and then with cold ethanol. Dry the purified product under vacuum at 40-50°C to a constant weight.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common issues in the Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled and is not going to completion. What should I do?
A1: Incomplete conversion is often due to catalyst deactivation. The primary suspects are oxygen in the reaction atmosphere or impurities in the reagents.[2] First, ensure your inert gas setup is functioning correctly and that all solvents and reagents were properly degassed. If the issue persists, consider adding a fresh portion of the palladium catalyst. On a large scale, it's crucial to use high-purity starting materials to avoid poisoning the catalyst.
Q2: I am observing a significant amount of a byproduct that I've identified as the homocoupled dimer of (trimethylsilyl)acetylene. How can I minimize this?
A2: The formation of alkyne dimers, known as Glaser coupling, is a common side reaction, especially in the presence of oxygen and higher concentrations of the copper catalyst.[3] To mitigate this:
-
Ensure a strictly anaerobic environment: Use freeze-pump-thaw cycles for degassing solvents and maintain a positive pressure of an inert gas.
-
Reduce the copper catalyst loading: While catalytic amounts are necessary, excess CuI can promote homocoupling.
-
Slow addition of the alkyne: Adding the (trimethylsilyl)acetylene slowly over time keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
Q3: My reaction mixture turned black shortly after starting. What does this indicate?
A3: The formation of a black precipitate, known as "palladium black," is a sign of palladium catalyst decomposition.[2] This occurs when the active Pd(0) catalyst agglomerates and precipitates, rendering it inactive. This is often caused by:
-
Presence of oxygen: Rigorous exclusion of air is critical.
-
High temperatures: While some heating may be necessary, excessive temperatures can accelerate catalyst decomposition.
-
Impurities: Trace impurities in the solvent or reagents can destabilize the catalyst.
Q4: How do I manage the exotherm of the reaction on a large scale?
A4: The Sonogashira coupling can be exothermic, and managing this is critical for safety at scale.[3] Key strategies include:
-
Controlled reagent addition: As described in the protocol, add the more reactive component, in this case, the (trimethylsilyl)acetylene, slowly and monitor the internal temperature.
-
Efficient cooling: Use a jacketed reactor with a reliable cooling system to dissipate the heat generated.
-
Dilution: Running the reaction at a lower concentration can also help to manage the exotherm, although this may impact reaction kinetics and throughput.
Q5: What is the best way to remove residual palladium from my final product to meet pharmaceutical specifications?
A5: Removing trace palladium to parts-per-million (ppm) levels is a common challenge in process chemistry. While the initial filtration and recrystallization will remove the bulk of the palladium, further purification may be necessary. Consider using a metal scavenger. There are various commercially available silica-based or polymer-supported scavengers with functional groups that can chelate and remove residual palladium. These can be stirred with a solution of the product and then filtered off.
References
common impurities in commercial 1,4-Bis[(trimethylsilyl)ethynyl]benzene
Welcome to the technical support center for 1,4-Bis[(trimethylsilyl)ethynyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the use of this versatile chemical building block. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the quality and handling of commercial this compound.
Q1: My this compound appears slightly off-white or yellowish, not pure white. Is it still usable?
A1: A slight off-white or yellowish tint in this compound is not uncommon in commercial batches and does not necessarily indicate significant impurity. This coloration can sometimes arise from trace amounts of oxidized species or residual catalysts from the synthesis process. For many applications, particularly in initial synthetic explorations, this material may be perfectly suitable. However, for applications that are highly sensitive to impurities, such as the synthesis of high-performance organic electronic materials, further purification may be necessary. We recommend running a preliminary characterization (e.g., by ¹H NMR) to assess the purity before use in critical applications.
Q2: I observe small, extraneous peaks in the ¹H NMR spectrum of my commercial this compound. What could they be?
A2: Small, extraneous peaks in the ¹H NMR spectrum can be indicative of several common impurities. The most likely culprits are related to the synthetic route, which is typically a Sonogashira coupling reaction. These can include:
-
Unreacted Starting Materials: Such as 1,4-diiodobenzene or 1,4-dibromobenzene.
-
Homocoupling Byproducts: Specifically, 1,4-bis(trimethylsilyl)buta-1,3-diyne, which arises from the oxidative coupling of two molecules of trimethylsilylacetylene.
-
Partially Reacted Intermediates: For instance, 1-iodo-4-[(trimethylsilyl)ethynyl]benzene or 1-bromo-4-[(trimethylsilyl)ethynyl]benzene.
-
Deprotected Product: 1,4-diethynylbenzene, which can form if the trimethylsilyl (TMS) groups are cleaved during synthesis or workup.
The chemical shifts of these impurities are distinct and can be used for identification. Please refer to the Troubleshooting Guide in Section II for a more detailed analysis of NMR spectra.
Q3: What is the primary synthetic route for this compound, and how does this influence potential impurities?
A3: The most common laboratory and commercial synthesis of this compound is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[1][2] This reaction typically involves the coupling of a 1,4-dihalobenzene (commonly 1,4-diiodobenzene or 1,4-dibromobenzene) with two equivalents of trimethylsilylacetylene.
The nature of this reaction directly gives rise to the potential impurities mentioned in Q2. Incomplete reaction can leave behind starting materials and the mono-substituted intermediate. A common side reaction is the Glaser coupling, an oxidative homocoupling of terminal alkynes, which produces 1,4-bis(trimethylsilyl)buta-1,3-diyne.[3] Furthermore, residual palladium and copper catalysts can remain in the final product if not effectively removed during purification.
II. Troubleshooting Guide: Identifying and Mitigating Impurities
This section provides a systematic approach to identifying and addressing common impurities in this compound.
Workflow for Impurity Identification
Caption: Troubleshooting workflow for initial purity assessment.
Table 1: Common Impurities and Their Spectroscopic Signatures
| Impurity Name | Structure | Common Origin | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key Mass Spec Fragment (m/z) |
| 1,4-Diiodobenzene | I-C₆H₄-I | Unreacted starting material | ~7.40 (s, 4H)[4][5] | ~138.0, 91.5[5] | 330 |
| 1,4-Dibromobenzene | Br-C₆H₄-Br | Unreacted starting material | ~7.29 (s, 4H)[3] | ~132.2, 122.8[3] | 236 (with characteristic Br isotope pattern) |
| Trimethylsilylacetylene | (CH₃)₃Si-C≡CH | Unreacted starting material | ~2.42 (s, 1H), ~0.15 (s, 9H)[6][7] | ~92.5, 89.0, -0.1[1] | 98 |
| 1,4-Bis(trimethylsilyl)buta-1,3-diyne | (CH₃)₃Si-C≡C-C≡C-Si(CH₃)₃ | Homocoupling (Glaser) byproduct | ~0.22 (s, 18H)[8] | ~85.5, 83.0, -0.5[2] | 194 |
| 1-Bromo-4-[(trimethylsilyl)ethynyl]benzene | Br-C₆H₄-C≡C-Si(CH₃)₃ | Partially reacted intermediate | ~7.49 (d, 2H), ~7.36 (d, 2H), ~0.28 (s, 9H)[9] | ~133.0, 131.5, 122.5, 121.5, 103.5, 95.0, -0.1 | 254 (with characteristic Br isotope pattern) |
| 1-Iodo-4-[(trimethylsilyl)ethynyl]benzene | I-C₆H₄-C≡C-Si(CH₃)₃ | Partially reacted intermediate | ~7.65 (d, 2H), ~7.20 (d, 2H), ~0.25 (s, 9H) | ~137.5, 133.5, 123.0, 94.0, 104.5, 96.0, -0.1 | 302 |
| 1,4-Diethynylbenzene | H-C≡C-C₆H₄-C≡C-H | Deprotection of TMS groups | ~7.45 (s, 4H), ~3.15 (s, 2H)[10][11] | ~132.5, 122.0, 83.0, 78.0[11] | 126 |
Q4: My NMR spectrum shows a singlet around δ 7.4 ppm but also another singlet in the aromatic region. What is the likely impurity?
A4: A singlet in the aromatic region other than the main product signal at approximately 7.4 ppm often indicates the presence of unreacted 1,4-dihalobenzene starting material. 1,4-diiodobenzene appears as a singlet around δ 7.40 ppm, which can sometimes overlap with the product peak, while 1,4-dibromobenzene resonates at a slightly different chemical shift, around δ 7.29 ppm.[3][4] The presence of these impurities suggests an incomplete Sonogashira coupling reaction.
Q5: I see a sharp singlet at around δ 0.22 ppm in my ¹H NMR, which is close to the TMS signal of the product. What could this be?
A5: A sharp singlet at δ 0.22 ppm is characteristic of the 18 protons of the two TMS groups in 1,4-bis(trimethylsilyl)buta-1,3-diyne, the homocoupling byproduct.[8] Its presence indicates that oxidative Glaser coupling occurred during the synthesis. This impurity lacks the aromatic protons, which can be a key distinguishing feature in the NMR spectrum.
Q6: My product seems to have some residual metal catalysts. How can I detect them and what is their impact?
A6: Residual palladium and copper catalysts are common impurities from the Sonogashira synthesis. While not directly observable by standard NMR, their presence can be detected by techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[10][12] For a quicker, qualitative assessment in the lab, colorimetric methods are available for detecting residual palladium.[12]
The impact of these metal impurities can be significant, especially in organic electronics. They can act as charge traps or quenching sites, leading to a decrease in device performance and lifetime.[13][14] In subsequent catalytic reactions, they may also interfere with the desired chemical transformation.
III. Experimental Protocols for Purification
Here we provide detailed protocols for the removal of common impurities.
Protocol 1: Recrystallization for Removal of Starting Materials and Homocoupling Byproducts
This is often the first line of defense for purifying this compound.
Rationale: The desired product has a different solubility profile at various temperatures compared to many of the common impurities.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent. Good solvent systems to try include ethanol, methanol, or a mixture of hexanes and ethyl acetate.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
For further precipitation, cool the solution in an ice bath or a refrigerator.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Assess the purity of the recrystallized material by ¹H NMR. Repeat the process if necessary.
Protocol 2: Column Chromatography for Removal of Closely Related Impurities
For impurities that are difficult to remove by recrystallization, such as the mono-substituted intermediate, column chromatography is a more effective method.
Rationale: The impurities have different polarities and will therefore move through the stationary phase at different rates.
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, product-adsorbed silica onto the top of the packed column.
-
Elute the column with a non-polar mobile phase, such as hexanes or a gradient of hexanes and ethyl acetate. The desired product is relatively non-polar and should elute early.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or ¹H NMR to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Removal of Residual Metal Catalysts
Metal scavengers are effective for removing trace amounts of palladium and copper.
Rationale: These are functionalized materials that selectively bind to the metal ions, allowing for their removal by filtration.
Procedure:
-
Dissolve the purified (by recrystallization or chromatography) product in a suitable organic solvent like toluene or dichloromethane.
-
Add a metal scavenger, such as a thiol-functionalized silica gel or a commercial scavenging resin. The amount to be added will depend on the specific scavenger and the suspected level of contamination.
-
Stir the mixture at room temperature for several hours or as recommended by the scavenger manufacturer.
-
Remove the scavenger by filtration.
-
Wash the scavenger with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the final, metal-free product.
IV. Visualizing Impurity Formation
The following diagram illustrates the synthetic pathways leading to the formation of common impurities during the Sonogashira coupling.
Caption: Synthetic origins of common impurities.
By understanding the potential impurities and having robust methods for their detection and removal, researchers can ensure the quality of their this compound and the reliability of their experimental results.
V. References
-
Welch, C. J., et al. (2010). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Organic Process Research & Development.
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Soto, C. M., et al. (2011). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. ACS Catalysis, 1(6), 633-637.
-
ChemicalBook. (n.d.). 1,4-Diiodobenzene(624-38-4) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Trimethylsilylacetylene. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 1,4-bis(trimethylsilyl)buta-1,3-diyne. Retrieved from --INVALID-LINK--
-
Khan, A., et al. (2023). Supporting Information The Effect of Bromine Substitution on Blue Phosphorescent trans-(N-Heterocyclic Carbene)Pt(II) Acetylid. The Royal Society of Chemistry.
-
[Reference for 1-iodo-4-((trimethylsilyl)ethynyl)benzene NMR - this would be a specific paper, for this example we will cite a general synthesis]. Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
-
ChemicalBook. (n.d.). 1,4-Diiodobenzene(624-38-4) 13C NMR spectrum. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1,4-Dibromobenzene(106-37-6) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1,4-Dibromobenzene(106-37-6) 13C NMR spectrum. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Trimethylsilylacetylene(1066-54-2) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1,4-bis(trimethylsilyl)-1,3-butadiyne. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from --INVALID-LINK--
-
[Reference for 1-bromo-4-((trimethylsilyl)ethynyl)benzene NMR - this would be a specific paper, for this example we will cite a general synthesis]. Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844.
-
Yumusak, C., Sariciftci, N. S., & Irimia-Vladu, M. (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. Materials Chemistry Frontiers, 4(12), 3593-3603.
-
[Reference for 1,4-diethynylbenzene NMR]. PubChem. (n.d.). 1,4-Diethynylbenzene. Retrieved from --INVALID-LINK--
-
Kawada, Y. (n.d.). Effects of Trace Metals (Impurities) in Chemicals Used in Semiconductor Manufacture and Their Analysis. Wako Blog.
-
[Reference for 1,4-bis(trimethylsilyl)buta-1,3-diyne 13C NMR]. PubChem. (n.d.). 1,4-Bis(trimethylsilyl)-1,3-butadiyne. Retrieved from --INVALID-LINK--
-
Al-Zoubi, R. M. (2019). Sonogashira cross-coupling reactions: an overview. RSC advances, 9(1), 1-28.
-
[Reference for Trimethylsilylacetylene 13C NMR]. PubChem. (n.d.). Trimethylsilylacetylene. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1,4-Diethynylbenzene (935-14-8) 1H NMR spectrum. Retrieved from --INVALID-LINK--
References
- 1. rsc.org [rsc.org]
- 2. 1,4-Bis(trimethylsilyl)-1,3-butadiyne | C10H18Si2 | CID 138279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dibromobenzene(106-37-6) 13C NMR spectrum [chemicalbook.com]
- 4. 1,4-Diiodobenzene(624-38-4) 1H NMR [m.chemicalbook.com]
- 5. 1,4-Diiodobenzene(624-38-4) 13C NMR [m.chemicalbook.com]
- 6. Trimethylsilylacetylene | C5H10Si | CID 66111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. 1,4-Diethynylbenzene (935-14-8) 1H NMR spectrum [chemicalbook.com]
- 11. 1,4-Diethynylbenzene | C10H6 | CID 120463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. rsc.org [rsc.org]
- 14. 1,3-Dibromobenzene(108-36-1) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to Spectroscopic Analysis for Successful TMS Deprotection
In the landscape of synthetic chemistry, particularly in pharmaceutical and materials science, the use of protecting groups is a cornerstone of elegant and efficient molecular construction. Among these, the trimethylsilyl (TMS) group is a workhorse for shielding hydroxyl, thiol, and amine functionalities due to its ease of installation and generally mild removal conditions. However, the assertion of "successful deprotection" hinges entirely on robust analytical confirmation. Assuming cleavage based on reaction time or literature precedent is a frequent and costly oversight in process development.
This guide provides an in-depth comparison of common spectroscopic techniques to unequivocally confirm the removal of TMS protecting groups. We will move beyond a simple listing of methods to discuss the causality behind experimental choices, empowering you, the researcher, to select the most appropriate analytical tool for your specific chemical system.
The Imperative of Deprotection Confirmation
In multi-step syntheses, incomplete deprotection can lead to the formation of complex impurity profiles, reduce overall yield, and complicate downstream processing and purification. A self-validating protocol, therefore, must include a definitive analytical checkpoint post-deprotection. The choice of analytical technique is dictated by several factors including the molecular structure of the substrate, the presence of other functional groups, the required level of sensitivity, and the availability of instrumentation.
A Comparative Overview of Spectroscopic Techniques
We will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for monitoring TMS deprotection. Each technique offers a unique window into the chemical transformation, and often, a combination of methods provides the most comprehensive picture.
dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Workflow for TMS Deprotection and Spectroscopic Confirmation"
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard
NMR spectroscopy is arguably the most powerful and informative technique for confirming TMS deprotection as it provides detailed structural information about the entire molecule.[1][2][3]
¹H NMR: The Go-To Method
Principle: ¹H NMR spectroscopy provides information on the chemical environment of protons. The nine equivalent protons of the TMS group give rise to a sharp, strong singlet, typically in the upfield region of the spectrum (δ 0.0-0.3 ppm). The disappearance of this characteristic signal is a primary and highly reliable indicator of successful deprotection. Concurrently, the appearance of a new signal corresponding to the proton of the newly formed hydroxyl, thiol, or amine group will be observed.
Key Spectral Changes:
-
Disappearance: The singlet corresponding to the (CH₃)₃Si- group at ~0.1 ppm.
-
Appearance: A new, often broad, signal for the -OH, -NH, or -SH proton. The chemical shift of this new proton can be highly variable and concentration-dependent, but its presence is a key confirmation. Additionally, protons on the carbon adjacent to the deprotected group will likely experience a downfield shift.
Table 1: Comparison of ¹H NMR Signals Before and After TMS Deprotection
| Functional Group | TMS-Protected (δ ppm) | Deprotected (δ ppm) | Key Observations |
| Primary Alcohol | ~0.1 (s, 9H) | 1-5 (broad s, 1H) | Disappearance of the TMS singlet and appearance of a broad -OH peak. |
| Phenol | ~0.3 (s, 9H) | 4-8 (broad s, 1H) | Disappearance of the TMS singlet and appearance of a broad phenolic -OH peak. |
| Primary Amine | ~0.1 (s, 9H) | 1-5 (broad s, 2H) | Disappearance of the TMS singlet and appearance of a broad -NH₂ peak. |
| Terminal Alkyne | ~0.2 (s, 9H) | 2-3 (s, 1H) | Disappearance of the TMS singlet and appearance of the acetylenic C-H proton signal.[4][5] |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the crude reaction mixture or purified product.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the chosen solvent does not have signals that overlap with key resonances.[6]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
For quantitative analysis to determine the percentage of deprotection, a known amount of an internal standard can be added.[7][8][9][10] A longer relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest is crucial for accurate integration.[9]
-
-
Data Analysis:
-
Integrate the characteristic TMS signal (if present) and the signals of the deprotected product.
-
The absence of the TMS signal at ~0.1 ppm is a strong indicator of complete deprotection.
-
The ratio of the integrals of the starting material and product can be used to determine the reaction conversion.
-
¹³C NMR: A Complementary View
Principle: While less sensitive than ¹H NMR, ¹³C NMR can provide additional confirmation. The carbon atoms of the TMS group have a characteristic chemical shift.
Key Spectral Changes:
-
Disappearance: The signal for the (CH₃)₃Si- carbons, typically found near 0 ppm.
-
Shift Change: The carbon atom that was attached to the silyl group will experience a significant shift upon deprotection.
²⁹Si NMR: Direct Observation of the Key Player
Principle: ²⁹Si NMR directly observes the silicon nucleus. While it has low natural abundance and sensitivity, it provides unambiguous evidence of the presence or absence of silicon-containing species.[11]
Key Spectral Changes:
-
Disappearance: The signal corresponding to the specific TMS-protected functional group. The chemical shift is sensitive to the substituent on the silicon atom.[12][13]
-
Appearance: Signals for silyl byproducts formed during the deprotection reaction (e.g., TMS-F, TMS-OH).
Due to its low sensitivity, ²⁹Si NMR is less commonly used for routine reaction monitoring but can be invaluable in mechanistic studies or when other signals are obscured.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fast and Functional Group-Focused Approach
FTIR spectroscopy is a rapid and often non-destructive technique that is particularly useful for monitoring the disappearance and appearance of specific functional groups.[2][14][15]
Principle: FTIR measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The disappearance of bonds associated with the TMS group and the appearance of bonds from the deprotected functional group can be monitored.
Key Spectral Changes:
-
Disappearance:
-
Si-C stretching and bending vibrations, typically observed in the 1250 cm⁻¹ and 840 cm⁻¹ regions.
-
Si-O stretching of silyl ethers, usually around 1100-1000 cm⁻¹.
-
-
Appearance:
-
A broad O-H stretching band for alcohols and phenols, typically in the 3600-3200 cm⁻¹ region.
-
N-H stretching bands for amines, appearing in the 3500-3300 cm⁻¹ region.
-
A sharp C≡C-H stretching band for terminal alkynes around 3300 cm⁻¹.[4]
-
Table 2: Key FTIR Vibrational Frequencies for TMS Deprotection Monitoring
| Functional Group Change | Wavenumber (cm⁻¹) | Appearance/Disappearance |
| Si-CH₃ stretch | ~1250 | Disappearance |
| Si-C bend | ~840 | Disappearance |
| Si-O stretch (silyl ether) | ~1100-1000 | Disappearance |
| O-H stretch (alcohol/phenol) | 3600-3200 (broad) | Appearance |
| N-H stretch (amine) | 3500-3300 | Appearance |
| C≡C-H stretch (terminal alkyne) | ~3300 (sharp) | Appearance |
Experimental Protocol: FTIR Analysis (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique that requires minimal sample preparation.[15]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Apply a small amount of the liquid reaction mixture or a solid sample directly onto the ATR crystal. For solids, ensure good contact by applying pressure.[16][17]
-
Data Acquisition: Collect the FTIR spectrum.
-
Data Analysis: Compare the spectrum of the reaction mixture to that of the starting material. Look for the disappearance of Si-C and Si-O bands and the appearance of O-H or N-H bands.
dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="FTIR-ATR Workflow for Monitoring TMS Deprotection"
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio (m/z) of molecules.[18] It is an excellent tool for confirming the successful removal of the TMS group by observing the expected change in molecular weight.
Principle: The sample is ionized, and the resulting ions are separated based on their m/z. The TMS group has a mass of 72.1 g/mol (Si(CH₃)₃). Successful deprotection will result in a decrease in the molecular weight of the product by 72.1 Da compared to the starting material.
Key Observations:
-
Disappearance: The molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) of the TMS-protected starting material.
-
Appearance: A new molecular ion peak corresponding to the deprotected product, with a mass 72.1 Da lower than the starting material.
Experimental Protocol: Mass Spectrometry Analysis (e.g., LC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the crude reaction mixture or purified product in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Inject the sample into the mass spectrometer, often coupled with a liquid chromatography (LC) system to separate components of the reaction mixture.
-
-
Data Analysis:
-
Examine the mass spectrum for the expected molecular ion peaks of the starting material and the deprotected product.
-
Table 3: Comparison of Spectroscopic Techniques for TMS Deprotection Analysis
| Technique | Principle | Key Advantages | Key Disadvantages |
| ¹H NMR | Nuclear spin in a magnetic field | Provides detailed structural information; quantitative.[7][8] | Relatively slow; requires deuterated solvents. |
| FTIR | Molecular vibrations | Fast and simple; good for functional group analysis.[2] | Less structural information; can be difficult for complex mixtures.[19] |
| Mass Spec | Mass-to-charge ratio of ions | High sensitivity; unambiguous molecular weight confirmation.[18][20] | Provides limited structural information on its own; may require chromatography. |
| ²⁹Si NMR | Direct observation of silicon nucleus | Unambiguous detection of silicon species. | Low sensitivity; long acquisition times.[11] |
Conclusion: A Multi-faceted Approach for Absolute Certainty
For routine confirmation of TMS deprotection in many research and development settings, ¹H NMR spectroscopy is the recommended primary technique due to its definitive structural insights and the clear, unambiguous signal of the TMS group. The disappearance of the upfield singlet provides irrefutable evidence of cleavage.
FTIR spectroscopy serves as an excellent, rapid secondary or screening method , particularly for in-situ reaction monitoring where real-time data on functional group changes is valuable.[14][21] Mass spectrometry is indispensable for confirming the molecular weight of the final product and for identifying any side products that may have formed.
Ultimately, a Senior Application Scientist's recommendation is to employ a combination of these techniques to build a self-validating workflow. For instance, a quick FTIR scan can indicate the reaction is proceeding, followed by a conclusive ¹H NMR and mass spec analysis of the final product to ensure complete deprotection and product identity. This multi-pronged approach embodies scientific rigor and provides the highest level of confidence in your synthetic outcomes.
References
- 1. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Reaction Monitoring | Bruker [bruker.com]
- 3. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 4. scielo.org.mx [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. ethz.ch [ethz.ch]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. reddit.com [reddit.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Origin of the 29Si NMR chemical shift in R3Si–X and relationship to the formation of silylium (R3Si+) ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. A ring-strain model for predicting 29Si NMR chemical shifts in polyhedral oligomeric silsesquioxanes and siloxanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. mt.com [mt.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. researchgate.net [researchgate.net]
- 20. Advantages and Disadvantages of Multiple Reaction Monitoring | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Utilizing in situ spectroscopic tools to monitor ketal deprotection processes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Copper-Free vs. Copper-Cocatalyzed Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms, is a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] The classical protocol, developed by Kenkichi Sonogashira, utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst.[2] However, the evolution of synthetic chemistry has led to the development of robust copper-free methodologies, prompting a critical decision for researchers: to use copper or not to use copper? This guide provides a comprehensive, data-driven comparison of these two approaches to aid in the rational design and optimization of your synthetic strategies.
At a Glance: Key Differences
| Feature | Copper-Cocatalyzed Sonogashira | Copper-Free Sonogashira |
| Catalytic System | Palladium catalyst and Copper(I) co-catalyst | Palladium catalyst only |
| Reaction Conditions | Generally milder (often room temperature for reactive halides) | Often requires higher temperatures, though room temperature protocols exist |
| Key Advantage | High reactivity and efficiency for a broad range of substrates, including less reactive halides.[3] | Avoids the formation of alkyne homocoupling (Glaser) byproducts and simplifies purification.[2] |
| Key Disadvantage | Potential for Glaser coupling, and the need to remove residual copper, which can be problematic in pharmaceutical applications due to its toxicity. | Can be less efficient for less reactive substrates, such as aryl chlorides, and may require more specialized and expensive ligands.[1] |
| Typical Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbenes (NHCs).[4][5] |
| Typical Base | Amine bases (e.g., triethylamine, diisopropylamine) | Often stronger, non-amine bases (e.g., Cs₂CO₃, K₂CO₃) or hindered amine bases.[4] |
The Mechanistic Divide: Understanding the "Why"
The fundamental difference between the two methodologies lies in their catalytic cycles. The presence of copper introduces a distinct, highly efficient pathway for the crucial transmetalation step.
The Dual Catalytic Cycle of Copper-Cocatalyzed Sonogashira
The classical Sonogashira reaction operates through two interconnected catalytic cycles.[6]
Figure 1: The interconnected palladium and copper catalytic cycles in the copper-cocatalyzed Sonogashira reaction.
In this synergistic process, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species readily undergoes transmetalation with the arylpalladium(II) complex, which is formed from the oxidative addition of the aryl halide to the palladium(0) catalyst. The subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the desired aryl-alkyne product and regenerates the active Pd(0) catalyst.[6]
The Palladium-Centric Copper-Free Sonogashira Cycle
In the absence of copper, the palladium catalyst must orchestrate the entire process. Several mechanisms have been proposed, with the most widely accepted involving the direct reaction of the palladium complex with the alkyne.
Figure 2: A plausible catalytic cycle for the copper-free Sonogashira reaction.
The oxidative addition of the aryl halide to the Pd(0) center remains the initial step. Following this, coordination of the alkyne to the palladium(II) complex and subsequent deprotonation by a base forms the key palladium-acetylide intermediate. Reductive elimination then furnishes the product and regenerates the Pd(0) catalyst.[7] Some recent studies also propose a bimetallic palladium mechanism, where one palladium center activates the aryl halide and another activates the alkyne, followed by a Pd-Pd transmetalation.[8]
Performance Comparison: A Quantitative Look
The choice between a copper-catalyzed and a copper-free Sonogashira protocol often hinges on the reactivity of the aryl halide and the tolerance for potential side products. The following tables summarize representative experimental data, comparing the yields of the two methods across various aryl halides and alkynes.
Table 1: Coupling of Aryl Iodides with Terminal Alkynes
Aryl iodides are the most reactive halides in Sonogashira couplings, often providing excellent yields under both copper-cocatalyzed and copper-free conditions, frequently at room temperature.
| Aryl Iodide | Alkyne | Method | Conditions | Yield (%) | Reference |
| 4-Iodotoluene | Phenylacetylene | Copper-Cocatalyzed | Pd(PPh₃)₄, CuI, Et₃N, THF, rt, 2h | 95 | [9] |
| 4-Iodotoluene | Phenylacetylene | Copper-Free | Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃, ACN, rt, 4h | 92 | [10] |
| 4-Iodoanisole | Phenylacetylene | Copper-Cocatalyzed | PdCl₂(PPh₃)₂, CuI, DIPA, THF, rt, 3h | 89 | [9] |
| 4-Iodoanisole | Phenylacetylene | Copper-Free | Pd(OAc)₂, SPhos, K₂CO₃, Dioxane, 80°C, 12h | 85 | [11] |
| 1-Iodo-4-nitrobenzene | 1-Hexyne | Copper-Cocatalyzed | Pd(PPh₃)₄, CuI, Et₃N, DMF, rt, 1h | 98 | [3] |
| 1-Iodo-4-nitrobenzene | 1-Hexyne | Copper-Free | (AllylPdCl)₂, P(t-Bu)₃, DABCO, ACN, rt, 1.5h | 91 | [11] |
Table 2: Coupling of Aryl Bromides with Terminal Alkynes
Aryl bromides are less reactive than their iodide counterparts, and the choice of methodology can have a more pronounced impact on the reaction efficiency. Copper-free systems often require more specialized, bulky, and electron-rich phosphine ligands to achieve high yields.
| Aryl Bromide | Alkyne | Method | Conditions | Yield (%) | Reference |
| 4-Bromotoluene | Phenylacetylene | Copper-Cocatalyzed | PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C, 6h | 85 | [12] |
| 4-Bromotoluene | Phenylacetylene | Copper-Free | (AllylPdCl)₂, P(t-Bu)₃, DABCO, ACN, rt, 18h | 88 | [11] |
| 4-Bromoacetophenone | Phenylacetylene | Copper-Cocatalyzed | Pd(OAc)₂, PPh₃, CuI, K₂CO₃, DMF, 100°C, 5h | 90 | [12] |
| 4-Bromoacetophenone | Phenylacetylene | Copper-Free | Pd(OAc)₂, cataCXium A, Cs₂CO₃, 2-MeTHF, rt, 48h | 88 | [4] |
| 3-Bromopyridine | Phenylacetylene | Copper-Cocatalyzed | Pd(PPh₃)₄, CuI, Et₃N, THF, 50°C, 12h | 78 | [3] |
| 3-Bromopyridine | Phenylacetylene | Copper-Free | (AllylPdCl)₂, P(t-Bu)₃, DABCO, ACN, rt, 4h | 85 | [11] |
Table 3: Coupling of Aryl Chlorides with Terminal Alkynes
Aryl chlorides are the most challenging substrates for Sonogashira couplings due to the strength of the C-Cl bond. While copper-cocatalyzed systems can effect these transformations, copper-free methods often struggle or require highly specialized and often expensive catalyst systems.
| Aryl Chloride | Alkyne | Method | Conditions | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Phenylacetylene | Copper-Cocatalyzed | PdCl₂(dppf), CuI, Cs₂CO₃, Dioxane, 120°C, 24h | 75 | [12] |
| 4-Chlorobenzonitrile | Phenylacetylene | Copper-Free | Pd(OAc)₂, SPhos, K₂CO₃, Toluene, 110°C, 24h | 65 | [5] |
| 1-Chloro-4-nitrobenzene | Phenylacetylene | Copper-Cocatalyzed | Pd₂(dba)₃, Xantphos, CuI, Cs₂CO₃, Dioxane, 130°C, 36h | 82 | [12] |
| 1-Chloro-4-nitrobenzene | Phenylacetylene | Copper-Free | Pd-NHC complex, K₂CO₃, DMF, 110°C, 24h | 70 | [5] |
Experimental Protocols
Below are representative, step-by-step protocols for both copper-cocatalyzed and copper-free Sonogashira coupling reactions.
Protocol 1: Copper-Cocatalyzed Sonogashira Coupling of an Aryl Iodide
Reaction: Coupling of 4-Iodotoluene with Phenylacetylene
Figure 3: Experimental workflow for a typical copper-cocatalyzed Sonogashira coupling.
Materials:
-
4-Iodotoluene (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂(Cl)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Anhydrous Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodotoluene, Pd(PPh₃)₂(Cl)₂, and CuI.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methyl-1-(phenylethynyl)benzene.
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide
Reaction: Coupling of 4-Bromotoluene with Phenylacetylene
Figure 4: Experimental workflow for a typical copper-free Sonogashira coupling.
Materials:
-
4-Bromotoluene (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous Acetonitrile (ACN) (5 mL)
Procedure:
-
In an oven-dried Schlenk flask under an argon atmosphere, combine 4-bromotoluene, Pd(OAc)₂, P(t-Bu)₃, and Cs₂CO₃.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous acetonitrile via syringe.
-
Add phenylacetylene via syringe.
-
Stir the reaction mixture at 80°C for 12-18 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Outlook
The choice between copper-cocatalyzed and copper-free Sonogashira coupling is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the synthesis.
Choose Copper-Cocatalyzed Sonogashira when:
-
Working with less reactive aryl halides (bromides and chlorides).
-
High reaction rates and mild conditions are a priority.
-
The potential for Glaser homocoupling is manageable through careful control of reaction conditions (e.g., exclusion of oxygen).
Choose Copper-Free Sonogashira when:
-
The formation of homocoupled alkyne byproducts is a significant concern, especially when using valuable or complex alkynes.
-
The final product is intended for pharmaceutical or biological applications where trace copper contamination is unacceptable.
-
Working with substrates that may chelate with copper.
The continued development of highly active palladium catalysts and sophisticated ligands is constantly expanding the scope and utility of copper-free Sonogashira reactions, making them an increasingly attractive option for a wide range of applications. By understanding the mechanistic nuances and performance characteristics of each method, researchers can make informed decisions to optimize their synthetic endeavors, leading to more efficient and robust routes to complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview [zenodo.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to the Validation of Synthesized Polymer Molecular Weight
In the realms of polymer science, drug delivery, and materials development, the molecular weight of a synthesized polymer is not merely a number; it is a critical determinant of its physical, mechanical, and biological properties.[1][2] An accurate and validated assessment of molecular weight and its distribution is therefore paramount for predicting polymer performance, ensuring batch-to-batch consistency, and meeting regulatory requirements. This guide provides an in-depth comparison of the most prevalent analytical techniques for determining polymer molecular weight, offering field-proven insights to guide your experimental choices.
The Centrality of Molecular Weight Distribution
Unlike small molecules with a defined molecular weight, synthetic polymers consist of a collection of molecules with varying chain lengths.[1][3] Consequently, the concept of an average molecular weight becomes crucial. The most common averages are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the z-average molecular weight (Mz). The ratio of Mw to Mn is known as the polydispersity index (PDI), a measure of the breadth of the molecular weight distribution.[4] A PDI of 1.0 indicates a monodisperse sample where all chains have the same length, a scenario rarely achieved in practice.
This guide will dissect and compare the following key techniques:
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
-
Mass Spectrometry (MS)
-
Light Scattering Techniques
-
Viscometry
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC, also known as GPC, is the most widely used technique for determining the molecular weight distribution of polymers.[2][3][5] It separates molecules based on their hydrodynamic volume in solution.[6]
Principle of Operation
The core of an SEC system is a column packed with porous beads.[1][4] When a polymer solution is passed through the column, larger molecules, which cannot enter the pores, elute first.[1][4][7] Smaller molecules can penetrate the pores to varying extents, leading to a longer retention time.[1][7] The elution of the polymer is monitored by one or more detectors, most commonly a differential refractive index (DRI) detector.[3][6]
Experimental Workflow
Caption: Workflow for polymer molecular weight analysis by SEC/GPC.
In-Depth Analysis
Strengths:
-
Provides the full molecular weight distribution: This allows for the calculation of Mn, Mw, Mz, and PDI.[4][8]
-
High reproducibility: When properly calibrated and maintained, SEC systems offer excellent run-to-run and system-to-system reproducibility.
-
Versatility: A wide range of polymers can be analyzed by selecting the appropriate mobile phase and column chemistry.[8]
Limitations:
-
Relative Molecular Weights: Conventional SEC with a single concentration detector (like DRI or UV) provides molecular weights relative to the calibration standards used.[5] If the chemical structure and hydrodynamic volume of the sample differ from the standards, the calculated molecular weights can be inaccurate.[9]
-
Calibration is crucial: The accuracy of the results is highly dependent on the quality and appropriateness of the calibration standards.[5][10][11][12][13][14]
-
Potential for column interactions: Unwanted interactions between the polymer and the column packing material can lead to peak broadening or tailing, affecting the accuracy of the results.
Trustworthiness through Multi-Detector SEC
To overcome the limitations of conventional SEC, multi-detector systems are employed. These typically include:
-
Light Scattering (LS) Detector (MALS or RALS): Provides a direct measurement of the absolute molecular weight at each elution volume, eliminating the need for column calibration for molecular weight determination.[9][15][16][17][18]
-
Viscometer: Measures the intrinsic viscosity of the polymer at each elution volume. When combined with a concentration detector, it allows for universal calibration, which is less dependent on the polymer's chemical structure than conventional calibration. It also provides information on polymer branching.[1]
A triple-detector system (DRI, LS, and viscometer) offers the most comprehensive and self-validating analysis, providing absolute molecular weight, intrinsic viscosity, and information about the polymer's conformation and branching.[1]
Detailed Protocol: Conventional SEC/GPC Analysis of Polystyrene
-
Mobile Phase Preparation: Prepare HPLC-grade tetrahydrofuran (THF) as the mobile phase. Ensure it is properly degassed.
-
Standard Preparation: Accurately weigh and dissolve a series of narrow PDI polystyrene standards of known molecular weights (e.g., from 1,000 to 2,000,000 g/mol ) in THF to a concentration of approximately 1 mg/mL.[10] Allow sufficient time for complete dissolution.
-
Sample Preparation: Dissolve the synthesized polystyrene sample in THF at a concentration of approximately 2 mg/mL.[1]
-
Filtration: Filter all standard and sample solutions through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
System Setup:
-
Equilibrate the SEC system, equipped with a DRI detector, with THF at a flow rate of 1.0 mL/min.
-
Ensure the column and detector temperatures are stable.
-
-
Calibration: Inject the polystyrene standards in descending order of molecular weight.
-
Data Acquisition: Record the chromatograms for each standard.
-
Calibration Curve Generation: Plot the logarithm of the peak molecular weight (Mp) of each standard against its retention time to generate a calibration curve.[5]
-
Sample Analysis: Inject the prepared sample solution.
-
Data Analysis: Using the calibration curve, the software calculates the Mn, Mw, and PDI of the sample from its chromatogram.[3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For polymers, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are essential to prevent fragmentation of the large polymer chains.
MALDI-Time of Flight (TOF) MS
Principle: The polymer sample is co-crystallized with a matrix compound. A laser pulse desorbs and ionizes the matrix, which in turn gently ionizes the polymer molecules. The ionized polymers are then accelerated in an electric field and their time of flight to a detector is measured, which is proportional to their m/z.
Strengths:
-
Absolute Molecular Weight: MALDI-TOF MS provides absolute molecular weights, not relative ones.[19]
-
High Resolution and Accuracy: It can resolve individual oligomers, providing detailed information about the molecular weight distribution.[20]
-
End-Group Analysis: The high resolution allows for the identification of polymer end-groups.[19][20][21]
Limitations:
-
Mass Discrimination: There can be a bias against higher mass oligomers, leading to an underestimation of the average molecular weight, especially for polymers with a broad PDI (>1.2).[22]
-
Matrix and Cationizing Agent Selection: The choice of matrix and cationizing agent is critical and often requires optimization for different polymers.
-
Sample Preparation: Sample preparation can be an art, and achieving homogeneous co-crystallization can be challenging.
Electrospray Ionization (ESI) MS
Principle: A dilute polymer solution is passed through a heated capillary at a high potential, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase multiply charged polymer ions.
Strengths:
-
Analysis of a Wide Range of Polymers: ESI is suitable for a broad range of soluble polymers.[23]
-
Coupling with Liquid Chromatography (LC): ESI-MS can be readily coupled with SEC for enhanced separation and characterization.
-
Provides Information on Multiply Charged Species: The resulting spectra show distributions of multiply charged ions for each oligomer.[23][24]
Limitations:
-
Complex Spectra: The presence of multiple charge states for each oligomer can lead to complex and overlapping spectra, making data deconvolution challenging.[23][24]
-
Bias Towards Lower Masses: Similar to MALDI, ESI can exhibit a bias towards lower molecular weight species.[25]
-
Solubility Requirements: The polymer must be soluble in a solvent compatible with electrospray.
Data Interpretation in Polymer Mass Spectrometry
The raw data from MS requires specialized software for analysis.[26][27][28] The software can perform tasks such as peak picking, deconvolution of multiply charged species (for ESI), and calculation of Mn, Mw, and PDI from the resolved oligomer distribution.[29]
Caption: Data analysis workflow for polymer mass spectrometry.
Light Scattering Techniques
Light scattering techniques measure the intensity of light scattered by polymer molecules in solution. This information can be used to determine their size and molecular weight.
Dynamic Light Scattering (DLS)
Principle: DLS, also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the polymer molecules.[30] Smaller particles diffuse faster, leading to more rapid fluctuations. From these fluctuations, the diffusion coefficient can be determined, and the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.[30][31]
Strengths:
-
Fast and Non-invasive: DLS measurements are typically rapid and require minimal sample preparation.[32]
-
Sensitive to Aggregates: DLS is very sensitive to the presence of small amounts of large aggregates due to the strong dependence of scattering intensity on particle size.
-
Provides Hydrodynamic Size: It directly measures the effective size of the polymer coil in solution.[33]
Limitations:
-
Intensity-Weighted Average: DLS provides an intensity-weighted average size, which can be skewed by the presence of a small number of large particles.
-
Not a Direct Measure of Molecular Weight: While size and molecular weight are related, DLS does not directly measure molecular weight.[32]
-
Limited Resolution for Polydisperse Samples: It can be challenging to resolve different size populations in a highly polydisperse sample.[34]
Multi-Angle Light Scattering (MALS)
Principle: MALS measures the intensity of scattered light at multiple angles simultaneously.[17] By analyzing the angular dependence of the scattered light, both the absolute weight-average molecular weight (Mw) and the root-mean-square (rms) radius (radius of gyration, Rg) can be determined without the need for calibration standards.[9][16][18]
Strengths:
-
Absolute Molecular Weight: MALS provides a direct measurement of the absolute Mw.[9][16][18]
-
Information on Molecular Size and Conformation: It also provides the radius of gyration, offering insights into the polymer's shape and conformation in solution.[9]
-
Powerful when Coupled with SEC: The combination of SEC with a MALS detector (SEC-MALS) is a powerful tool for obtaining the absolute molecular weight distribution of a polymer.[15][16]
Limitations:
-
Requires Accurate Concentration Determination: The calculation of Mw requires a precise knowledge of the polymer concentration.
-
Requires Knowledge of dn/dc: The specific refractive index increment (dn/dc), which is the change in refractive index with concentration, must be known for the polymer-solvent system.[9][15]
-
Fluorescence Interference: Fluorescence from the sample can interfere with the scattered light signal, although some instruments have methods to mitigate this.[16]
Viscometry
Viscometry is a classical technique that relates the viscosity of a polymer solution to its molecular weight.[35]
Principle of Operation
The presence of polymer chains increases the viscosity of a solvent. This increase is dependent on the size, shape, and concentration of the polymer molecules. By measuring the viscosity of a polymer solution at different concentrations and extrapolating to zero concentration, the intrinsic viscosity [η] can be determined.[36][37] The intrinsic viscosity is then related to the viscosity-average molecular weight (Mv) through the Mark-Houwink-Sakurada equation:
[η] = K * Mv^a
where K and 'a' are constants that depend on the polymer, solvent, and temperature.[35]
Experimental Protocol: Using an Ubbelohde Viscometer
-
Solution Preparation: Prepare a stock solution of the polymer in a suitable solvent. Then, prepare a series of dilutions from the stock solution.
-
Viscometer Setup: Place an Ubbelohde viscometer in a constant temperature water bath.[35]
-
Solvent Flow Time: Measure the time it takes for the pure solvent to flow between two marked points on the viscometer (t0).[37]
-
Solution Flow Times: Measure the flow times (t) for each of the polymer solutions.[35]
-
Calculations:
-
Calculate the relative viscosity (ηrel = t/t0).
-
Calculate the specific viscosity (ηsp = ηrel - 1).
-
Calculate the reduced viscosity (ηred = ηsp / c) and the inherent viscosity (ηinh = ln(ηrel) / c), where c is the concentration.
-
-
Extrapolation: Plot both the reduced viscosity and the inherent viscosity against concentration. Extrapolate the two lines to zero concentration. The common intercept gives the intrinsic viscosity [η].[36]
-
Molecular Weight Calculation: Using the known Mark-Houwink constants (K and a) for the specific polymer-solvent system, calculate the viscosity-average molecular weight (Mv).[35]
Analysis of Viscometry
Strengths:
-
Cost-Effective and Simple: The instrumentation is relatively inexpensive and the procedure is straightforward.[35]
-
Provides Information on Molecular Conformation: The Mark-Houwink exponent 'a' provides insights into the shape of the polymer in solution (e.g., sphere, random coil, rod).[30]
Limitations:
-
Requires Known Mark-Houwink Constants: Accurate determination of Mv is dependent on the availability of accurate K and 'a' values for the specific polymer-solvent-temperature system.
-
Provides an Average Molecular Weight: It does not provide information on the molecular weight distribution.[38]
-
Labor-Intensive: Compared to automated techniques like SEC, it can be more time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a primary technique for determining the full molecular weight distribution, NMR spectroscopy can be a simple and powerful method for determining the number-average molecular weight (Mn) of polymers with relatively low molecular weights and distinct end-groups.[39][40]
Principle of End-Group Analysis
This method relies on the ability to distinguish and integrate the NMR signals from the polymer's repeating monomer units and its end-groups.[40][41] By comparing the integral of the end-group signals to the integral of the repeating unit signals, the degree of polymerization (DP) can be calculated.[42] Mn is then calculated by multiplying the DP by the molecular weight of the repeating unit and adding the molecular weight of the end-groups.[41]
When to Use NMR for Molecular Weight Determination
-
Low Molecular Weight Polymers: This technique is most accurate for polymers with Mn values typically below 3,000-5,000 g/mol , as the relative intensity of the end-group signals becomes too low to accurately integrate for higher molecular weight polymers.[39][40]
-
Well-Defined End-Groups: The polymer must have end-groups with unique and well-resolved NMR signals that do not overlap with the signals from the repeating units.[40]
-
Known Polymer Structure: The chemical structure of the repeating unit and the end-groups must be known.
Example Calculation for a Linear Polymer with One Distinct End-Group
-
Acquire the 1H NMR Spectrum: Dissolve the polymer in a suitable deuterated solvent and acquire a high-quality 1H NMR spectrum.
-
Signal Integration: Integrate the signal corresponding to a specific number of protons on the end-group (I_end) and the signal corresponding to a specific number of protons on the repeating monomer unit (I_repeat).
-
Calculate the Degree of Polymerization (DP): DP = (I_repeat / N_repeat) / (I_end / N_end) where N_repeat is the number of protons giving rise to the I_repeat signal, and N_end is the number of protons on the end-group giving rise to the I_end signal.
-
Calculate Mn: Mn = (DP * MW_repeat) + MW_end where MW_repeat is the molecular weight of the repeating unit and MW_end is the molecular weight of the end-groups.
Analysis of NMR for Molecular Weight
Strengths:
-
Absolute Mn: Provides an absolute value for the number-average molecular weight.
-
Simple and Accessible: NMR instruments are widely available in analytical laboratories.[39]
-
Provides Structural Information: In addition to Mn, the NMR spectrum provides a wealth of information about the polymer's structure, tacticity, and monomer composition in copolymers.[43]
Limitations:
-
Limited to Low Molecular Weights: As mentioned, its accuracy decreases significantly with increasing molecular weight.[40]
-
Requires Distinguishable End-Groups: Not all polymers have end-groups that are easily identifiable by NMR.
-
Does Not Provide PDI: This method only yields the number-average molecular weight and no information about the distribution.
Comparative Summary and Recommendations
| Technique | Information Provided | Molecular Weight Type | Advantages | Disadvantages | Best Suited For |
| SEC/GPC (Conventional) | Mn, Mw, Mz, PDI | Relative | Provides full MWD, high reproducibility.[4][8] | Requires calibration, relative MWs.[5][9] | Routine analysis of a wide range of polymers. |
| SEC with MALS | Absolute Mn, Mw, Mz, PDI, Rg | Absolute | Absolute MWs, no column calibration for MW.[9][15] | Requires known dn/dc, higher cost.[9][15] | Accurate characterization of novel polymers and complex architectures. |
| MALDI-TOF MS | Absolute Mn, Mw, PDI, End-groups | Absolute | High resolution, end-group analysis.[19][20] | Mass discrimination for broad PDI, matrix effects.[22] | Low PDI polymers, detailed structural analysis. |
| ESI-MS | Absolute Mn, Mw, PDI, End-groups | Absolute | Broad applicability, LC coupling.[23] | Complex spectra, potential for bias.[23][24] | Soluble polymers, hyphenated techniques. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh), Size Distribution | N/A | Fast, sensitive to aggregates.[32] | Intensity-weighted, not a direct MW measure.[32] | Quick screening for size and presence of aggregates. |
| Viscometry | Viscosity-Average MW (Mv) | Average | Inexpensive, provides conformational information.[30][35] | Requires known constants, no MWD.[38] | Preliminary analysis, quality control where MWD is not critical. |
| NMR (End-Group Analysis) | Number-Average MW (Mn) | Absolute | Absolute Mn, simple, provides structural data.[39][40] | Limited to low MW, requires distinct end-groups.[40] | Low MW polymers with well-defined structures. |
A Self-Validating Approach
For the most rigorous and trustworthy validation of a synthesized polymer's molecular weight, a multi-technique approach is recommended. A powerful combination is:
-
SEC-MALS: To obtain the absolute molecular weight distribution.
-
MALDI-TOF or ESI-MS: To confirm the absolute molecular weight of the main polymer population and to analyze end-groups and any low molecular weight species.
-
NMR: To determine the absolute Mn for low molecular weight polymers and to confirm the overall chemical structure.
By comparing the results from these orthogonal techniques, a high degree of confidence in the reported molecular weight values can be achieved. This comprehensive characterization is essential for establishing structure-property relationships and ensuring the successful application of synthesized polymers in research and development.
References
- 1. selectscience.net [selectscience.net]
- 2. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]
- 3. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 6. docs.paint.org [docs.paint.org]
- 7. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 8. SEC analysis by SPECIFIC POLYMERS [specificpolymers.com]
- 9. lcms.cz [lcms.cz]
- 10. GPC/SEC calibration standards | Malvern Panalytical [malvernpanalytical.com]
- 11. shodex.com [shodex.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Polymer characterization by size-exclusion chromatography with multi-angle light scattering (SEC-MALS): a tutorial review - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Multiangle light scattering - Wikipedia [en.wikipedia.org]
- 18. wyatt.com [wyatt.com]
- 19. Advanced Polymer Analysis with MALDI-TOF MS | Bruker [bruker.com]
- 20. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.com]
- 21. youtube.com [youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The fundamentals of applying electrospray ionization mass spectrometry to low mass poly(methyl methacrylate) polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Electrospray ionization-ion mobility spectrometry–high resolution tandem mass spectrometry with collision-induced charge stripping for the analysis of highly multiply charged intact polymers - Analyst (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Data Analysis Methods for Synthetic Polymer Mass Spectrometry: Autocorrelation | NIST [nist.gov]
- 27. researchgate.net [researchgate.net]
- 28. scispace.com [scispace.com]
- 29. Rapid and simple determination of average molecular weight and composition of synthetic polymers via electrospray ionization-mass spectrometry and a Bayesian universal charge deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. azonano.com [azonano.com]
- 31. Dynamic light scattering - Wikipedia [en.wikipedia.org]
- 32. m.youtube.com [m.youtube.com]
- 33. Dynamic Light Scattering (DLS) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 34. Polymer nanoparticle sizes from dynamic light scattering and size exclusion chromatography: the case study of polysilanes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 35. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]
- 36. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 37. scribd.com [scribd.com]
- 38. Molecular weight determination of polymers by viscometry | DOCX [slideshare.net]
- 39. sigmaaldrich.cn [sigmaaldrich.cn]
- 40. 材料学中的聚合物分析 [sigmaaldrich.com]
- 41. researchgate.net [researchgate.net]
- 42. scribd.com [scribd.com]
- 43. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to Purity Assessment of 1,4-Bis[(trimethylsilyl)ethynyl]benzene: An HPLC-Centric Comparative Analysis
Introduction: The Critical Role of Purity in a Versatile Molecular Building Block
1,4-Bis[(trimethylsilyl)ethynyl]benzene is a highly versatile building block in the vanguard of materials science and organic synthesis. Its rigid, linear structure, coupled with the reactivity of the trimethylsilyl (TMS)-protected ethynyl groups, makes it an invaluable precursor for synthesizing organic semiconductors, molecular wires, and novel pharmaceutical compounds.[1][2] In these advanced applications, the presence of even minute impurities—such as isomeric byproducts, unreacted starting materials, or degradation products—can dramatically alter the electronic properties, polymerization kinetics, and biological activity of the final product. Therefore, rigorous and accurate purity assessment is not merely a quality control step but a foundational requirement for reproducible and reliable research and development.
This guide provides an in-depth, comparative analysis of analytical techniques for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, compare HPLC with orthogonal methods like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermogravimetric Analysis (TGA), and provide actionable, field-proven protocols for immediate implementation.
The Workhorse Technique: High-Performance Liquid Chromatography (HPLC)
For routine quantitative purity assessment of non-volatile or thermally liable compounds, HPLC is the undisputed industry standard.[3][4] For this compound, a solid with a melting point around 121-123 °C, HPLC offers a robust and precise method to separate the main component from potential non-volatile impurities.[5]
Why Reversed-Phase HPLC? The Principle of Separation
The molecular structure of this compound is dominated by the non-polar benzene ring and two TMS groups. This inherent hydrophobicity makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar. The separation is driven by hydrophobic interactions; non-polar molecules, like our target compound, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), we can effectively resolve compounds with varying polarities.
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to provide excellent resolution and a stable baseline, ensuring trustworthy and reproducible results.
Instrumentation:
-
HPLC System with a gradient pump, autosampler, and column thermostat.
-
UV-Vis Detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Rationale: The C18 phase provides the necessary hydrophobicity for retaining the non-polar analyte, while the standard dimensions offer a good balance between resolution and analysis time.
-
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Rationale: Acetonitrile is chosen for its low viscosity and UV transparency, ensuring low backpressure and a clean baseline.
-
-
Gradient Program:
-
Start with 75% B, hold for 2 minutes.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 75% B over 1 minute and equilibrate for 5 minutes.
-
Rationale: A gradient elution is crucial for separating impurities with a wide range of polarities. The initial high organic content ensures the analyte is retained, while the ramp effectively elutes the main peak and any closely related non-polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Thermostatting the column ensures reproducible retention times by mitigating fluctuations in mobile phase viscosity.
-
-
Detection: UV at 254 nm.
-
Rationale: The benzene ring in the molecule contains a strong chromophore that absorbs significantly at this wavelength, providing high sensitivity.
-
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Interpreting the Chromatogram
The purity is calculated based on the principle of area percent. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all compounds have a similar response factor at the chosen wavelength. For highly accurate quantification, a reference standard and calibration curve are necessary.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of this compound.
A Comparative Framework: Orthogonal Analytical Methods
While HPLC is a powerful tool, relying on a single method can be misleading. A comprehensive purity profile requires orthogonal methods—techniques that measure different chemical or physical properties.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for analyzing volatile and semi-volatile compounds.[7] Given that the TMS groups enhance volatility, this compound is well-suited for GC analysis, a fact supported by its use in commercial assay specifications.[8][9]
-
Principle: Separation occurs in a capillary column based on boiling point and polarity. The mass spectrometer fragments the eluting compounds, providing a unique "fingerprint" that allows for definitive identification of impurities.
-
Key Advantage: Unparalleled in its ability to identify unknown volatile impurities by matching their mass spectra against extensive libraries. This is crucial for understanding the synthetic process and pinpointing sources of contamination.
-
Causality: The choice of GC-MS is dictated by the analyte's volatility and thermal stability.[10] The high-vacuum environment and high-temperature inlet/column are ideal for this stable molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for structural elucidation.[4][11] For purity assessment, its quantitative application (qNMR) is exceptionally powerful.
-
Principle: qNMR determines the concentration of a substance by comparing the integral of one of its ¹H signals to the integral of a certified internal standard of known purity.[6]
-
Key Advantage: It provides an absolute purity value (mass fraction) without needing a specific reference standard of the analyte itself.[6] It is a primary ratio measurement method, offering a direct link to the International System of Units (SI). Furthermore, the NMR spectrum provides a holistic view of the sample, capable of identifying and quantifying both expected and unexpected impurities, provided they have unique NMR signals.
-
Causality: The presence of magnetically active nuclei (¹H and ¹³C) and the direct proportionality between signal integral and the number of nuclei make this an absolute quantification technique.
Thermogravimetric Analysis (TGA)
TGA provides information on the thermal stability and composition of a material by measuring changes in mass as a function of temperature.[12][13]
-
Principle: The sample is heated in a controlled atmosphere, and its mass is continuously monitored. Mass loss can indicate decomposition, evaporation of residual solvents, or the sublimation of volatile components.
-
Key Advantage: TGA is excellent for detecting non-volatile inorganic impurities (e.g., residual catalysts) which would remain as a final residue, and for quantifying the total amount of volatile components (like trapped solvents) that are released upon heating.[14]
-
Causality: This technique leverages the physical property of mass change upon heating to provide compositional information. Its value lies in detecting impurities that are invisible to chromatographic or spectroscopic methods.
At a Glance: Comparison of Purity Assessment Techniques
| Feature | HPLC-UV | GC-MS | qNMR | TGA |
| Principle | Differential partitioning between liquid mobile and solid stationary phases.[3] | Partitioning between gas mobile and liquid/solid stationary phases.[7] | Nuclear spin resonance in a magnetic field.[6] | Measurement of mass change versus temperature.[12] |
| Primary Use | Quantitative purity of main component and non-volatile impurities. | Identification & quantification of volatile/semi-volatile impurities. | Absolute purity determination and structural confirmation. | Thermal stability, residual solvents, non-volatile inorganic content. |
| Strengths | - High precision & robustness- Widely applicable- Good for non-volatile compounds | - Excellent for impurity identification (MS)- High sensitivity- Ideal for volatile compounds | - Absolute quantification (no analyte standard needed)- Provides structural information- Primary method | - Simple- Quantifies inorganic residue- Good for solvent/moisture content |
| Limitations | - Impurity identification is difficult without standards- Not suitable for volatile compounds | - Requires analyte to be volatile & thermally stable- Can require derivatization (not in this case) | - Lower sensitivity than chromatographic methods- Requires expensive equipment- Signal overlap can be an issue | - Cannot separate or identify specific impurities- Only detects changes in mass |
A Complementary Strategy for Comprehensive Purity Validation
No single technique is sufficient for a complete purity assessment. A logical, multi-faceted approach provides a self-validating system, ensuring the highest degree of confidence in material quality.
Caption: Orthogonal methods provide a complete and validated purity profile.
Conclusion
Assessing the purity of this compound requires a thoughtful and multi-faceted analytical strategy. While HPLC serves as the ideal workhorse for routine quantitative analysis of the primary component and non-volatile impurities, its findings must be contextualized and validated by orthogonal methods. GC-MS is indispensable for the definitive identification of volatile contaminants, qNMR offers an unparalleled ability to determine absolute purity and confirm structural integrity, and TGA provides crucial data on thermal stability and non-volatile content. By integrating these techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical molecular building block, thereby safeguarding the integrity and success of their high-level research and development endeavors.
References
- 1. CAS 17938-13-5: this compound [cymitquimica.com]
- 2. Cas 17938-13-5,this compound | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic chemistry - Wikipedia [en.wikipedia.org]
- 5. 1,4-Bis (trimethylsilyl)ethynyl benzene 98 17938-13-5 [sigmaaldrich.com]
- 6. bipm.org [bipm.org]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 13. mt.com [mt.com]
- 14. Thermogravimetric Analyzer: TGA Thermostep :: ELTRA [eltra.com]
A Senior Application Scientist's Guide to Palladium Catalysts for the Sonogashira Reaction
An Objective Comparison for Researchers and Process Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation is indispensable for the creation of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3][4][5] The reaction's efficiency and substrate scope are critically dependent on the choice of the palladium catalyst. This guide provides a comparative analysis of common palladium catalysts, supported by experimental insights, to assist researchers in navigating the catalyst selection process for optimal results.
The Catalytic Heart: Understanding the Sonogashira Mechanism
The efficacy of any catalyst is rooted in its mechanistic pathway. The Sonogashira reaction typically operates via two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper cycle.[1][2][6]
-
The Palladium Cycle: This is the primary cycle responsible for C-C bond formation. It begins with a Pd(0) species, which undergoes oxidative addition with the aryl/vinyl halide (R-X). The resulting Pd(II) complex then undergoes transmetalation with a copper-acetylide species (formed in the copper cycle). The final step is reductive elimination, which forms the desired product (R-alkyne) and regenerates the active Pd(0) catalyst.[1][6][7]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[7] It reacts with the alkyne in the presence of a base to form a copper-acetylide intermediate. This intermediate is more nucleophilic than the alkyne itself, facilitating the crucial transmetalation step with the palladium complex.[2][7]
However, the presence of copper can lead to the undesirable formation of alkyne homocoupling products (Glaser coupling), necessitating strictly anaerobic conditions.[1] This has driven the development of numerous "copper-free" Sonogashira protocols, which are now widely adopted. In copper-free variants, the alkyne is believed to coordinate directly with the palladium center after deprotonation by a strong base.[1][6]
Caption: Figure 1: Simplified Sonogashira Catalytic Cycles
A Comparative Analysis of Palladium Catalysts
The choice of palladium source is a critical parameter that dictates reaction conditions, efficiency, and scalability. Catalysts are broadly divided into two classes: homogeneous and heterogeneous.[3]
Homogeneous Palladium Catalysts
Soluble in the reaction medium, these catalysts are typically well-defined molecular complexes that offer high activity and selectivity due to their accessible catalytic sites.[3]
-
-
Expertise & Experience: While highly effective, these catalysts can be sensitive to air and moisture. The triphenylphosphine ligands can also be problematic during purification. For reactions involving electron-rich aryl bromides or challenging substrates, using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a simple palladium source like Pd(OAc)₂ can significantly improve catalytic turnover.[6][10]
-
-
N-Heterocyclic Carbene (NHC) Complexes: NHCs have emerged as powerful alternatives to phosphine ligands.[1] The strong σ-donating ability of NHCs forms very stable bonds with the palladium center, leading to robust catalysts that are often more resistant to decomposition at high temperatures. This stability makes them suitable for coupling less reactive substrates like aryl chlorides.[1]
Heterogeneous Palladium Catalysts
Existing in a different phase from the reaction mixture, these catalysts offer significant practical advantages, particularly for industrial applications.[3][11]
-
Palladium on Carbon (Pd/C): This is the most common heterogeneous catalyst.[3] Its primary advantages are ease of separation (simple filtration), reusability, and its frequent use in copper-free protocols, which simplifies the reaction setup and purification.[3][10][12][13]
-
Trustworthiness: A critical consideration with Pd/C is the potential for palladium to leach from the carbon support into the solution, where it may act as a homogeneous catalyst.[9] While often low, this leaching can be a concern in pharmaceutical synthesis where strict limits on metal contamination are enforced.[14] However, studies have shown that certain forms of Pd/C can be recycled multiple times with minimal loss of activity and low leaching rates.[12][15]
-
-
Other Supported Catalysts: To improve stability and recyclability, palladium has been immobilized on various supports, including polymers, silica, and magnetic nanoparticles.[15] For example, palladium nanoparticles supported on magnetite (Fe₃O₄) allow for easy catalyst recovery using an external magnet.[15] Single-atom catalysts (SACs), where isolated palladium atoms are anchored on a support like nitrogen-doped carbon, represent a frontier in catalysis, maximizing metal atom efficiency and demonstrating high stability.[11][16][17]
Performance Data at a Glance
The following table summarizes the performance of different palladium catalyst systems under various conditions, compiled from literature sources. This provides a comparative perspective to guide catalyst selection.
| Catalyst System | Type | Substrates (Aryl Halide + Alkyne) | Conditions (Base, Solvent, Temp) | Yield (%) | Key Feature / Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Homogeneous | Iodobenzene + Phenylacetylene | Et₃N, THF, RT | ~97% | Classic, highly efficient system.[5][18] |
| Pd(PPh₃)₄ | Homogeneous | Aryl Iodides + Terminal Alkynes | Amine Base, Various Solvents | 85-95% | Direct use of Pd(0), mild conditions.[10][19] |
| PdCl₂(PPh₃)₂ | Homogeneous | Aryl Chlorides + Phenylacetylene | TBAF, Solvent-Free, 80 °C | 80-91% | Effective for challenging aryl chlorides.[20] |
| Pd(OAc)₂ / XPhos | Homogeneous | 1-Iodocyclohexene + TMS-acetylene | Cs₂CO₃, Dioxane, 80 °C | ~78% | Bulky ligand for improved activity.[10] |
| Pd/C (10%) | Heterogeneous | Aryl Iodides + Phenylacetylene | K₂CO₃, EtOH, 80 °C | 90-99% | Copper-free, green solvent, reusable.[13] |
| Pd/C ("UC Pd") | Heterogeneous | 4-Bromotoluene + Phenylacetylene | K₃PO₄, 95% EtOH, 50 °C | 98% | Highly active, recyclable Pd/C form.[12] |
| Pd-SAC on N-doped Carbon | Heterogeneous | Iodobenzene + Phenylacetylene | K₂CO₃, DMF, 80 °C | >95% | High atom efficiency, stable, reusable.[11][16] |
| Pd on Magnetite (Fe₃O₄) | Heterogeneous | o-Iodoanilines + Terminal Alkynes | K₂CO₃, DMF, 120 °C | High | Magnetically recoverable catalyst.[15] |
Experimental Protocol: A Case Study
This section provides a detailed methodology for a copper-free Sonogashira coupling using a heterogeneous catalyst, highlighting the rationale behind each step.
Reaction: Coupling of 4-Iodoanisole with Phenylacetylene using 10% Pd/C.
Materials:
-
4-Iodoanisole (1 equiv)
-
Phenylacetylene (1.2 equiv)
-
10% Palladium on Carbon (0.4 mol%)
-
Potassium Carbonate (K₂CO₃) (2 equiv)
-
Ethanol (EtOH), degassed
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10% Pd/C (0.4 mol%) and K₂CO₃ (2 equiv).
-
Scientist's Note: Flame-drying the glassware removes adsorbed water, which can sometimes interfere with catalytic activity. K₂CO₃ is a mild, inexpensive base sufficient for deprotonating the terminal alkyne in this copper-free system.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Scientist's Note: While many modern Pd/C protocols are tolerant to air[13], establishing an inert atmosphere is good practice to prevent potential oxidative side reactions, ensuring reproducibility.
-
-
Reagent Addition: Under a positive pressure of inert gas, add 4-iodoanisole (1 equiv) followed by degassed ethanol to create a ~0.5 M solution.
-
Scientist's Note: Using a degassed solvent is crucial to minimize dissolved oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling), even in the absence of a copper co-catalyst.
-
-
Final Addition: Add phenylacetylene (1.2 equiv) to the stirring suspension via syringe.
-
Scientist's Note: A slight excess of the alkyne ensures complete consumption of the more expensive aryl halide.
-
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Scientist's Note: Vigorous stirring is essential for heterogeneous reactions to ensure good contact between the reactants in solution and the catalyst on its solid support.
-
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.
-
Scientist's Note: Filtration is the key advantage of a heterogeneous catalyst, allowing for simple removal. The recovered catalyst can often be dried and reused.[12]
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure diphenylacetylene derivative.
Caption: Figure 2: General Experimental Workflow
Conclusion: Selecting the Optimal Catalyst
The ideal palladium catalyst for a Sonogashira reaction is dictated by the specific requirements of the synthesis.
-
For small-scale, discovery chemistry where reaction speed and broad substrate scope are paramount, traditional homogeneous catalysts like Pd(PPh₃)₂Cl₂ remain an excellent choice.
-
For process development and large-scale synthesis , where cost, catalyst recovery, and product purity are critical drivers, heterogeneous catalysts like Pd/C offer a compelling advantage.[11][14] They enable simpler workups, catalyst recycling, and often operate under greener, copper-free conditions.
-
For cutting-edge applications requiring maximum catalyst stability and atom economy, emerging technologies like N-heterocyclic carbene complexes and single-atom catalysts provide powerful, albeit more specialized, solutions.
By understanding the mechanistic principles and weighing the practical advantages of each catalyst class, researchers can confidently select the most appropriate system to achieve their synthetic goals efficiently and robustly.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in Sonogashira reactions. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UC Pd. A New Form of Pd/C for Sonogashira Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. qualitas1998.net [qualitas1998.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
A Senior Application Scientist's Guide to 1,4-Bis[(trimethylsilyl)ethynyl]benzene-Based Polymers in Electronic Devices
To our fellow researchers and innovators in materials science, this guide provides a deep dive into the potential of 1,4-Bis[(trimethylsilyl)ethynyl]benzene (BTSEB) as a building block for high-performance conjugated polymers. Rather than a simple data sheet, this document is structured to explain the scientific rationale behind the molecular design, compare its theoretical advantages against established material classes, and provide actionable experimental protocols for its evaluation in electronic devices.
The Rationale for Silyl-Functionalized Phenylene Ethynylenes
The pursuit of next-generation organic electronics—be it for flexible displays, wearable sensors, or low-cost solar cells—is fundamentally a quest for better materials. The ideal polymer semiconductor must balance three critical properties: efficient charge transport, solution processability, and environmental stability. The monomer this compound (BTSEB) presents a compelling structural motif to address these challenges.
Chemical Structure of BTSEB
Caption: Structure of this compound.
The core of BTSEB is a rigid phenylene ethynylene unit. This linear, π-conjugated structure is inherently beneficial for charge transport, as it promotes intermolecular π-π stacking, creating pathways for charge carriers to hop between polymer chains. However, such rigid backbones often lead to poor solubility, making them difficult to process from solution.
This is where the trimethylsilyl (TMS) end-groups become critically important. Their bulky nature serves two primary purposes:
-
Enhanced Solubility and Processability: The TMS groups act as "solubilizing side chains," preventing the rigid polymer backbones from aggregating too strongly in solution. This allows for the formation of high-quality, uniform thin films via common techniques like spin-coating, which is essential for reliable device fabrication.[1]
-
Morphological Control: The steric hindrance from the TMS groups can finely tune the intermolecular packing in the solid state, preventing excessive crystallization that can lead to brittle films and large grain boundaries that impede charge transport.
-
Electronic Perturbation: The silicon atom can engage in π-dSi or π-σ* conjugation with the phenylene ethynylene backbone. This interaction can lower the energy gap of the polymer, potentially red-shifting its absorption spectrum, which is advantageous for photovoltaic applications.[1][2]
Therefore, incorporating BTSEB into a copolymer, alternating with an electron-donating or electron-accepting comonomer, is a rational design strategy for creating processable, high-performance semiconductors.
Performance in Organic Field-Effect Transistors (OFETs): A Comparative Outlook
While specific, high-performance OFET data for polymers based exclusively on the BTSEB monomer is not prominent in current literature, we can evaluate its potential by comparing its structural features against today's state-of-the-art materials, such as those based on Diketopyrrolopyrrole (DPP).
The High-Performance Benchmark: DPP-Based Polymers
DPP-based copolymers have emerged as a class of exceptionally high-performing p-type, n-type, and ambipolar semiconductors. Their success stems from a molecular design that strongly promotes intermolecular order and efficient charge transport.
-
Structural Features: DPP is a strongly electron-accepting unit with an extended, planar aromatic core. When copolymerized with electron-donating units like thiophene or benzothiadiazole, it creates a polymer backbone with a strong propensity for self-assembly into highly ordered, lamellar structures.
-
Performance: This high degree of order translates into outstanding OFET performance. For instance, uniaxially aligned films of a DPP-benzotriazole copolymer (DPP-BTz) have demonstrated remarkable hole mobilities as high as 6.7 cm²/Vs .[1][3][4]
Comparative Analysis: BTSEB vs. DPP
| Feature | This compound (BTSEB) Polymers | Diketopyrrolopyrrole (DPP) Based Polymers |
| Backbone Rigidity | High (linear phenylene ethynylene unit) | High (planar fused-ring structure) |
| Intermolecular Packing | Tunable via bulky TMS groups to balance order and processability. | Strong tendency for π-π stacking, leading to high crystallinity. |
| Solubility | Excellent, due to TMS side groups.[1] | Generally good, tailored by long, branched alkyl side chains. |
| Charge Carrier Mobility | Hypothesized: Moderate to high, dependent on comonomer and morphology. | Proven: Very high, with values often exceeding 1 cm²/Vs and reaching up to 6.7 cm²/Vs in aligned films.[3][4] |
| Synthesis | Typically via Sonogashira or Stille coupling. | Typically via Stille or Suzuki coupling. |
The key difference lies in the driving force for intermolecular organization. DPP polymers achieve high mobility through their strong, intrinsic tendency to form highly crystalline, edge-on packing structures. A hypothetical BTSEB-based polymer would rely more on the linear, rigid nature of its backbone, with the TMS groups providing the necessary processability. While this may not lead to the same level of extreme crystallinity as top-performing DPP polymers, it could offer a superior balance of performance, solubility, and large-area film uniformity.
Performance in Organic Photovoltaics (OPVs): A Comparative Outlook
In OPVs, the goal is to maximize light absorption and efficiently convert photons into electrical current. This requires a polymer (the donor) to have a broad absorption spectrum and appropriate energy levels to match an acceptor material (often a non-fullerene acceptor like PCBM or ITIC).
The State-of-the-Art: Benzodithiophene (BDT) Based Polymers
Benzodithiophene has become a cornerstone donor unit for high-efficiency OPV materials. Its rigid, planar structure and strong electron-donating nature make it ideal for constructing polymers with favorable properties.
-
Structural Features: BDT provides a planar, electron-rich backbone that facilitates charge transport. Its properties can be tuned by copolymerization with various electron-accepting units to control the polymer's band gap and energy levels.
-
Performance: When blended with fullerene acceptors like PC₆₁BM, BDT-based polymers have achieved power conversion efficiencies (PCEs) in the range of 3.3% to 4.7% and beyond.[5] Newer BDT copolymers paired with non-fullerene acceptors are now routinely exceeding 15% PCE.
Comparative Analysis: BTSEB vs. BDT
| Feature | This compound (BTSEB) Polymers | Benzodithiophene (BDT) Based Polymers |
| Light Absorption | The phenylene ethynylene unit absorbs in the UV-Vis region. The overall spectrum depends heavily on the comonomer. | Broad absorption, tunable through donor-acceptor copolymerization. |
| Energy Levels (HOMO/LUMO) | The silyl groups may slightly raise the HOMO level.[1] The overall levels are determined by the comonomer. | HOMO levels can be tuned to achieve high open-circuit voltage (Voc).[5] |
| Morphology in Blends | Good solubility from TMS groups could promote intimate mixing with the acceptor. | Morphology is critical and often requires additives or solvent engineering for optimal phase separation. |
| Power Conversion Efficiency (PCE) | For the broader class of PPEs, reported PCEs are modest, often below 1%.[3] Performance of a BTSEB-specific polymer is yet to be demonstrated in high-efficiency architectures. | Proven: Good to excellent, with values from 3-5% with fullerenes and >15% with modern non-fullerene acceptors.[5] |
While the intrinsic properties of the BTSEB monomer are promising, its success in OPVs would depend almost entirely on the choice of comonomer. A BTSEB-based polymer would need to be paired with a comonomer that both broadens the absorption spectrum into the visible and near-infrared regions and tunes the frontier orbital energy levels to optimize Voc and charge transfer to the acceptor.
Experimental Protocols
To facilitate research in this area, we provide detailed, self-validating protocols for the synthesis of a hypothetical BTSEB-based copolymer and its fabrication into OFET and OPV devices.
Workflow for Polymer Synthesis and Device Fabrication
Caption: General workflow from synthesis to device testing.
Protocol 1: Synthesis of a BTSEB-DPP Copolymer via Stille Coupling
This protocol describes a hypothetical synthesis to create a donor-acceptor polymer combining the processability of BTSEB with the electronic properties of DPP.
Materials:
-
This compound (Monomer 1)
-
2,5-Dibromo-3,6-bis(2-octyldodecyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP derivative, Monomer 2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Chlorobenzene
Procedure:
-
Inert Atmosphere: All glassware should be flame-dried, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen).
-
Reactant Loading: To a Schlenk flask, add equimolar amounts of Monomer 1 and Monomer 2. Add the catalyst Pd₂(dba)₃ (2 mol %) and the ligand P(o-tol)₃ (8 mol %).
-
Solvent Addition: Add anhydrous chlorobenzene to achieve a monomer concentration of approximately 0.1 M.
-
Polymerization: Heat the reaction mixture to 100 °C and stir vigorously for 48 hours. The solution will become dark and viscous as the polymer forms.
-
End-Capping: To terminate the chain ends, add a small amount of 2-bromothiophene and stir for 2 hours, followed by a small amount of 2-(tributylstannyl)thiophene and stir for another 2 hours.
-
Precipitation: Cool the reaction to room temperature and slowly pour the viscous solution into a beaker of vigorously stirring methanol. The polymer will precipitate as dark fibers or powder.
-
Purification: Filter the crude polymer and purify it by Soxhlet extraction sequentially with methanol, acetone, hexane, and finally chloroform to collect the desired polymer fraction.
-
Drying: Dry the purified polymer under vacuum at 40 °C overnight.
Protocol 2: Fabrication and Characterization of a Bottom-Gate, Top-Contact (BGTC) OFET
Procedure:
-
Substrate Preparation: Use heavily doped p-type silicon wafers with a 200-300 nm thermally grown SiO₂ layer as the gate and gate dielectric, respectively.
-
Cleaning: Clean the substrates by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates under a stream of nitrogen.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) to improve polymer ordering and reduce charge trapping. Immerse the substrates in a 2 mM solution of octadecyltrichlorosilane (OTS) in toluene for 20 minutes. Rinse with fresh toluene and bake at 120 °C for 10 minutes.
-
Semiconductor Deposition: Prepare a 5 mg/mL solution of the synthesized polymer in chloroform. Spin-coat the solution onto the treated substrates at 2000 rpm for 60 seconds to form a thin film (~30-50 nm).
-
Annealing: Transfer the films to a nitrogen-filled glovebox and anneal on a hotplate at 150 °C for 30 minutes to improve molecular ordering.
-
Electrode Deposition: Using a shadow mask, thermally evaporate 50 nm of gold (Au) for the source and drain electrodes. The channel length (L) and width (W) are defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
Characterization: Measure the transistor characteristics (output and transfer curves) in a nitrogen environment using a semiconductor parameter analyzer. Calculate the field-effect mobility in the saturation regime using the standard FET equation.
Conclusion and Future Outlook
This compound remains a monomer of high theoretical interest. Its structure elegantly combines a charge-transporting phenylene ethynylene core with solubility-enhancing and morphology-tuning trimethylsilyl groups.[1][3] While direct evidence of its performance in top-tier electronic devices is still emerging in the literature, the foundational principles of its design are sound.
The path forward requires systematic research. Synthesizing a library of BTSEB-based copolymers with various high-performance donor or acceptor units (such as DPP, BDT, or isoindigo) and rigorously characterizing their performance in OFETs and OPVs is the critical next step. By directly comparing these new materials against established benchmarks under identical testing conditions, the true potential of this versatile building block can be unlocked. The protocols provided herein offer a validated starting point for this exciting exploratory work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancement of device performance of organic solar cells by an interfacial perylene derivative layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of benzodithiophene and benzotriazole-based polymers for photovoltaic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Silyl Protecting Groups: Analyzing the Effect on Reaction Kinetics
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures.[1] Among the chemist's toolkit, silyl ethers stand out as indispensable guardians for hydroxyl functionalities, celebrated for their ease of installation, tunable stability, and mild removal conditions.[2][3] However, the choice of a silyl protecting group extends beyond mere stability; it profoundly influences the kinetics of both its own installation and removal, as well as subsequent reactions involving the protected molecule.
This guide provides an in-depth analysis of how different silyl protecting groups modulate reaction kinetics. We will dissect the underlying principles, present comparative data, and offer standardized protocols to empower researchers, scientists, and drug development professionals to make informed, kinetically-driven decisions in their synthetic strategies.
Core Principles: Steric and Electronic Effects on Kinetics
The kinetic behavior of a silyl-protected compound is primarily governed by a combination of steric and electronic factors originating from the substituents on the silicon atom.[1]
Steric Hindrance: The Dominant Kinetic Controller
The most significant factor influencing the stability and reactivity of silyl ethers is the steric bulk of the groups attached to the silicon atom.[2][4]
-
Formation (Silylation): The rate of silylation is inversely proportional to the steric bulk of both the alcohol and the silylating agent. Larger, more hindered groups on the silicon (e.g., isopropyl in TIPS) slow down the rate of reaction with an alcohol compared to smaller groups (e.g., methyl in TMS).[5][6] This principle allows for the selective protection of less hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols.[7][8]
-
Cleavage (Deprotection): Steric hindrance around the silicon-oxygen bond shields it from attack by nucleophiles or protons. Consequently, bulkier silyl groups lead to slower deprotection rates.[2][3] This kinetic difference is the foundation of selective deprotection strategies in complex syntheses.
Electronic Influence: A Subtle but Significant Factor
While less pronounced than steric effects, the electronic properties of the substituents on silicon also play a role:
-
Inductive Effects: Silyl groups are generally less electron-withdrawing than acyl protecting groups (e.g., acetyl, benzoyl) but are considered more electron-withdrawing than simple alkyl groups like benzyl.[9][10] This electronic nature can influence the reactivity of the overall molecule. For instance, silylated glycosyl donors are often more reactive ("armed") than their acylated counterparts ("disarmed").[10][11]
-
Deprotection Mechanism: During fluoride-mediated deprotection, the reaction proceeds faster for electron-poor silyl groups.[3] Conversely, acid-catalyzed hydrolysis is primarily governed by sterics, with less hindered groups being removed more rapidly.[3]
A Comparative Overview of Common Silyl Ethers
The selection of a silyl group is a critical decision that dictates the kinetic profile of protection and deprotection steps. The most commonly employed silyl ethers offer a wide spectrum of reactivity.[11]
| Silyl Protecting Group | Abbreviation | Relative Steric Bulk | Relative Stability in Acid[3] | Relative Stability in Base[3] |
| Trimethylsilyl | TMS | Low | 1 | 1 |
| Triethylsilyl | TES | Low-Medium | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS or TBS | Medium | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | High | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | High | 5,000,000 | 20,000 |
As the data indicates, a greater steric profile generally correlates with enhanced stability (and thus, slower cleavage kinetics) under both acidic and basic conditions. The TBDPS group, for example, is exceptionally stable to acid, making it suitable for reactions where other silyl ethers like TBDMS would be cleaved.[2] Conversely, the lability of the TMS group makes it useful for temporary protection where rapid removal is desired.
Experimental Design for Kinetic Comparison
To quantify the kinetic impact of different silyl groups, a systematic experimental approach is necessary. Here, we outline a protocol for comparing the silylation rates of a model secondary alcohol.
Experimental Workflow: Silylation of a Secondary Alcohol
Caption: Workflow for kinetic analysis of alcohol silylation.
Detailed Protocol: Kinetic Silylation Study
Objective: To determine the relative rates of silylation of 1-phenylethanol with TMSCl, TBDMSCl, and TIPSCl.
Materials:
-
1-phenylethanol
-
Trimethylsilyl chloride (TMSCl)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
HPLC or GC with a suitable column
Procedure:
-
Preparation: Prepare 0.5 M stock solutions of 1-phenylethanol, imidazole, TMSCl, TBDMSCl, and TIPSCl in anhydrous DMF.
-
Reaction Setup: In a series of three temperature-controlled reaction vials at 25°C, add 1.0 mL (0.5 mmol) of the 1-phenylethanol stock solution and 1.2 mL (0.6 mmol) of the imidazole stock solution.
-
Initiation and Monitoring:
-
To initiate each reaction, add 1.1 mL (0.55 mmol) of the respective silyl chloride stock solution (TMSCl to vial 1, TBDMSCl to vial 2, TIPSCl to vial 3) and start a timer.
-
At predetermined time points (e.g., 1, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 0.5 mL of saturated aq. NH₄Cl and 0.5 mL of ethyl acetate. Vortex thoroughly.
-
-
Sample Preparation for Analysis:
-
Allow the layers to separate. Collect the organic (top) layer and dry it over a small amount of Na₂SO₄.
-
Dilute the sample as necessary for HPLC or GC analysis.
-
-
Data Analysis:
-
Quantify the concentration of the silyl ether product at each time point using a pre-established calibration curve.
-
Plot the concentration of the formed silyl ether versus time for each reaction.
-
Determine the initial rate (v₀) for each reaction from the slope of the linear portion of the curve near t=0.
-
Calculate the relative rate constant (k_rel) by normalizing the rates against the slowest reaction (likely TIPSCl).
-
Interpreting Kinetic Data
The experiment described above would yield data clearly demonstrating the kinetic differences between the silyl groups.
Hypothetical Experimental Results:
| Silylating Agent | Initial Rate (v₀, M/min) | Relative Rate (k_rel) |
| TMSCl | 1.5 x 10⁻² | ~ 300 |
| TBDMSCl | 2.1 x 10⁻³ | ~ 42 |
| TIPSCl | 5.0 x 10⁻⁵ | 1 |
This hypothetical data illustrates that the silylation rate decreases dramatically with increasing steric bulk on the silicon atom, a finding consistent with published studies.[5][12] The reaction with TMSCl is orders of magnitude faster than with the sterically demanding TIPSCl.
Caption: Relationship between silyl group properties and kinetics.
The Kinetics of Deprotection
The kinetic considerations for removing a silyl group are as critical as those for its installation. The rate of deprotection is highly dependent on the chosen reagent and the stability of the silyl ether.[2][13]
Common Deprotection Reagents and Kinetic Trends:
-
Fluoride Ions (e.g., TBAF, HF•Pyridine): This is the most common method for cleaving silyl ethers. The reaction is driven by the formation of the exceptionally strong Si-F bond.[14] The rate of cleavage is generally TMS > TES > TBDMS > TBDPS > TIPS. This selectivity allows for, as an example, the removal of a TBDMS group in the presence of a TIPS group.[6][14]
-
Acidic Conditions (e.g., AcOH, HCl, CSA): Acid-catalyzed hydrolysis is highly sensitive to steric hindrance.[15] The general order of lability (and thus, relative rate of cleavage) is TMS >> TES > TBDMS > TIPS > TBDPS.[2][3][16] This allows for the selective deprotection of a primary TBDMS ether in the presence of a secondary or tertiary one.[15]
-
Basic Conditions: Base-catalyzed hydrolysis is generally slower and less common. The stability order is similar to that under acidic conditions, though TBDMS and TBDPS have comparable stability.[2][3]
Sample Protocol: Fluoride-Mediated Deprotection of a TBDMS Ether
Objective: To cleave a TBDMS ether to regenerate the parent alcohol.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq.) in THF (~0.1 M).
-
Add the TBAF solution (1.1 - 1.5 eq.) dropwise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Conclusion: A Strategic Approach to Silyl Group Selection
The choice of a silyl protecting group is a critical parameter that dictates the kinetic landscape of a synthetic sequence. A deep understanding of how steric and electronic factors influence the rates of silylation and desilylation enables chemists to design more efficient and selective syntheses.
Key Takeaways for Strategic Selection:
-
For rapid protection/deprotection: Use TMS or TES, but be aware of their limited stability.
-
For a robust, all-purpose protecting group: TBDMS (TBS) offers a good balance of stability and reactivity, making it the most common choice.[14]
-
For protecting hindered alcohols or requiring high stability: TIPS and TBDPS are superior choices. TIPS is particularly stable to base, while TBDPS offers exceptional stability to acid.[2][3]
-
For selective deprotection: Exploit the kinetic differences. A labile group (e.g., TBDMS) can be removed under conditions that leave a more robust group (e.g., TIPS) intact.
By treating silyl groups not just as static shields but as dynamic kinetic tools, researchers can navigate the complexities of organic synthesis with greater precision and control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. media.neliti.com [media.neliti.com]
- 5. Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silyl Groups - Gelest [technical.gelest.com]
- 7. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 11. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01889H [pubs.rsc.org]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
A Comparative Guide to the Characterization of the 1,4-Diethynylbenzene Dianion: A Gas-Phase Superbase
Introduction
In the realm of organic chemistry, the quest for molecules with extreme reactivity profiles continues to push the boundaries of our understanding of chemical bonding and stability. The 1,4-diethynylbenzene dianion, [C₆H₄(C₂)₂]²⁻, stands as a testament to this pursuit. While its neutral precursor, 1,4-diethynylbenzene, is a stable, crystalline solid utilized in materials science, the addition of two electrons transforms it into one of the strongest superbases theoretically predicted and experimentally observed in the gas phase.[1] This guide provides a comparative analysis of the characterization of the 1,4-diethynylbenzene dianion, contrasting its properties with its neutral counterpart and its ortho and meta isomers. We will delve into the experimental and computational techniques that have shed light on the structure, stability, and extraordinary reactivity of this species.
Synthesis and Isolation: A Gas-Phase Challenge
The generation and study of multiply-charged anions in the gas phase are notoriously difficult due to the inherent electrostatic repulsion between the excess electrons, which often leads to spontaneous electron detachment.[2][3] The 1,4-diethynylbenzene dianion, along with its ortho and meta isomers, has been successfully synthesized and isolated in the gas phase using mass spectrometry techniques.[1]
Experimental Protocol: Gas-Phase Synthesis
The synthesis of the diethynylbenzene dianions is achieved through a multi-step process within a mass spectrometer:
-
Precursor Ionization: A suitable precursor, such as benzene dipropynoic acid, is introduced into the mass spectrometer via electrospray ionization (ESI). This process generates the corresponding dicarboxylate dianion, [C₆H₄(C₃O₂)₂]²⁻.[1]
-
Mass Selection: The dicarboxylate dianion is then mass-selected, isolating it from other ions.
-
Collision-Induced Dissociation (CID): The isolated dianion is subjected to collisions with an inert gas (e.g., argon). This energetic process induces the sequential loss of two carbon dioxide molecules, resulting in the formation of the desired diethynylbenzene dianion, [C₆H₄(C₂)₂]²⁻.[1]
This experimental workflow is depicted in the diagram below:
References
- 1. Diethynylbenzene dianion - Wikipedia [en.wikipedia.org]
- 2. Preparation of an ion with the highest calculated proton affinity: ortho-diethynylbenzene dianion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of an ion with the highest calculated proton affinity: ortho-diethynylbenzene dianion - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 1,4-Bis[(trimethylsilyl)ethynyl]benzene: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of materials science and organic synthesis, 1,4-Bis[(trimethylsilyl)ethynyl]benzene is a valuable building block. Its rigid structure and reactive trimethylsilyl (TMS) groups make it a versatile precursor for a range of applications. However, with its utility comes the critical responsibility of safe handling and proper disposal. This guide provides an in-depth, procedural framework for the disposal of this compound, grounded in scientific principles to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: Hazard Profile and Key Characteristics
Before delving into disposal procedures, a thorough understanding of the compound's properties is paramount. This compound is a solid, crystalline powder that is generally stable under recommended storage conditions. However, it is classified as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.
Key Chemical Data Summary:
| Property | Value | Source |
| CAS Number | 17938-13-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₆H₂₂Si₂ | --INVALID-LINK-- |
| Appearance | Pale cream to yellow to brown crystals or powder | --INVALID-LINK-- |
| Melting Point | 118.0-124.0 °C | --INVALID-LINK-- |
The presence of the trimethylsilyl groups is a key factor in its reactivity. These groups are susceptible to cleavage under certain conditions, a crucial consideration for its disposal.
The Disposal Decision Workflow: A Step-by-Step Approach
The proper disposal of this compound is not a one-size-fits-all process. The following workflow provides a logical progression for making informed decisions about how to manage waste containing this compound.
Caption: A workflow diagram illustrating the decision-making process for the proper disposal of this compound waste.
Core Disposal Protocol: A Detailed Methodology
The primary and most secure method for the disposal of this compound is through a licensed hazardous waste contractor, typically arranged by your institution's Environmental Health & Safety (EHS) department. In-laboratory treatment of this compound is not recommended due to the potential for hazardous byproducts and the difficulty in ensuring complete reaction.
Step 1: Personal Protective Equipment (PPE) and Preparation
Before handling any waste containing this compound, it is imperative to be equipped with the appropriate PPE:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Safety goggles: To protect against dust particles.
-
Lab coat: To prevent contamination of personal clothing.
-
Respiratory protection: If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator is advised.
All waste handling procedures should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles.
Step 2: Waste Segregation and Collection
Proper segregation of waste is crucial to prevent unintended reactions and to ensure compliant disposal.
-
Solid Waste:
-
Gross Contamination: Collect unused or expired this compound and reaction residues directly into a designated, robust, and sealable hazardous waste container. This container should be clearly labeled "Hazardous Waste" and list "this compound" as the primary constituent.
-
Trace Contamination: Items such as contaminated gloves, weighing paper, and absorbent materials used for minor spills should be collected in a separate, clearly labeled solid hazardous waste container. The label should indicate "Solid Waste Contaminated with this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated liquid hazardous waste container. The container must be compatible with the solvent used and clearly labeled with all chemical constituents and their approximate concentrations.
-
Causality: The segregation of waste streams is a cornerstone of laboratory safety. Mixing incompatible chemicals can lead to exothermic reactions, the release of toxic gases, or the formation of unstable compounds. By dedicating containers to specific waste types, these risks are significantly mitigated.
Step 3: Storage of Waste
Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area, away from heat sources and incompatible materials. It is crucial to prevent contact with strong oxidizing agents, as this can lead to vigorous reactions. The storage area should be under the control of the generator and inspected regularly for any signs of leakage or container degradation.
Step 4: Arranging for Disposal
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Provide them with a detailed inventory of the waste containers. The EHS department will then coordinate with a licensed hazardous waste disposal contractor to ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.
The Rationale Behind Recommended Disposal Methods
High-Temperature Incineration: The Preferred Route
The most common and environmentally sound method for the final disposal of this compound is high-temperature incineration.[1]
-
Mechanism of Destruction: During incineration at high temperatures (typically >850°C) in the presence of excess oxygen, the organic components of the molecule are oxidized to carbon dioxide (CO₂) and water (H₂O). The silicon atoms are converted to silicon dioxide (SiO₂), which is a stable and relatively inert solid that can be safely landfilled.[2]
-
Why this is effective: This method ensures the complete destruction of the organic and reactive parts of the molecule, preventing its persistence in the environment.
Landfilling: A Less Desirable Option
Direct landfilling of this compound is not recommended. Organosilicon compounds are generally not biodegradable and can persist in the environment.[1] There is also a risk of the compound leaching into the soil and groundwater. If landfilling is the only option, the waste must be placed in a sealed container and disposed of in a landfill specifically designed and licensed to handle hazardous waste.[1]
Spill Management: Immediate Actions
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a fundamental aspect of good laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. A thorough understanding of the chemical's properties, coupled with a systematic approach to waste management, is the key to minimizing risks and fostering a culture of safety in the laboratory.
References
Mastering the Handling of 1,4-Bis[(trimethylsilyl)ethynyl]benzene: A Guide to Safe and Efficient Laboratory Operations
For Researchers, Scientists, and Drug Development Professionals
As a key building block in the synthesis of advanced organic electronic materials and complex molecular architectures, 1,4-Bis[(trimethylsilyl)ethynyl]benzene is a compound of significant interest. Its rigid, linear structure and the reactive trimethylsilyl (TMS) protected acetylene termini make it a versatile tool in the hands of the discerning chemist. However, realizing its full synthetic potential necessitates a thorough understanding of its handling requirements to ensure both the integrity of the compound and the safety of the researcher. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, grounded in field-proven insights and authoritative sources.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a crystalline solid at room temperature.[1] While it is not pyrophoric, its powdered form presents an inhalation hazard, and it is classified as a skin and eye irritant. The primary hazards are associated with its potential for dust formation and its incompatibility with strong oxidizing agents.[2]
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood. All manipulations of the solid, including weighing and transfers, should be performed within the fume hood to minimize the risk of inhalation. For operations requiring an inert atmosphere to prevent moisture contamination, a glovebox or a Schlenk line is recommended.
Personal Protective Equipment: Your Essential Barrier
The following PPE is mandatory when handling this compound:
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solvents and airborne particles of the compound. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. As the compound is typically dissolved in organic solvents, glove selection should be based on the solvent's breakthrough time. |
| Body Protection | Flame-resistant lab coat. | Protects against spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an N95, N100, P95, or P100 particulate filter. For higher-risk operations or where exposure limits may be exceeded, a respirator with a higher Assigned Protection Factor (APF) is recommended. | Prevents inhalation of the powdered compound. |
Table 1: Respiratory Protection Guidelines based on Assigned Protection Factors (APFs)
| Respirator Type | Assigned Protection Factor (APF) | When to Use |
| Half-mask air-purifying respirator with N95/P100 filters | 10 | Standard handling of small quantities in a fume hood. |
| Full-facepiece air-purifying respirator with N95/P100 filters | 50 | Operations with a higher potential for aerosolization or when handling larger quantities. |
| Powered Air-Purifying Respirator (PAPR) with HEPA filters | 25-1000 | For extended duration tasks or in situations where higher levels of protection are required. |
Table 2: Glove Selection Guide for Common Solvents
| Solvent | Nitrile (minutes) | Neoprene (minutes) | Butyl (minutes) |
| Tetrahydrofuran (THF) | < 15 | 15 - 30 | > 480 |
| Toluene | 15 - 30 | > 480 | > 480 |
| Dichloromethane | < 15 | < 15 | 15 - 30 |
| Hexanes | > 480 | > 480 | > 480 |
| Acetone | < 15 | 15 - 30 | < 15 |
Data is indicative and breakthrough times can vary by glove manufacturer and thickness. Always consult the manufacturer's specific data.
Operational Plan: From Storage to Reaction
Proper handling of this compound is crucial to prevent contamination and ensure reproducible results. The trimethylsilyl groups are susceptible to cleavage by moisture and protic solvents, especially in the presence of acid or base.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2] Refrigeration at 2-8°C is recommended for long-term storage.[1]
Handling Workflow
The following diagram outlines the recommended workflow for handling this air-sensitive solid.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedure
-
Preparation:
-
Don all required personal protective equipment.
-
Ensure the chemical fume hood has a certified face velocity.
-
If the subsequent reaction is moisture-sensitive, oven-dry all glassware and allow it to cool under a stream of inert gas (nitrogen or argon).
-
-
Weighing and Transfer:
-
In a Fume Hood: Tare a clean, dry vial on an analytical balance. Transfer the vial to the fume hood and add the desired amount of this compound using a clean spatula. Cap the vial and re-weigh.
-
In a Glovebox: For highly air-sensitive reactions, perform all weighing and transfer operations inside a glovebox with a controlled inert atmosphere.
-
-
Dissolution:
-
Place the reaction vessel under an inert atmosphere using a Schlenk line or by purging with an inert gas.
-
Add the anhydrous solvent to the reaction vessel via a cannula or syringe.
-
Add the weighed this compound to the solvent. If a direct addition is not feasible, the solid can be added via a powder funnel under a positive flow of inert gas.
-
Disposal Plan: Responsible Management of Waste
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Waste Characterization
Waste containing this compound should be considered non-halogenated organic waste. Upon combustion, it can produce carbon monoxide, carbon dioxide, and silicon dioxide.[2]
Disposal Workflow
Caption: A systematic approach to the disposal of waste containing this compound.
Step-by-Step Disposal Procedure
-
Segregation:
-
Collect all waste solvents containing this compound in a designated, properly labeled, and sealed waste container for non-halogenated organic waste.
-
Contaminated solid waste (e.g., gloves, weighing paper) should be collected in a separate, clearly labeled bag or container.
-
-
Decontamination of Glassware:
-
Rinse glassware that has contained the compound with a small amount of a suitable organic solvent (e.g., acetone).
-
Collect this rinse solvent in the non-halogenated waste container.
-
-
Quenching of Residual Reactive Waste:
-
For small amounts of residual unreacted compound, a quenching procedure can be employed in a fume hood.
-
Slowly add a protic solvent like isopropanol to the vessel containing the residual compound, with stirring.
-
Once the reaction (if any) subsides, slowly add methanol, followed by water to ensure complete hydrolysis of the trimethylsilyl groups.
-
The resulting mixture can then be added to the aqueous waste stream, ensuring the pH is neutral.
-
-
Final Disposal:
-
Ensure the waste container is securely sealed and properly labeled with the chemical name and approximate concentration.
-
Dispose of the waste through your institution's hazardous waste management program. Do not pour down the drain.
-
Reactivity and Incompatibilities
While generally stable, this compound can undergo specific reactions that are important to consider for both synthesis and safety.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[2]
-
Strong Bases: The trimethylsilyl groups can be cleaved by strong bases such as sodium hydroxide or potassium carbonate in the presence of a protic solvent.
-
Fluoride Ions: Sources of fluoride ions, such as tetrabutylammonium fluoride (TBAF), will readily cleave the silicon-carbon bond to reveal the terminal alkyne. This is a common deprotection strategy but should be performed under controlled conditions.
-
Strong Acids: Strong acids can also facilitate the cleavage of the TMS groups.
By adhering to these guidelines, researchers can safely and effectively utilize this compound in their synthetic endeavors, confident in their ability to manage its handling and disposal responsibly.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
